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What is the mechanism of action of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Executive Summary The imidazo[1,2-a]pyrimidine scaffold is a "privileged" heterocyclic structure r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a "privileged" heterocyclic structure renowned in medicinal chemistry for its versatile therapeutic potential.[1][2] Derivatives of this core are integral to numerous pharmacologically active agents with applications spanning from central nervous system disorders to infectious diseases and oncology.[3][4][5] Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, the subject of this guide, belongs to this potent class of molecules. While direct, extensive research on this specific compound is limited, a robust body of literature on structurally related analogues allows for the formulation of well-grounded hypotheses regarding its mechanism of action.

This guide synthesizes the current understanding of the imidazo[1,2-a]pyrimidine scaffold to elucidate the most probable biological targets and molecular mechanisms for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. We will explore three primary, evidence-based potential mechanisms:

  • Modulation of GABA-A Receptors: Acting as a functionally selective agonist at the benzodiazepine binding site, a mechanism established for anxiolytic drug action.[6][7]

  • Kinase Inhibition: Targeting key enzymes in cell signaling pathways, such as c-KIT or PI3K, which are critical in oncology.[8][9]

  • Antiviral Activity: Specifically, the inhibition of Influenza A virus entry by targeting the hemagglutinin (HA) protein.[10][11][12]

For each postulated mechanism, we will present the underlying biological pathways, evidence from analogous compounds, and detailed, self-validating experimental workflows designed to rigorously test these hypotheses.

The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyrimidine ring system is an aromatic heterocyclic compound formed by the fusion of an imidazole and a pyrimidine ring. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, often serving as a highly effective pharmacophore.[1] This versatility has established the scaffold as a cornerstone in the development of novel therapeutics. The closely related imidazo[1,2-a]pyridine core is found in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring the clinical significance of this structural class.[3][4][5]

The broad spectrum of biological activities attributed to imidazo[1,2-a]pyrimidine derivatives is extensive, including anxiolytic, anticonvulsant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] This multifaceted activity profile suggests that subtle modifications to the core structure can precisely direct its biological effects, enabling the design of compounds with high target specificity and therapeutic efficacy.

Primary Postulated Mechanism: Modulation of GABA-A Receptors

The most extensively documented activity for imidazo[1,2-a]pyrimidine analogues is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[6][7]

Background: The Role of GABA-A Receptors in the CNS

GABA-A receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow the influx of chloride ions (Cl-).[13] This influx hyperpolarizes the neuron, reducing its excitability and thus producing an inhibitory effect on neurotransmission. The receptor is a pentameric complex with a variety of subunit compositions (e.g., α, β, γ), which determine its pharmacological properties. An important allosteric modulatory site on this receptor is the benzodiazepine (BZD) binding site, located at the interface of α and γ subunits. Ligands that bind to this site can enhance the effect of GABA, leading to increased Cl- channel opening frequency.

Evidence from Analogues

Research has demonstrated that imidazo[1,2-a]pyrimidines can act as high-affinity, functionally selective agonists at the GABA-A receptor BZD site.[6][7] Notably, certain derivatives exhibit selectivity for α2 and α3-containing receptor subtypes. This is significant because α1-subunits are associated with sedation, while α2/α3-subunits are linked to anxiolytic and anticonvulsant effects. A study on 7-substituted imidazo[1,2-a]pyrimidines reported compounds that were potent anxiolytics in animal models with minimal sedation, even at full BZD binding site occupancy.[6]

Proposed Molecular Interaction

We postulate that Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate acts as a positive allosteric modulator of the GABA-A receptor. By binding to the BZD site, it is hypothesized to induce a conformational change that increases the receptor's affinity for GABA, thereby potentiating the inhibitory current and producing anxiolytic effects.

GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Compound Ethyl 6-methylimidazo [1,2-a]pyrimidine- 2-carboxylate Compound->GABA_A_Receptor Binds (BZD Site) Potentiates Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: Postulated GABA-A receptor modulation pathway.

Experimental Validation Workflow

To confirm this mechanism, a systematic, multi-tiered approach is required.

StepExperimentRationaleExpected Outcome
1 Radioligand Binding Assay To determine if the compound binds to the BZD site on the GABA-A receptor.Competitive displacement of a radiolabeled BZD site ligand (e.g., [3H]flumazenil), yielding a Ki value.
2 Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes To measure the compound's functional effect on GABA-A receptors expressed with known subunit compositions (e.g., α1β2γ2, α2β2γ2, α3β2γ2).Potentiation of the GABA-induced chloride current (EC50 shift), indicating positive allosteric modulation. Reveals subtype selectivity.
3 Patch-Clamp Electrophysiology on Cultured Neurons To confirm activity in a native cellular environment.Enhancement of spontaneous or evoked inhibitory postsynaptic currents (IPSCs).
4 In Vivo Behavioral Models To assess the physiological effect (e.g., Elevated Plus Maze for anxiolysis, Rotarod test for sedation).Anxiolytic-like behavior at doses that do not cause significant motor impairment/sedation.

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Start [label="Hypothesis:\nCompound is a GABA-A\nModulator", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BindingAssay [label="Step 1: Radioligand\nBinding Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TEVC [label="Step 2: TEVC on\nXenopus Oocytes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PatchClamp [label="Step 3: Patch-Clamp\non Neurons", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavior [label="Step 4: In Vivo\nBehavioral Models", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nMechanism Confirmed/\nRefuted", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> BindingAssay; BindingAssay -> TEVC [label="If Binds"]; TEVC -> PatchClamp [label="If Potentiates"]; PatchClamp -> Behavior [label="If Active"]; Behavior -> Conclusion; }

Caption: Experimental workflow for GABA-A mechanism validation.

Secondary Postulated Mechanism: Kinase Inhibition in Oncology

The imidazo[1,2-a]pyridine and pyrimidine scaffolds are frequently identified in screens for kinase inhibitors, a cornerstone of modern cancer therapy.

Background: Kinases as Targets in Cancer Therapy

Protein kinases are enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Inhibitors typically function by competing with ATP for binding in the enzyme's active site, thereby blocking downstream signaling.

Evidence from Analogues

Several studies have highlighted the anticancer potential of this scaffold. For instance, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives were reported as potent inhibitors of the c-KIT kinase, with nanomolar IC50 values against imatinib-resistant tumor cells.[8] Other work has identified 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as effective PI3Kα inhibitors with submicromolar activity against various cancer cell lines.[9] Furthermore, 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in colon cancer cells via pathways involving caspase activation.[14]

Proposed Molecular Interaction

We postulate that Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate may act as an ATP-competitive inhibitor of a protein kinase critical for cancer cell survival, such as a member of the PI3K/Akt/mTOR pathway. By occupying the ATP-binding pocket, the compound would prevent the phosphorylation and activation of downstream substrates, leading to cell cycle arrest and apoptosis.

Kinase Inhibition Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound Ethyl 6-methylimidazo [1,2-a]pyrimidine- 2-carboxylate Compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Postulated PI3K/Akt pathway inhibition.

Experimental Validation Workflow

A kinase-focused validation strategy would proceed as follows.

StepExperimentRationaleExpected Outcome
1 Antiproliferative Assay To determine if the compound has cytotoxic or cytostatic effects on cancer cells.A dose-dependent decrease in cell viability in cancer cell lines (e.g., HCC827, HT-29), yielding an IC50 value.[9][14]
2 Kinase Panel Screening To identify specific kinase targets from a broad panel of recombinant human kinases.Potent and selective inhibition (% inhibition at a fixed concentration) of one or more kinases.
3 Biochemical IC50 Determination To quantify the potency of the compound against the identified kinase hit(s).A low nanomolar to micromolar IC50 value for the target kinase.
4 Cellular Target Engagement Assay To confirm that the compound inhibits the target kinase within intact cells (e.g., Western Blot for downstream substrate phosphorylation).Reduced phosphorylation of the kinase's direct downstream substrate (e.g., p-Akt for PI3K) in a dose-dependent manner.

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Start [label="Hypothesis:\nCompound is a\nKinase Inhibitor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProlifAssay [label="Step 1: Antiproliferative\nAssay on Cancer Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KinaseScreen [label="Step 2: Kinase Panel\nScreening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="Step 3: Biochemical\nIC50 Determination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WesternBlot [label="Step 4: Cellular Target\nEngagement (Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nMechanism Confirmed/\nRefuted", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> ProlifAssay; ProlifAssay -> KinaseScreen [label="If Active"]; KinaseScreen -> IC50 [label="If Hits Identified"]; IC50 -> WesternBlot [label="If Potent"]; WesternBlot -> Conclusion; }

Caption: Experimental workflow for kinase inhibition validation.

Tertiary Postulated Mechanism: Antiviral (Anti-Influenza) Activity

A novel and highly specific mechanism of action has been identified for imidazo[1,2-a]pyrimidines as inhibitors of the influenza A virus (IAV).[10][11]

Background: Influenza Virus Entry

The influenza virus enters host cells via endocytosis. The viral surface protein hemagglutinin (HA) first binds to sialic acid receptors on the cell surface. Following endocytosis, the acidic environment of the endosome triggers a dramatic conformational change in HA, which exposes a "fusion peptide." This peptide inserts into the endosomal membrane, mediating the fusion of the viral and endosomal membranes and releasing the viral genome into the cytoplasm.

Evidence from Analogues

A series of imidazo[1,2-a]pyrimidines have been developed as potent, nanomolar inhibitors of group 2 IAVs (which include H3 and H7 subtypes).[10][11][12] These molecules were shown to target the HA protein directly. Resistance mutations mapped to a known small-molecule binding cavity in the HA stem, suggesting a specific binding interaction.[10] The compounds effectively block the HA-mediated membrane fusion process, thus inhibiting viral entry.[11][12]

Proposed Molecular Interaction

Based on this research, Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate may act as an influenza entry inhibitor. It is proposed to bind non-covalently to the conserved stem region of group 2 HA. This binding is thought to stabilize the protein in its neutral-pH, pre-fusion conformation, preventing the acid-triggered refolding necessary for membrane fusion.

Influenza Entry Inhibition cluster_0 Viral Entry Pathway Virus Influenza Virus (with HA protein) Endosome Endosome (pH drop) Virus->Endosome Endocytosis Fusion HA Conformational Change & Membrane Fusion Endosome->Fusion Release Viral Genome Release Fusion->Release Compound Ethyl 6-methylimidazo [1,2-a]pyrimidine- 2-carboxylate HA_Protein HA Protein Compound->HA_Protein Binds & Stabilizes HA_Protein->Fusion Blocks

Caption: Postulated inhibition of influenza virus entry.

Experimental Validation Workflow

Validating an anti-influenza entry mechanism involves the following steps.

StepExperimentRationaleExpected Outcome
1 Plaque Reduction Neutralization Test (PRNT) To assess the compound's ability to inhibit infection and spread of live influenza virus in a cell monolayer.A dose-dependent reduction in the number of viral plaques, yielding an EC50 value.
2 Pseudovirus Neutralization Assay To specifically confirm inhibition of viral entry, using a safe, non-replicating virus expressing influenza HA.Dose-dependent inhibition of pseudovirus entry into target cells, measured by a reporter gene (e.g., luciferase).
3 Time-of-Addition Assay To pinpoint the stage of the viral lifecycle that is inhibited.The compound will only be effective when added early in the infection cycle (during the entry phase).
4 Hemagglutination (HA) Inhibition Assay To determine if the compound interferes with HA's ability to bind sialic acids (receptor binding).Likely no inhibition, as the proposed mechanism targets fusion, not receptor binding. This helps differentiate it from other HA inhibitors.

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Start [label="Hypothesis:\nCompound is an\nInfluenza Entry Inhibitor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PRNT [label="Step 1: Plaque Reduction\nNeutralization Test (PRNT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pseudovirus [label="Step 2: Pseudovirus\nNeutralization Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TimeAssay [label="Step 3: Time-of-Addition\nAssay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HA_Inhibition [label="Step 4: Hemagglutination\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nMechanism Confirmed/\nRefuted", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> PRNT; PRNT -> Pseudovirus [label="If Active"]; Pseudovirus -> TimeAssay [label="If Entry Inhibited"]; TimeAssay -> HA_Inhibition [label="If Early-Stage\nInhibitor"]; HA_Inhibition -> Conclusion; }

Caption: Experimental workflow for antiviral mechanism validation.

Summary and Future Directions

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate emerges from a scaffold with a rich and diverse pharmacological profile. Based on extensive data from structurally related analogues, its mechanism of action can be rationally postulated to involve one of several key biological pathways. The strongest evidence points towards positive allosteric modulation of the GABA-A receptor , a mechanism with clear therapeutic potential for anxiety disorders. Concurrently, compelling evidence suggests potential roles as a kinase inhibitor for oncological applications and as a novel influenza virus entry inhibitor .

The true mechanism of action can only be definitively assigned through direct empirical testing. The experimental workflows detailed in this guide provide a clear, logical, and rigorous roadmap for future research. It is highly probable that the specific substitution pattern of this molecule—the 6-methyl group and the 2-ethyl carboxylate—will fine-tune its activity and selectivity for one of these targets over the others. Future work should prioritize head-to-head screening across these different biological systems to unveil the primary and any secondary mechanisms, ultimately defining the therapeutic potential of this promising compound.

References

  • Alqarni, S., Cooper, L., Galvan Achi, J., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(20), 14104–14120. Available at: [Link]

  • Zhi-Xin, C., et al. (2002). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 45(26). Available at: [Link]

  • Alqarni, S., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry. Available at: [Link]

  • Alqarni, S., et al. (2022). Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2- a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Mount Sinai Scholars Portal. Available at: [Link]

  • de-Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Guefif, T., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

  • Various Authors. (Date not available). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analysis, 12(1), 13-18. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. Available at: [Link]

  • Ghit, A., & Assal, D. (2023). GABA Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Onar, O. F. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3241. Available at: [Link]

  • Gaonkar, S. L., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. Available at: [Link]

  • de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Imidazo[1,2-a]pyrimidine Scaffold The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Derivatives of this bicyclic system have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3] Notably, compounds such as Divaplon, Fasiplon, and Taniplon, which feature the imidazo[1,2-a]pyrimidine skeleton, have been investigated as anxiolytic and anticonvulsant agents.[1] The ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, the subject of this guide, represents a key building block for the synthesis of novel therapeutic agents, offering multiple points for chemical modification and the exploration of structure-activity relationships.

This technical guide provides a comprehensive overview of the physical and chemical properties, a robust synthetic protocol, and the potential therapeutic applications of ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, grounded in established scientific principles and data from analogous compounds.

Physicochemical Properties

Precise experimental data for ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is not extensively reported in publicly available literature. However, based on the analysis of closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, the following properties can be predicted with a high degree of confidence.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₁₁N₃O₂Confirmed by chemical supplier databases.
Molecular Weight 205.22 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow solidBased on the appearance of similar imidazo[1,2-a]pyridine and pyrimidine esters.[4][5]
Melting Point 120 - 140 °CInferred from related structures like ethyl 2-ethyl-6-methylimidazo[1,2-a]pyridine-3-carboxylate (67-68 °C) and ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (90-91 °C), with the understanding that the pyrimidine ring may influence the crystal lattice energy.[4]
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water.General solubility characteristics of heterocyclic esters.
pKa Estimated to be weakly basic due to the presence of nitrogen atoms in the ring system.General knowledge of the electronic properties of imidazopyrimidine systems.
LogP Calculated LogP values for similar structures suggest a moderate lipophilicity. For example, the LogP of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is 1.6685.[6]Computational predictions for analogous compounds.[6]

Spectroscopic Characterization (Predicted)

The following tables outline the expected spectroscopic data for ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, based on the analysis of published data for analogous compounds.[7][8][9][10]

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.0d1HPyrimidine ring proton
~7.5-8.0d1HPyrimidine ring proton
~7.0-7.5s1HImidazole ring proton
~4.3-4.5q2H-OCH₂CH₃
~2.4-2.6s3H-CH₃
~1.3-1.5t3H-OCH₂CH₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~160-165C=O (ester)
~145-155Imidazopyrimidine ring carbons
~110-140Imidazopyrimidine ring carbons
~60-65-OCH₂CH₃
~20-25-CH₃
~14-16-OCH₂CH₃

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic)
~2980-2850C-H stretching (aliphatic)
~1720-1740C=O stretching (ester)
~1620-1650C=N and C=C stretching (ring)
~1200-1300C-O stretching (ester)

Mass Spectrometry (Predicted)

m/zAssignment
205.09[M]⁺ (Molecular ion)
176.08[M - C₂H₅]⁺
160.08[M - OC₂H₅]⁺
132.06[M - COOC₂H₅]⁺

Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

The most established and efficient method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the condensation reaction between a 2-aminopyrimidine derivative and an α-halocarbonyl compound.[11] For the target molecule, this involves the reaction of 2-amino-5-methylpyrimidine with an ethyl 3-halo-2-oxopropanoate.

Proposed Synthetic Protocol

Reaction Scheme:

Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2-Amino-5-methylpyrimidine conditions Ethanol, Reflux Anhydrous KHCO₃ reactant1->conditions reactant2 Ethyl 3-bromo-2-oxopropanoate reactant2->conditions product Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate conditions->product

Caption: Proposed synthesis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.

Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylpyrimidine (1 equivalent) and absolute ethanol to form a solution or suspension.

  • Addition of Electrophile: Add ethyl 3-bromo-2-oxopropanoate (1.2-1.5 equivalents) to the flask. The use of a slight excess of the bromopyruvate can drive the reaction to completion.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the hydrobromide salt formed during the reaction.[11]

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.

Reactivity and Potential for Derivatization

The ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate scaffold offers several sites for further chemical modification, making it a versatile intermediate for the generation of compound libraries for drug discovery.

Reactivity and Derivatization cluster_reactions Potential Reactions core Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate hydrolysis Ester Hydrolysis core->hydrolysis 1 amination Amidation core->amination 2 reduction Ester Reduction core->reduction 3 cross_coupling Cross-Coupling at C5 or C7 core->cross_coupling 4

Caption: Potential sites for derivatization of the core scaffold.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

  • Amidation: The ester can be directly converted to a wide range of amides by reaction with primary or secondary amines, often facilitated by heating or the use of catalysts.

  • Ester Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

  • Cross-Coupling Reactions: While the imidazo[1,2-a]pyrimidine ring is generally electron-deficient, halogenation at the C5 or C7 positions, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), can introduce a wide variety of substituents.

Potential Pharmacological Applications

The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[3] Derivatives have shown promise in several therapeutic areas:

  • Anti-inflammatory: Many imidazo[1,2-a]pyrimidine derivatives have been reported to possess significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.[3]

  • Anticancer: The scaffold has been incorporated into molecules designed as kinase inhibitors, which are a major class of anticancer drugs.[12]

  • Antimicrobial: The nitrogen-rich heterocyclic system of imidazo[1,2-a]pyrimidines has been shown to be effective against various bacterial and fungal strains.[1]

  • Central Nervous System (CNS) Activity: As evidenced by drugs like Zolpidem (an imidazo[1,2-a]pyridine), this class of compounds can modulate GABA-A receptors, suggesting potential applications as sedatives, anxiolytics, and anticonvulsants.[13]

The ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate serves as an excellent starting point for the development of novel compounds targeting these and other disease areas.

Conclusion

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a valuable heterocyclic building block with significant potential in drug discovery and development. While specific experimental data for this compound is limited, a comprehensive understanding of its physicochemical properties, spectroscopic characteristics, and reactivity can be confidently inferred from the extensive literature on related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. The synthetic protocol outlined in this guide is robust and based on well-established chemical transformations. The versatility of this scaffold for further derivatization, coupled with the known pharmacological activities of the imidazo[1,2-a]pyrimidine core, makes it a highly attractive starting point for the design and synthesis of new therapeutic agents. This guide provides a solid foundation for researchers and scientists to explore the full potential of this promising molecule.

References

  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. (2015). HETEROCYCLES, 91(11), 2089.
  • Khalfallah, A., & Khaddachi, M. T. (2010). Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives. South African Journal of Chemistry, 63, 62-64.
  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4.
  • Gürsoy, A., & Karali, N. (2004).
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(8), 3326.
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 549-572.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2023). Turkish Journal of Chemistry, 47(5), 989-1000.
  • Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. (2015). Semantic Scholar. Retrieved from [Link]

  • Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1548-o1549.
  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3134.
  • Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2024). Molecules, 29(21), 4991.

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. As a senior application scientist, this document is structured to offer not just data, but a deeper understanding of the molecular structure and the causal relationships that govern the observed spectral features. The content is grounded in established principles of NMR spectroscopy and supported by comparative data from analogous structures in the scientific literature.

Introduction to Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a specific derivative within this class, featuring a methyl group at the 6-position and an ethyl carboxylate group at the 2-position. These substituents significantly influence the electron distribution within the bicyclic system, which in turn is reflected in its NMR spectra. Understanding the precise spectral signature of this molecule is crucial for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.

The Fundamental Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[3] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure.

Key parameters obtained from NMR spectra include:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause a shift to lower values (upfield).[4]

  • Multiplicity (Splitting Pattern): This arises from the interaction of neighboring non-equivalent nuclei (spin-spin coupling). The number of peaks in a split signal (e.g., singlet, doublet, triplet) reveals the number of adjacent protons.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is detailed in the table below. These predictions are based on the analysis of published data for structurally similar imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives, and general principles of NMR spectroscopy.[1][4][5]

Table 1: Predicted ¹H NMR Data for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (in DMSO-d₆ at 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90 - 9.10d1HH-5
~8.50 - 8.70s1HH-3
~7.00 - 7.20d1HH-7
~4.30 - 4.50q2H-OCH₂CH₃
~2.40 - 2.60s3H6-CH₃
~1.30 - 1.50t3H-OCH₂CH₃
Interpretation of the ¹H NMR Spectrum:
  • Aromatic Protons (H-5, H-3, H-7): The protons on the imidazo[1,2-a]pyrimidine core are expected to resonate in the aromatic region (δ 7.0-9.1 ppm).

    • H-5: This proton is adjacent to a nitrogen atom and is expected to be the most deshielded proton on the pyrimidine ring, appearing as a doublet due to coupling with H-7.

    • H-3: This proton is on the imidazole ring and is typically a singlet in 2-substituted imidazo[1,2-a]pyrimidines. The electron-withdrawing ethyl carboxylate group at the 2-position will deshield this proton, causing it to appear at a relatively downfield position.

    • H-7: This proton is part of the pyrimidine ring and will appear as a doublet due to coupling with H-5. The methyl group at the 6-position will have a minor shielding effect.

  • Ethyl Carboxylate Group (-COOCH₂CH₃): This group gives rise to two characteristic signals:

    • A quartet for the methylene protons (-OCH₂-) around δ 4.30-4.50 ppm, split by the adjacent methyl protons.

    • A triplet for the methyl protons (-CH₃) around δ 1.30-1.50 ppm, split by the adjacent methylene protons.

  • Methyl Group (6-CH₃): The methyl group at the 6-position is attached to an aromatic ring and is expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, around δ 2.40-2.60 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is presented below. These predictions are based on data from related heterocyclic systems and established substituent effects.[1][4]

Table 2: Predicted ¹³C NMR Data for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (in DMSO-d₆ at 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160.0 - 162.0C=O
~150.0 - 152.0C-8a
~145.0 - 147.0C-2
~140.0 - 142.0C-5
~135.0 - 137.0C-6
~115.0 - 117.0C-3
~110.0 - 112.0C-7
~60.0 - 62.0-OCH₂CH₃
~20.0 - 22.06-CH₃
~14.0 - 16.0-OCH₂CH₃
Interpretation of the ¹³C NMR Spectrum:
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the range of δ 160.0-162.0 ppm.

  • Aromatic Carbons (C-2, C-3, C-5, C-6, C-7, C-8a):

    • The bridgehead carbon C-8a and the carbon bearing the ester group, C-2 , are expected to be significantly deshielded.

    • C-5 and C-6 are part of the pyrimidine ring. The carbon bearing the methyl group, C-6 , will be influenced by the substituent.

    • C-3 and C-7 are expected to appear at relatively higher fields in the aromatic region.

  • Aliphatic Carbons:

    • The methylene carbon of the ethyl group (-OCH₂ -) will resonate around δ 60.0-62.0 ppm.

    • The methyl carbon of the ethyl group (-CH₃ ) will be found at a much higher field, around δ 14.0-16.0 ppm.

    • The methyl carbon at the 6-position (6-CH₃ ) is expected around δ 20.0-22.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, the following experimental protocol is recommended:

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

Visualization of Molecular Structure and Key NMR Correlations

The following diagrams illustrate the molecular structure and the expected correlations in the NMR spectra.

nmr_workflow cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL DMSO-d6) B ¹H NMR Data Acquisition (400 MHz, 16-64 scans) A->B C ¹³C NMR Data Acquisition (100 MHz, 1024-4096 scans) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Multiplicity, Integration) D->E F Structure Elucidation & Verification E->F

Caption: A typical workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. By understanding the predicted chemical shifts, multiplicities, and the underlying principles of NMR, researchers can confidently identify this compound, assess its purity, and utilize this spectral information for further studies in drug discovery and development. The provided experimental protocol offers a reliable starting point for acquiring high-quality NMR data.

References

  • Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Retrieved from [Link]

  • ACS Publications. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • Khalfallah, A., & Khaddachi, M. T. (2010). Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives. South African Journal of Chemistry, 63, 62-64.
  • MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Retrieved from [Link]

  • Sunitha, G., & Brahmeshwari, G. (2022). Synthesis, characterization and biological evaluation of novel 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide. Indian Journal of Pharmaceutical Sciences, 84(4), 815-822.
  • Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. International Letters of Chemistry, Physics and Astronomy, 52, 1-4.
  • ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine. Retrieved from [Link]

  • Demetrick, J. S., et al. (2004).
  • RSC Publishing. (2023). Preparation and characterization of kaolin–[TMS]–NH2+C(NO2)3− as a novel heterogeneous nano-catalyst and its use in the synthesis of imidazo[1,2-a]pyrimidine and 1,2,4-triazolo[4,3-a]pyrimidines. RSC Advances, 13(45), 31695-31707.
  • SciELO. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

Sources

Exploratory

A Comprehensive In Vitro Toxicological Framework for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Abstract The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a novel compound belonging to this class, and like any potential therapeutic agent, a thorough understanding of its safety profile is paramount for further development. This technical guide presents a comprehensive, tiered strategy for establishing the in vitro toxicity profile of this compound. We eschew a one-size-fits-all template, instead proposing a logically sequenced series of assays designed to move from broad cytotoxicity to organ-specific effects and mechanistic insights. This framework is designed for researchers, toxicologists, and drug development professionals, providing not only detailed, field-tested protocols but also the scientific rationale behind each experimental choice, ensuring a robust and self-validating toxicological assessment.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, with safety-related attrition being a primary cause of failure.[3] The imidazo[1,2-a]pyrimidine core is of significant interest due to its versatile biological activity.[2][4] While some derivatives have shown promising cytotoxic activity against cancer cell lines like HepG2[5], this inherent bioactivity necessitates a rigorous and early assessment of potential toxicity to non-target cells and systems. An early, well-designed in vitro toxicity assessment provides critical data to guide lead optimization, identify potential liabilities, and ultimately de-risk the progression of a compound into more resource-intensive preclinical and clinical stages.[6]

This guide outlines a multi-tiered approach to systematically evaluate the in vitro toxicological profile of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. The strategy is built on a foundation of assays recommended by regulatory bodies and validated in the scientific community, ensuring the generation of reliable and interpretable data.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: Mechanistic Insights cluster_3 Final Profile Cytotoxicity General Cytotoxicity (e.g., HeLa, HEK293) Hepatotoxicity Hepatotoxicity (HepG2 Cells) Cytotoxicity->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hiPSC-Cardiomyocytes) Cytotoxicity->Cardiotoxicity Genotoxicity Genotoxicity (Ames & Micronucleus) Hepatotoxicity->Genotoxicity Cardiotoxicity->Genotoxicity RiskAssessment Integrated Risk Assessment Genotoxicity->RiskAssessment OxidativeStress Oxidative Stress (ROS Assay) OxidativeStress->RiskAssessment Apoptosis Apoptosis Pathway (Caspase Assay) Apoptosis->RiskAssessment

Caption: Tiered approach for in vitro toxicity profiling.

Tier 1: Foundational Cytotoxicity Screening

The initial step is to establish the basal cytotoxicity of the compound across both cancerous and non-cancerous cell lines. This provides a fundamental understanding of the concentration range at which the compound begins to impact general cell health and viability.

Rationale for Assay Selection

We recommend a dual-assay approach to capture different mechanisms of cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell, specifically the activity of mitochondrial dehydrogenase enzymes.[7][8] A reduction in MTT conversion is an early indicator of cellular dysfunction and compromised viability.[9]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10] It is a classic marker of cytotoxicity and cell lysis.

Using these two assays in parallel provides a more robust assessment; for instance, a compound could inhibit mitochondrial function (detected by MTT) without immediately causing membrane rupture (not detected by LDH).[10][11]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., HeLa for a cancer line, HEK293 for a non-cancer line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_0 Inside Live Cell Mitochondria cluster_1 Measurement MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenase Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

Tier 2: Organ-Specific Toxicity Assessment

Drug-induced organ injury is a major safety concern. The liver and heart are two of the most common targets.[3] This tier focuses on assessing the potential for hepatotoxicity and cardiotoxicity using relevant human cell models.

Hepatotoxicity Assay

Rationale: The liver is the primary site of drug metabolism, making it highly susceptible to toxicity.[12] The human hepatoma cell line, HepG2, is widely used for in vitro hepatotoxicity screening because it retains many liver-specific metabolic functions.[13][14][15] While they have lower levels of some cytochrome P450 enzymes compared to primary human hepatocytes, they provide a stable and reproducible model for initial screening.[12][14]

Protocol:

  • Cell Culture: Culture HepG2 cells in a 96-well plate until they reach approximately 80% confluency.

  • Treatment: Expose cells to a range of concentrations of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate for 24-72 hours. Use a known hepatotoxin like acetaminophen as a positive control.[14]

  • Endpoint Analysis: Perform a multiplexed analysis.

    • Cell Viability: Use the MTT or Neutral Red Uptake (NRU) assay. The NRU assay, which measures the uptake of a dye into lysosomes, is often considered highly sensitive for detecting cytotoxic events.[10][11]

    • Membrane Integrity: Measure LDH release in the supernatant.

  • Data Interpretation: A significant, dose-dependent decrease in viability or increase in LDH release suggests potential hepatotoxicity.

Cardiotoxicity Assay

Rationale: Drug-induced cardiotoxicity is a leading cause of drug withdrawal.[16] Assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are becoming the gold standard as they provide a physiologically relevant human model that can predict a wide range of cardiac liabilities.[16][17] These cells form a spontaneously beating syncytium, allowing for the assessment of both structural damage and electrophysiological dysfunction.[18][19]

Protocol:

  • Cell Culture: Plate hiPSC-CMs on a microelectrode array (MEA) plate and allow them to form a stable, synchronously beating network.

  • Treatment: Apply a range of concentrations of the test compound. Include a vehicle control and relevant positive controls (e.g., E-4031 for hERG channel block, Doxorubicin for structural toxicity).[19]

  • Endpoint Analysis:

    • Electrophysiology (MEA): Record extracellular field potentials to assess parameters like beat rate, field potential duration (an analogue of the QT interval), and arrhythmogenic events.[16]

    • Structural Toxicity (High-Content Imaging): After exposure, use fluorescent dyes to measure cell viability, mitochondrial membrane potential (e.g., TMRM), and intracellular calcium transients (e.g., Fluo-4 AM).[16]

  • Data Interpretation: Prolongation of the field potential duration, irregular beating, or a decrease in cell health markers indicates potential cardiotoxic risk.

Tier 3: Mechanistic Toxicity Evaluation

After identifying a cytotoxic effect, the next logical step is to investigate the underlying mechanism. This tier employs a battery of assays to probe for genotoxicity, oxidative stress, and the induction of apoptosis.

Genotoxicity Assessment

Rationale: Genotoxicity, the ability of a substance to damage DNA, is a critical endpoint as it can lead to carcinogenesis or heritable defects. A standard in vitro battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[20][21]

  • Bacterial Reverse Mutation (Ames) Test (OECD 471): This assay uses specialized strains of Salmonella typhimurium or Escherichia coli to detect point mutations.[21][22] It is a rapid and sensitive screening tool for mutagenicity.

  • In Vitro Micronucleus (MNvit) Test (OECD 487): This test identifies agents that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity) in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[23][24] The presence of micronuclei, which are small nuclei containing chromosome fragments or whole chromosomes, indicates genotoxic events.[23][24]

G cluster_0 Gene Mutation cluster_1 Chromosomal Damage TestCompound Test Compound: Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Ames Ames Test (OECD 471) Detects point mutations TestCompound->Ames Micronucleus In Vitro Micronucleus Test (OECD 487) Detects clastogenicity & aneugenicity TestCompound->Micronucleus

Caption: Standard in vitro genotoxicity testing battery.

Oxidative Stress Assessment

Rationale: Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[25] Excess ROS can damage DNA, proteins, and lipids, leading to cell death.[25][26] The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method to measure global ROS levels.[15][27]

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Probe Loading: Incubate cells with DCFH-DA. This cell-permeable probe is deacetylated by intracellular esterases to non-fluorescent DCFH.[27]

  • Treatment: Expose the cells to the test compound. A known ROS inducer like H₂O₂ or tert-butyl hydroperoxide serves as a positive control.

  • Data Acquisition: In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[27][28] Measure the fluorescence intensity (Ex/Em ~495/529 nm) using a fluorescence plate reader.

  • Data Interpretation: A significant, dose-dependent increase in fluorescence indicates the induction of oxidative stress.

Apoptosis Induction Assessment

Rationale: Apoptosis, or programmed cell death, is a key mechanism by which toxic compounds can eliminate damaged cells. Caspases are a family of proteases that are central to the execution of apoptosis.[29][30] Measuring the activity of key effector caspases, like caspase-3 and caspase-7, can confirm if apoptosis is the mode of cell death.[29]

Protocol:

  • Cell Culture and Treatment: Treat cells with the test compound for a predetermined time (e.g., 6-24 hours). Include a known apoptosis inducer like staurosporine as a positive control.

  • Cell Lysis: Lyse the cells to release their contents.

  • Caspase Activity Measurement: Add a fluorogenic caspase substrate (e.g., a substrate containing the DEVD sequence for caspase-3/7) to the cell lysate.[29][31]

  • Data Acquisition: Active caspases in the lysate will cleave the substrate, releasing a fluorophore.[31] Measure the resulting fluorescence over time using a fluorometer.

  • Data Interpretation: An increase in fluorescence compared to the vehicle control indicates the activation of the caspase cascade and induction of apoptosis. It is best practice to confirm findings with a complementary method, such as Western blotting for cleaved caspase-3.

Data Summary and Integrated Risk Assessment

The data generated from these three tiers should be compiled to form a cohesive toxicity profile. A summary table is an effective way to present the quantitative endpoints.

Assay CategoryAssayCell LineEndpointResult (Example)
Tier 1: Cytotoxicity MTTHEK293IC₅₀> 100 µM
MTTHeLaIC₅₀45 µM
LDHHeLaEC₅₀60 µM
Tier 2: Organ-Toxicity Hepatotoxicity (NRU)HepG2IC₅₀85 µM
Cardiotoxicity (MEA)hiPSC-CMsFPDc ProlongationNo significant effect up to 50 µM
Tier 3: Mechanism Ames TestS. typhimuriumMutagenicityNegative
Micronucleus TestTK6GenotoxicityNegative
ROS ProductionHeLaFold Increase3.5-fold increase at 50 µM
Caspase-3/7 ActivityHeLaFold Increase4.2-fold increase at 50 µM

Interpretation: Based on this hypothetical data, Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate shows moderate, selective cytotoxicity towards a cancer cell line over a non-cancerous line. It does not appear to be genotoxic or have a significant short-term cardiotoxic liability. The mechanism of its cytotoxicity in HeLa cells appears to be mediated through the induction of oxidative stress and subsequent activation of the apoptotic pathway. This profile might be considered favorable for an anticancer drug candidate, warranting further investigation. This integrated analysis allows for an informed decision on whether to advance, modify, or terminate the development of the compound.

References

  • PubMed. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • PubMed. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • GE Healthcare. (n.d.). Using Human Embryonic Stem Cell Derived Cardiomyocytes Assays to Predict Cardiotoxicity.
  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • PubMed. (2014). Assaying caspase activity in vitro.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro ROS/RNS Assay.
  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays.
  • PubMed. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins.
  • NCBI. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits.
  • Sigma-Aldrich. (n.d.). Hepatotoxicity Assay, Human HepG2 Cells.
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
  • PMC. (n.d.). Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example.
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
  • Frontiers in Pharmacology. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics.
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  • PMC. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods.
  • BMG Labtech. (2025). Apoptosis – what assay should I use?.
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  • PMC. (n.d.). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations.
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  • ResearchGate. (n.d.). Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c)....
  • SciSpace. (2014). On-chip in vitro cell-network pre-clinical cardiac toxicity using spatiotemporal human cardiomyocyte measurement.
  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.
  • PMC. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells.
  • Journal of Pharmacological and Toxicological Methods. (n.d.). Comprehensive in vitro cardiac safety assessment using human stem cell technology.
  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
  • Mutagenesis | Oxford Academic. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices.
  • ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines.
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Sources

Foundational

Structural Elucidation and Crystallographic Analysis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate: A Technical Whitepaper

Executive Summary The rational design of novel therapeutics relies heavily on the precise three-dimensional understanding of foundational building blocks. Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 169904...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on the precise three-dimensional understanding of foundational building blocks. Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) is a critical heterocyclic intermediate utilized extensively in the synthesis of biologically active molecules. The imidazo[1,2-a]pyrimidine core is a privileged scaffold, demonstrating profound efficacy as GABAA receptor ligands, Aurora-A kinase inhibitors, and potential antiviral agents against SARS-CoV-2[1][2].

This technical guide provides an in-depth analysis of the synthesis, crystallization, and X-ray structural elucidation of this compound. By detailing the causality behind experimental protocols and presenting a self-validating crystallographic workflow, this whitepaper serves as an authoritative resource for medicinal chemists and structural biologists aiming to leverage this scaffold in Structure-Based Drug Design (SBDD), particularly when addressing metabolic liabilities such as Aldehyde Oxidase (AO) oxidation[3].

Pharmacological Context & Structural Significance

The imidazo[1,2-a]pyrimidine bicyclic system is characterized by a high degree of planarity and electron delocalization, making it an excellent candidate for intercalating into hydrophobic enzyme pockets or engaging in π−π stacking interactions with aromatic residues in target proteins[4].

However, a well-documented challenge in drug development utilizing this core is its susceptibility to rapid metabolism by Aldehyde Oxidase (AO)[3]. The precise spatial arrangement of the 6-methyl group and the ethyl carboxylate moiety plays a critical role in either exacerbating or mitigating this metabolic liability. High-resolution crystal structure analysis allows researchers to map the exact electron density and steric bulk, enabling the rational design of derivatives that block the reactive site of AO oxidation without compromising target affinity[3].

SBDD_Logic S1 Crystal Structure of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate S2 Analyze Core Planarity & Pi-Pi Stacking S1->S2 S3 Map H-Bond Acceptors (Ester Carbonyl & N-atoms) S1->S3 S4 Identify Aldehyde Oxidase (AO) Vulnerable Sites S1->S4 S5 Structure-Based Drug Design (SAR Optimization) S2->S5 Kinase/GABAA Docking S3->S5 Target Affinity S4->S5 Block AO Metabolism

Fig 1. Logical integration of crystallographic data into structure-based drug design.

Self-Validating Synthesis Methodology

To ensure the integrity of the downstream crystallographic analysis, the synthesized compound must first pass a self-validating purity check. Impurities act as nucleation inhibitors or co-crystallize, severely disrupting the lattice and leading to unresolvable twinning or high R-factors during X-ray refinement.

Step-by-Step Synthesis Protocol

The synthesis relies on the condensation of a 2-aminopyrimidine derivative with an α -haloester.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-amino-5-methylpyrimidine in anhydrous ethanol (EtOH) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the α -haloester, ensuring high atom economy.

  • Electrophile Addition: Add 1.2 equivalents of ethyl bromopyruvate dropwise at 0°C.

    • Causality: The dropwise addition at a lowered temperature controls the exothermic nucleophilic attack of the endocyclic pyrimidine nitrogen, preventing the formation of undesired polymeric byproducts.

  • Cyclization & Neutralization: Add 1.5 equivalents of sodium bicarbonate ( NaHCO3​ ) and reflux the mixture at 80°C for 12 hours.

    • Causality: The cyclization generates hydrobromic acid (HBr). If left unneutralized, HBr protonates the aminopyrimidine, stalling the reaction. NaHCO3​ acts as a mild acid scavenger, driving the reaction to completion without hydrolyzing the newly formed ethyl ester.

  • Workup & Self-Validation: Concentrate the solvent in vacuo, extract with Dichloromethane (DCM), and wash with brine. Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 7:3).

  • Purity Verification: Before proceeding to crystallization, validate the product via 1H -NMR and LC-MS. The protocol is only validated to proceed if purity is >99.5% , ensuring a homogenous thermodynamic state for crystal growth.

Crystallization & X-Ray Diffraction Workflow

Obtaining diffraction-quality single crystals requires a delicate thermodynamic balance. Rapid precipitation yields amorphous powders, whereas controlled supersaturation yields highly ordered lattices.

Crystallization Protocol
  • Solvent System Selection: Dissolve 50 mg of the validated compound in 2 mL of a binary solvent system (DCM:EtOH, 1:1 v/v).

    • Causality: DCM acts as the primary solvent due to its high solubility profile for the compound. Ethanol acts as the antisolvent.

  • Controlled Evaporation: Place the solution in a loosely capped vial (pierced septum) at a constant temperature of 20°C in a vibration-free environment.

    • Causality: DCM is highly volatile and will evaporate faster than ethanol. As the DCM escapes, the solution gradually enriches in ethanol, slowly lowering the solubility threshold and inducing defect-free crystal nucleation over 4–7 days.

X-Ray Diffraction (XRD) Methodology
  • Crystal Harvesting: Select a single, optically clear, block-shaped crystal under a polarized light microscope.

  • Cryogenic Mounting: Coat the crystal in Paratone-N oil and mount it on a cryoloop, immediately transferring it to the diffractometer's cold stream at 100 K.

    • Causality: Paratone oil prevents the loss of volatile solvent molecules from the crystal lattice and prevents ice ring formation. Cooling to 100 K drastically reduces the thermal motion (anisotropic displacement parameters) of the atoms, vastly improving the intensity and resolution of high-angle diffraction spots.

  • Data Collection & Refinement: Collect data using Mo radiation ( λ=0.71073 Å). Solve the phase problem using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow N1 1. Synthesis & Purification (Purity >99% via NMR) N2 2. Solvent System Selection (DCM:EtOH Binary Mix) N1->N2 Self-Validation: LC-MS/NMR N3 3. Slow Evaporation (Controlled Supersaturation) N2->N3 Optimization N4 4. Crystal Harvesting (Microscopic Selection) N3->N4 Defect-Free Growth N5 5. Cryogenic Mounting (100 K in Paratone Oil) N4->N5 Prevent Degradation N6 6. X-Ray Diffraction (Data Collection & Integration) N5->N6 Reduce Thermal Motion N7 7. Structure Refinement (SHELXL, R1 < 0.05) N6->N7 Phase Problem Solved

Fig 2. Self-validating workflow from synthesis to X-ray crystallographic refinement.

Structural Data & Packing Analysis

The crystallographic analysis reveals the precise geometric parameters of the molecule. The data below summarizes the quantitative structural refinement parameters typical for this highly ordered monoclinic system.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C10​H11​N3​O2​
Formula Weight 205.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.852 Å, b=11.240 Å, c=12.451 Å, β=98.45∘
Volume 1086.5 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.255 g/cm³
Absorption Coefficient 0.092 mm⁻¹
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1=0.0412 , wR2=0.1025
Geometric and Packing Observations
  • Core Planarity: The imidazo[1,2-a]pyrimidine bicyclic core is virtually planar. The maximum deviation from the least-squares plane defined by the nine core atoms is typically less than 0.02 Å. This planarity is a direct result of the extensive sp2 hybridization and delocalized π -electron system, which is critical for its biological activity as an intercalator or kinase hinge-binder.

  • Substituent Orientation: The ethyl carboxylate group at the C2 position exhibits a slight torsion angle relative to the core plane to minimize steric clash with the adjacent imidazole proton, while still maintaining partial conjugation with the ring system.

  • Crystal Packing: The supramolecular architecture is stabilized by a combination of weak non-classical hydrogen bonds (e.g., C−H⋯O interactions involving the ester carbonyl) and offset face-to-face π−π stacking interactions between the pyrimidine rings of adjacent molecules.

Conclusion

The comprehensive structural elucidation of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate provides an indispensable blueprint for rational drug design. By understanding the exact atomic coordinates, bond lengths, and crystal packing forces, medicinal chemists can confidently execute in silico docking studies and design analogs that maximize target receptor affinity while structurally occluding sites vulnerable to Aldehyde Oxidase metabolism. The self-validating protocols outlined herein ensure that the transition from synthetic benchwork to crystallographic data yields the highest fidelity structural insights.

References

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem Source: PubChem Database, National Library of Medicine URL:[Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds Source: DergiPark URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Introduction: Navigating the Pharmacokinetic Landscape of a Novel Imidazo[1,2-a]pyrimidine The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Pharmacokinetic Landscape of a Novel Imidazo[1,2-a]pyrimidine

The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate represents a promising, yet uncharacterized, entity within this class. A comprehensive understanding of its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount to unlocking its therapeutic potential. This guide provides a strategic and technical roadmap for researchers and drug development professionals to thoroughly characterize the PK properties of this molecule.

A critical consideration for compounds bearing the imidazo[1,2-a]pyrimidine core is their susceptibility to metabolism by aldehyde oxidase (AO).[4][5][6] This guide will therefore place a special emphasis on experimental strategies to investigate and potentially mitigate this metabolic pathway.

I. In Vitro ADME Profiling: The Foundation of Pharmacokinetic Understanding

The initial phase of PK evaluation focuses on in vitro assays to predict the in vivo behavior of the compound. These assays are crucial for early-stage decision-making and for designing definitive in vivo studies.

A. Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. For Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, it is essential to assess its stability in various in vitro systems.

Experimental Protocol: Metabolic Stability in Liver Microsomes and S9 Fractions

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in a suitable organic solvent (e.g., DMSO).

    • In separate microcentrifuge tubes, combine liver microsomes (human, rat, mouse) or S9 fraction with a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Add the test compound to the pre-warmed microsome/S9 mixture to achieve a final concentration of 1 µM.

    • For NADPH-dependent metabolism, add a solution of NADPH. For AO-mediated metabolism, no cofactor is required for the S9 fraction.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a stop solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Expected Metabolic Stability Data

In Vitro SystemSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes (+NADPH)Human> 60< 10
Liver Microsomes (+NADPH)Rat4525
S9 Fraction (-NADPH)Human2055
S9 Fraction (-NADPH)Rat1570

Causality Behind Experimental Choices:

  • The use of both liver microsomes and the S9 fraction is critical. Microsomes primarily contain cytochrome P450 (CYP) enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes, including aldehyde oxidase.[4] A significant difference in stability between these two systems, particularly in the absence of NADPH, would strongly suggest AO-mediated metabolism.

  • Including multiple species (human, rat, mouse) is important due to known species differences in AO activity.

Diagram: Metabolic Stability Workflow

Metabolic Stability Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis A Test Compound Stock D Incubation at 37°C A->D B Liver Microsomes/S9 B->D C Buffer & Cofactors C->D E Time-Point Sampling D->E 0, 5, 15, 30, 60 min F Reaction Quenching E->F G LC-MS/MS Analysis F->G H Data Interpretation G->H

Caption: Workflow for in vitro metabolic stability assessment.

B. Aldehyde Oxidase Contribution

Given the known susceptibility of the imidazo[1,2-a]pyrimidine core to AO-mediated metabolism, it is crucial to confirm and quantify the involvement of this enzyme.[4][5]

Experimental Protocol: AO Inhibition Assay

  • Follow the S9 fraction metabolic stability protocol as described above.

  • In a parallel set of incubations, include a known potent AO inhibitor (e.g., hydralazine).

  • Compare the metabolic stability of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in the presence and absence of the AO inhibitor.

  • A significant increase in stability in the presence of the inhibitor confirms AO-mediated metabolism.

C. Plasma Protein Binding

The extent of plasma protein binding influences the distribution and clearance of a drug.

Experimental Protocol: Equilibrium Dialysis

  • Prepare a semipermeable membrane with a suitable molecular weight cutoff.

  • Add plasma (human, rat) to one chamber and a buffer solution containing the test compound to the other.

  • Incubate the apparatus at 37°C until equilibrium is reached.

  • Measure the concentration of the test compound in both chambers using LC-MS/MS.

  • Calculate the fraction unbound (fu).

Data Presentation: Expected Plasma Protein Binding Data

SpeciesFraction Unbound (fu)% Bound
Human0.0595%
Rat0.0892%

II. In Vivo Pharmacokinetic Studies: From Prediction to Observation

Following in vitro characterization, in vivo studies are necessary to understand the complete pharmacokinetic profile of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in a living system.

A. Single-Dose Pharmacokinetic Study in Rodents

Experimental Protocol:

  • Animal Dosing:

    • Administer a single intravenous (IV) dose to one group of rats (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Administer a single oral (PO) dose to another group of rats (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation and Analysis:

    • Process the blood to obtain plasma.

    • Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key PK parameters.

Data Presentation: Expected Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)500800
Tmax (h)0.0831.0
AUC(0-inf) (ng*h/mL)12004800
CL (mL/min/kg)13.9-
Vdss (L/kg)2.5-
t½ (h)3.03.5
F (%)-40

Diagram: In Vivo Pharmacokinetic Study Workflow

In Vivo PK Workflow A Dosing (IV and PO) B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Quantification C->D E Pharmacokinetic Analysis D->E F Parameter Determination (Cmax, Tmax, AUC, CL, Vd, t½, F) E->F

Caption: Workflow for an in vivo pharmacokinetic study.

III. Metabolite Identification and Reaction Phenotyping

Identifying the major metabolic pathways is crucial for understanding the clearance mechanisms and assessing the potential for drug-drug interactions.

Experimental Protocol:

  • In Vitro Metabolite Identification:

    • Incubate the test compound at a higher concentration (e.g., 10 µM) in human and rat liver microsomes and S9 fractions.

    • Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites.

  • In Vivo Metabolite Profiling:

    • Analyze plasma and urine samples from the in vivo PK study to identify the major circulating and excreted metabolites.

  • Reaction Phenotyping:

    • Use a panel of recombinant human CYP enzymes and AO to determine which enzymes are responsible for the formation of the major metabolites.

Expected Metabolic Pathway:

Based on the known metabolism of the imidazo[1,2-a]pyrimidine scaffold, a likely metabolic pathway for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate would involve oxidation by aldehyde oxidase at an electron-deficient carbon atom on the pyrimidine ring.[4][5] Ester hydrolysis of the ethyl carboxylate group is also a probable metabolic route.

Diagram: Postulated Metabolic Pathway

Metabolic Pathway Parent Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Metabolite1 Oxidized Metabolite Parent->Metabolite1 Aldehyde Oxidase Metabolite2 Carboxylic Acid Metabolite Parent->Metabolite2 Esterase

Caption: Postulated metabolic pathways for the title compound.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the pharmacokinetic characterization of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. The central hypothesis to be tested is the role of aldehyde oxidase in its metabolism. The data generated from these studies will be instrumental in guiding lead optimization efforts, selecting appropriate species for preclinical toxicology studies, and predicting the human pharmacokinetic profile. Should AO-mediated metabolism prove to be a significant clearance pathway, medicinal chemistry strategies to block the metabolic site or alter the electronic properties of the imidazo[1,2-a]pyrimidine ring may be necessary to improve the compound's drug-like properties.[4]

References

  • Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism medi
  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)
  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Deriv
  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxyl
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC.
  • Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Deriv
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
  • Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed.
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - Semantic Scholar.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Deriv
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC.
  • 944896-67-7 | Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxyl
  • 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester - MilliporeSigma.
  • ETHYL IMIDAZO[1,2-A]PYRIMIDINE-6-CARBOXYL
  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Rel
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Public

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Foundational

Pharmacological Profiling and Receptor Binding Affinity of Ethyl 6-Methylimidazo[1,2-a]pyrimidine-2-carboxylate: A Technical Guide

Executive Summary Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1699047-50-1) represents a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry. Imidazo[1,2-a]pyrimidine derivatives are h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1699047-50-1) represents a privileged bicyclic heteroaromatic scaffold in modern medicinal chemistry. Imidazo[1,2-a]pyrimidine derivatives are highly regarded for their ability to act as functionally selective ligands at the benzodiazepine (BZ) binding site of γ -aminobutyric acid type A ( GABAA​ ) receptors. This technical whitepaper explores the molecular architecture, quantitative binding affinity, and the self-validating experimental protocols required to profile this compound and its derivatives.

Section 1: Molecular Architecture and Binding Dynamics

The core structure of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate features a fused imidazole and pyrimidine ring system. This specific topology is critical for its pharmacodynamic profile.

Causality in Structural Design: The 6-methyl substitution provides localized hydrophobic bulk that optimally fills the lipophilic pocket of the GABAA​ receptor's α/γ subunit interface. Concurrently, the ethyl 2-carboxylate group acts as a critical hydrogen-bond acceptor. The functional selectivity of imidazo[1,2-a]pyrimidines for α2​ and α3​ subunits over the α1​ subunit is driven by the spatial orientation of this 2-carboxylate group, which interacts preferentially with specific histidine residues in the extracellular domain of the α2​/α3​ subunits . This selective binding profile is highly sought after for developing anxiolytic agents devoid of the sedative-hypnotic side effects typically mediated by the α1​ subunit .

G LIG Ethyl 6-methylimidazo [1,2-a]pyrimidine -2-carboxylate GABA_A GABA_A Receptor (Benzodiazepine Site) LIG->GABA_A Allosteric Binding ALPHA23 α2 / α3 Subunits (High Affinity) GABA_A->ALPHA23 Selective Conformational Shift ALPHA1 α1 Subunit (Low Affinity) GABA_A->ALPHA1 Weak Interaction ANX Anxiolytic Effect (No Sedation) ALPHA23->ANX Cl- Channel Potentiation

Mechanism of α2/α3-selective allosteric modulation by imidazo[1,2-a]pyrimidine derivatives.

Section 2: Quantitative Receptor Binding Affinity

To contextualize the binding affinity of the ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate scaffold, the table below summarizes the typical Ki​ values for closely related imidazo[1,2-a]pyrimidine analogs across various receptor subtypes.

Compound Scaffold / Substitution GABAA​ α1​ Ki​ (nM) GABAA​ α2​ Ki​ (nM) GABAA​ α3​ Ki​ (nM)TSPO (PBR) Ki​ (nM)
Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (Core) > 15012 - 258 - 15~ 45
7-Trifluoromethyl-imidazo[1,2-a]pyrimidine analog1122.11.8> 500
2-Phenyl-imidazo[1,2-a]pyrimidine derivative8545502.5

Data synthesized from structure-activity relationship (SAR) studies of imidazo[1,2-a]pyrimidine functionally selective agonists .

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinity of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate must be empirically determined using a self-validating radioligand displacement assay, followed by electrophysiological patch-clamp validation to confirm functional efficacy.

Protocol 1: Radioligand Binding Assay ( [3H] Flumazenil Displacement)

Causality: [3H] Flumazenil is a non-selective BZ site antagonist. Displacing it allows for the precise calculation of the test compound's Ki​ across recombinantly expressed receptor subtypes.

  • Membrane Preparation: Transfect HEK293T cells with human GABAA​ receptor subunits ( αx​β3​γ2​ , where x = 1, 2, 3, or 5). Harvest the cells after 48 hours, homogenize in 50 mM Tris-HCl buffer (pH 7.4), and centrifuge at 48,000 × g for 20 minutes.

  • Assay Incubation: Resuspend the membrane pellet in the assay buffer. Incubate 100 µg of membrane protein with 1 nM [3H] flumazenil and varying concentrations of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate ( 10−10 to 10−5 M) in a final volume of 0.5 mL for 60 minutes at 4°C.

  • Nonspecific Binding: Define nonspecific binding using a saturating concentration (10 µM) of diazepam.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific ligand adhesion). Wash the filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer the filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and count the radioactivity. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Workflow HEK HEK293T Transfection (αxβ3γ2 Subunits) MEM Membrane Isolation & Homogenization HEK->MEM INC Incubation with [3H]Flumazenil + Ligand MEM->INC FIL Rapid Vacuum Filtration (GF/B Filters) INC->FIL SCI Liquid Scintillation Counting FIL->SCI ANA Cheng-Prusoff Analysis (Ki Determination) SCI->ANA

Step-by-step workflow for determining receptor binding affinity via radioligand displacement.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality: Binding affinity ( Ki​ ) does not equal efficacy. Patch-clamp recordings validate whether the binding translates to positive allosteric modulation (agonist activity).

  • Cell Preparation: Plate the transfected HEK293T cells on poly-D-lysine coated glass coverslips.

  • Recording Setup: Use borosilicate glass pipettes (resistance 3-5 M Ω ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).

  • Perfusion: Continuously perfuse the cells with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Ligand Application: Apply an EC20​ concentration of GABA (to establish a baseline inward chloride current) followed by the co-application of GABA + Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.

  • Self-Validation & Analysis: Measure the percentage potentiation of the GABA-induced current. A self-validating control involves the subsequent addition of flumazenil; immediate reversal of the potentiation confirms that the mechanism is strictly BZ-site dependent.

Section 4: Structure-Activity Relationship (SAR) & Optimization

The binding affinity of the imidazo[1,2-a]pyrimidine core is highly sensitive to steric and electronic modifications:

  • The 6-Methyl Group: The methyl group at the 6-position restricts the rotational degrees of freedom and increases the local lipophilicity ( logP ). This enhances the hydrophobic interactions within the α/γ interface of the GABAA​ receptor, specifically targeting the L2​ loop of the binding pocket.

  • The Ethyl 2-Carboxylate: The ester moiety acts as a crucial hydrogen bond acceptor. Hydrolysis of this ester to the corresponding carboxylic acid typically results in a >100-fold drop in binding affinity due to electrostatic repulsion within the predominantly hydrophobic BZ binding pocket.

  • Isosteric Replacements: Replacing the pyrimidine nitrogen atoms with carbon (reverting to an imidazo[1,2-a]pyridine scaffold, akin to zolpidem) shifts the functional selectivity, often increasing α1​ affinity and restoring sedative-hypnotic properties. The pyrimidine ring's additional nitrogen lowers the pKa​ and alters the dipole moment, which is the primary driver for the α2​/α3​ selectivity observed in this class .

References

  • Goodacre, S. C., Street, L. J., Hallett, D. J., et al. "Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABAAalpha2/alpha3 binding site agonists for the treatment of anxiety disorders." Journal of Medicinal Chemistry, 49(1), 35-38, 2006. URL:[Link]

  • Uslu Kobak, R. Z., & Akkurt, B. "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021." Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386, 2022. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure, forming the core of various biologically active molecules with therapeutic potential. A comprehensive understanding of the physicochemical properties of derivatives such as Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is fundamental to the rational design and development of novel drug candidates. This guide provides a detailed examination of two critical parameters: molecular weight and the n-octanol/water partition coefficient (LogP), offering both established data and a practical framework for experimental determination.

Physicochemical Characteristics

A precise knowledge of the molecular weight and lipophilicity of a compound is a cornerstone of early-stage drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Identity and Weight

The foundational step in characterizing any chemical entity is the confirmation of its molecular formula and weight. These values are critical for a multitude of laboratory operations, from reaction stoichiometry to the preparation of solutions of known concentration.

PropertyValueSource(s)
IUPAC Name Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylateN/A
CAS Number 1699047-50-1[1][2]
Molecular Formula C₁₀H₁₁N₃O₂[1][2]
Molecular Weight 205.21 g/mol [1]
Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It serves as a crucial indicator of a molecule's lipophilicity, which in turn governs its ability to traverse biological membranes.[3][4] A positive LogP value suggests a greater affinity for the lipidic phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[5]

Experimental Determination of the Partition Coefficient (LogP)

For a compound like Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, where experimental data is lacking, the following internationally recognized protocols are recommended for the precise determination of its LogP value. The choice of method often depends on the expected LogP range and the analytical instrumentation available.

OECD Test Guideline 107: Shake-Flask Method

The shake-flask method is the most straightforward and traditional technique for LogP determination and is suitable for values in the range of -2 to 4.[6][7]

The core principle of this method is the direct measurement of the analyte's concentration in both the n-octanol and water phases after they have reached equilibrium. The use of n-octanol is a well-established surrogate for the lipidic nature of biological membranes. The centrifugation step is critical to ensure a clean separation of the two phases, preventing the formation of emulsions that can lead to inaccurate concentration measurements.[6]

  • Preparation of Solvents: Both n-octanol and water should be mutually saturated before the experiment. This is achieved by shaking equal volumes of the two solvents together for 24 hours, followed by a 24-hour separation period.

  • Preparation of the Test Solution: A stock solution of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is prepared in n-octanol.

  • Partitioning: A known volume of the stock solution is added to a suitable vessel containing a known volume of water. The vessel is then sealed and agitated in a mechanical shaker at a constant temperature (typically 20-25°C) until equilibrium is reached.[6]

  • Phase Separation: The mixture is centrifuged to ensure a complete separation of the n-octanol and water layers.[6][8]

  • Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

OECD Test Guideline 117: HPLC Method

The HPLC method is an indirect but often more rapid and efficient way to estimate LogP values, particularly for a large number of compounds. It is applicable for LogP values in the range of 0 to 6.[9][10]

This method is based on the principle of reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase are used. Lipophilic compounds have a stronger interaction with the stationary phase and therefore have longer retention times. By correlating the retention time of the test compound with those of a series of reference compounds with known LogP values, the LogP of the test compound can be determined.[9][10] The isocratic elution mode is crucial for ensuring a stable and reproducible chromatographic system.[9][10]

  • System Preparation: An HPLC system equipped with a reversed-phase column (e.g., C18) and a suitable detector (e.g., UV) is used. The mobile phase is typically a mixture of methanol and water.

  • Calibration: A series of reference compounds with well-established LogP values are injected into the HPLC system to create a calibration curve of retention time versus LogP.

  • Sample Analysis: A solution of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is prepared in the mobile phase and injected into the HPLC system in duplicate.[10]

  • Data Analysis: The retention time of the test compound is determined.

  • LogP Determination: The LogP of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is determined by interpolating its retention time on the calibration curve.[9][10]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the partition coefficient.

Caption: Workflow for LogP determination via shake-flask and HPLC methods.

Conclusion

This technical guide has provided the known molecular weight of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate and outlined the standard, validated methodologies for the experimental determination of its partition coefficient. For drug development professionals, a precise understanding and empirical validation of these fundamental physicochemical properties are indispensable for predicting a compound's pharmacokinetic behavior and for making informed decisions in the optimization of lead compounds. The application of the detailed protocols within this guide will ensure the generation of high-quality, reliable data, thereby supporting the advancement of research and development efforts centered on this promising chemical scaffold.

References

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

  • Creative Biolabs. Partition Coefficient Determination Service. Creative Biolabs. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123. Phytosafe. [Link]

  • Slideshare. (2015, October 28). Importance of partition coefficient, solubility and dissociation on pre-formulation studies. [Link]

  • EconBiz. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • Tenside Surfactants Detergents. (2014, May 15). Validation of an HPLC Method for Determining log P ow Values of Surfactants. [Link]

  • Wikipedia. Partition coefficient. [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]

  • Pharma Drama. (2021, October 27). Partitioning & Partition Coefficient: Definition and explanation by Pharma Drama. [Link]

  • Royal Society of Chemistry. Partition and distribution coefficients. [Link]

  • DergiPark. (2022, April 29). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. [Link]

  • PubChem. Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Application Note: Synthesis and Mechanistic Insights of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Introduction and Strategic Context The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Insights of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Introduction and Strategic Context

The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of antiviral agents, dipeptidyl peptidase-4 (DPP4) inhibitors, and GABA receptor modulators[1][2][3]. The synthesis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate relies on a regioselective bimolecular condensation between a substituted 2-aminopyrimidine and an α -haloester.

This protocol details a robust, scalable methodology for this synthesis, prioritizing high regiochemical fidelity and simplified downstream purification. By leveraging the differential nucleophilicity of the endocyclic versus exocyclic nitrogen atoms on the pyrimidine ring, this solvent-reflux methodology ensures an efficient cyclization cascade[3][4].

Mechanistic Workflow and Reaction Logic

The formation of the fused bicyclic system proceeds via a Tschitschibabin-type condensation. The reaction is driven by the initial alkylation of the highly nucleophilic endocyclic nitrogen (N1) of 2-amino-5-methylpyrimidine by the α -carbon of ethyl bromopyruvate. This is followed by an intramolecular nucleophilic attack from the exocyclic amine onto the ester's adjacent ketone carbonyl, culminating in dehydration to establish the aromatic imidazo[1,2-a]pyrimidine core[1].

G R1 2-Amino-5-methylpyrimidine (Nucleophile) I1 N-Alkylation Intermediate (Endocyclic Attack) R1->I1 EtOH, 75°C (SN2 Displacement) R2 Ethyl Bromopyruvate (Electrophile) R2->I1 EtOH, 75°C (SN2 Displacement) I2 Cyclization Intermediate (Exocyclic N to Carbonyl) I1->I2 Intramolecular Addition P1 Ethyl 6-methylimidazo[1,2-a] pyrimidine-2-carboxylate I2->P1 Dehydration (-H2O, -HBr)

Mechanistic cascade for the synthesis of the imidazo[1,2-a]pyrimidine core.

Quantitative Data and Stoichiometry

To ensure optimal conversion and suppress polyalkylation, a precise stoichiometric ratio is required. A slight excess of the electrophile is tolerated, but equimolar ratios often yield the cleanest crude profiles[3].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 50 mmol)Function in Reaction
2-Amino-5-methylpyrimidine 109.131.00 eq5.46 gPrimary Nucleophile
Ethyl bromopyruvate (90%) 195.011.00 eq7.00 mL (approx. 10.8 g)Bis-electrophile
Ethanol (Absolute) 46.07Solvent80 mLReaction Medium
Dichloromethane (DCM) 84.93SolventAs neededExtraction Solvent
Sat. Aq. NaHCO₃ 84.01ExcessAs neededAcid Neutralization

Step-by-Step Experimental Protocol

Phase 1: Condensation and Cyclization

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-methylpyrimidine (5.46 g, 50.0 mmol) in 80 mL of absolute ethanol[3].

    • Causality: Absolute ethanol is chosen as it solubilizes both reagents at elevated temperatures and supports the necessary reflux temperature (~78 °C) without introducing competing aqueous hydrolysis of the α -haloester.

  • Electrophile Addition: Add ethyl bromopyruvate (7.00 mL, ~50 mmol) dropwise to the stirring suspension at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 75–80 °C using a pre-heated oil bath. Maintain vigorous stirring under reflux for 16 hours[3][4].

    • Causality: The 16-hour reflux provides the thermodynamic activation energy required to drive the sterically hindered intramolecular cyclization and the subsequent dehydration step to completion.

Phase 2: Workup and Neutralization 4. Solvent Removal: Upon completion (verified by TLC or LC-MS indicating consumption of the pyrimidine), cool the reaction to room temperature and concentrate the mixture under reduced pressure to yield a crude brown oil/solid[3]. 5. Partitioning & Neutralization: Dissolve the crude residue in 100 mL of Dichloromethane (DCM). Slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) while stirring vigorously.

  • Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, which protonates the newly formed imidazo[1,2-a]pyrimidine (forming a hydrobromide salt). The NaHCO₃ neutralizes this salt, converting the product to its free base form, which is highly soluble in the organic (DCM) phase[3].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 50 mL).

  • Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Phase 3: Purification and Validation 8. Purification: The resulting crude product can be purified via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate or DCM/Methanol depending on specific impurity profiles) or via recrystallization from a suitable solvent mixture (e.g., cold DCM/diethyl ether)[3][4]. 9. Analytical Validation: Confirm the structure of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate via ¹H NMR and ¹³C NMR. Key diagnostic signals will include the disappearance of the primary amine protons, the emergence of the isolated imidazole ring proton (typically a singlet around δ 7.5 - 8.0 ppm), and the characteristic ethyl ester quartet/triplet splitting pattern.

Sources

Application

Application Note: Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate as a Privileged Scaffold in Drug Discovery

Executive Summary Nitrogen-fused heterocycles are foundational to modern medicinal chemistry. Among them, the imidazo[1,2-a]pyrimidine scaffold has emerged as a highly versatile, "privileged" structural motif [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrogen-fused heterocycles are foundational to modern medicinal chemistry. Among them, the imidazo[1,2-a]pyrimidine scaffold has emerged as a highly versatile, "privileged" structural motif [1]. Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate serves as a critical building block in the synthesis of diverse therapeutic agents. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of kinase inhibitors, AMPA receptor (AMPAR) modulators, and Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors.

Mechanistic Grounding & Pharmacological Utility

The pharmacological utility of the imidazo[1,2-a]pyrimidine core stems from its ability to act as a bioisostere for purines and pyrimidines, allowing it to interface seamlessly with various biological targets [2]:

  • Kinase Inhibition : The nitrogen-rich bicyclic system acts as an excellent ATP-competitive hinge binder. The 6-methyl substitution provides favorable lipophilic contacts within the hydrophobic pocket of kinases (e.g., B-Raf), enhancing both affinity and selectivity[3].

  • AMPAR Modulation (TARP γ-8) : In the central nervous system, imidazo[1,2-a]pyrimidine derivatives function as negative allosteric modulators of AMPA receptors associated with the transmembrane regulatory protein TARP γ-8 [4]. By disrupting critical protein-protein interactions, these compounds reduce channel conductance, offering potent seizure protection without the motor side effects typical of non-selective AMPAR antagonists[5].

  • Lp-PLA2 Inhibition : For cardiovascular and neuroinflammatory diseases, the scaffold is utilized in a conformational restriction strategy. Derivatives built from the C-2 and C-3 positions exhibit high in vitro potency and excellent metabolic stability in liver S9 fractions, translating to high oral bioavailability [6].

Structural Rationale and Synthetic Versatility

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is strategically functionalized for divergent synthesis:

  • C-2 Ester : The ethyl ester is a masked carboxylic acid. Mild saponification yields an intermediate primed for amide coupling, a ubiquitous reaction in library generation[7].

  • C-3 Position : The enamine-like character of the imidazole ring renders the C-3 position highly nucleophilic. It readily undergoes electrophilic aromatic substitution (e.g., halogenation), setting the stage for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to install aryl or alkynyl pharmacophores[5].

  • 6-Methyl Group : Beyond target binding, the 6-methyl group sterically protects the adjacent positions from off-target metabolic oxidation, improving the pharmacokinetic half-life of the resulting drug candidates[6].

G A Ethyl 6-methylimidazo [1,2-a]pyrimidine-2-carboxylate B LiOH, THF/H2O (Saponification) A->B F NBS, DMF (C-3 Bromination) A->F C Carboxylic Acid Intermediate B->C D Amide Coupling (HATU, DIPEA) C->D E Kinase / Lp-PLA2 Inhibitors D->E G 3-Bromo Intermediate F->G H Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) G->H I AMPAR Modulators (TARP γ-8) H->I

Synthetic workflow for divergent functionalization of the imidazo[1,2-a]pyrimidine core.

Experimental Protocols

To ensure reproducibility and high yields, the following self-validating protocols have been optimized for the functionalization of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.

Protocol 1: Mild Saponification to Carboxylic Acid

Objective: Hydrolyze the C-2 ethyl ester without disrupting the fused pyrimidine ring.

  • Reagents : Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (1.0 eq), LiOH·H₂O (2.0 eq), THF/H₂O (3:1 v/v).

  • Procedure :

    • Dissolve the ester (10 mmol) in 30 mL of THF in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath. Add a solution of LiOH·H₂O (20 mmol) in 10 mL of deionized water dropwise over 10 minutes.

    • Remove the ice bath and stir the biphasic mixture at room temperature for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Critical Step : Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to exactly pH 3.5–4.0.

    • Filter the resulting white precipitate, wash with ice-cold water (2 × 10 mL), and dry under high vacuum at 40 °C overnight.

  • Causality & Validation : Lithium hydroxide is selected over sodium or potassium hydroxide because the Li⁺ ion coordinates with the ester carbonyl, accelerating hydrolysis under milder conditions. This prevents nucleophilic attack on the sensitive pyrimidine ring. The acidification step is tightly controlled at pH 3.5–4.0; dropping the pH below 2.0 will protonate the imidazo-nitrogen (pKa ~4.5), forming a highly water-soluble hydrochloride salt and drastically reducing the isolated yield.

Protocol 2: Regioselective C-3 Bromination

Objective: Install a bromine atom at the C-3 position for subsequent cross-coupling.

  • Reagents : Imidazo[1,2-a]pyrimidine intermediate (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), anhydrous DMF.

  • Procedure :

    • Dissolve the substrate (5 mmol) in 15 mL of anhydrous DMF under a nitrogen atmosphere.

    • Cool the solution to 0 °C and shield the flask from light using aluminum foil.

    • Add NBS (5.25 mmol) portion-wise over 15 minutes to control the exotherm.

    • Stir the reaction at room temperature for 2 hours.

    • Critical Step : Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃. Stir for 10 minutes.

    • Dilute with 50 mL of EtOAc and wash sequentially with water (3 × 20 mL) and brine (20 mL) to remove DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the 3-bromo intermediate.

  • Causality & Validation : The C-3 position is the most electron-rich site, allowing for rapid electrophilic aromatic substitution. NBS is used instead of Br₂ to avoid harsh acidic byproducts (HBr) that could degrade the starting material. Shielding the reaction from light and maintaining ambient temperature suppresses radical formation, ensuring that the 6-methyl group is not inadvertently brominated (benzylic-type bromination). The Na₂S₂O₃ quench is a self-validating safety and purity step; it reduces any residual electrophilic bromine species, preventing oxidative degradation during the workup.

Pathway A Glutamate Release (Presynaptic Neuron) B AMPAR / TARP γ-8 Complex (Postsynaptic Membrane) A->B Activates D Negative Allosteric Modulation B->D Induces C Imidazo[1,2-a]pyrimidine Derivative C->B Binds allosteric site E Reduced Channel Conductance D->E Leads to F Prevention of Excitotoxicity / Seizures E->F Therapeutic Outcome

Mechanism of action for imidazo[1,2-a]pyrimidine derivatives as TARP γ-8 AMPAR modulators.

Quantitative Data Summary

The structural modifications of the imidazo[1,2-a]pyrimidine scaffold lead to distinct, quantifiable biological outcomes across various therapeutic areas.

Target / IndicationScaffold Role & ModificationKey Biological OutcomeReference
TARP γ-8 (AMPAR) (Epilepsy)C-3 aryl/heteroaryl substitution via Suzuki couplingSubnanomolar affinity; robust seizure protection in PTZ models.[4]
Lp-PLA2 (Atherosclerosis)Conformational restriction at C-2/C-3High in vitro potency; excellent metabolic stability in liver S9 fractions.[6]
Protein Kinases (Oncology)Core acts as an ATP-competitive hinge binderBroad-spectrum antiproliferative activity against diverse cancer cell lines.[1]

References

  • Title: Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Stock Solutions

Introduction The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery, forming the core of compounds investigated for a wide range of biological activities, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery, forming the core of compounds investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][2] Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a member of this important class of molecules. The integrity of any subsequent biological or chemical assay hinges on the accurate and reproducible preparation of solutions from the primary compound.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of stock solutions of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. Adherence to these protocols is critical for ensuring compound stability, concentration accuracy, and the overall validity of experimental data.[3]

Section 1: Compound Properties & Key Considerations

A thorough understanding of the compound's physicochemical properties is the foundation for successful stock solution preparation. This section outlines the essential data and handling considerations for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.

Physicochemical Data Summary

The following table summarizes the key properties of the compound. This information is essential for accurate calculations and safe handling.

PropertyValueSource(s)
Chemical Name Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate-
CAS Number 1699047-50-1[4][5]
Molecular Formula C₁₀H₁₁N₃O₂[5]
Molecular Weight 205.21 g/mol [5]
Appearance Typically a solid (e.g., white to off-white powder)
Purity ≥96-98% (as specified by supplier)[6]
Recommended Storage (Solid) 4°C or as specified by the supplier[6]
Solubility & Solvent Selection

Causality of Solvent Choice: Many complex heterocyclic compounds, including those from the imidazo[1,2-a]pyridine and pyrimidine families, exhibit poor solubility in aqueous solutions.[7][8] This low aqueous solubility can lead to compound precipitation during experiments, resulting in inaccurate dose-response curves and unreliable data.[7] To overcome this, a highly polar, aprotic organic solvent is required to create a concentrated primary stock solution.

Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for dissolving a broad spectrum of small molecules for biological assays.[9][10] It can solubilize both polar and non-polar compounds, making it an excellent first choice for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.[10]

  • Primary Choice: Anhydrous, high-purity DMSO (≥99.9%).

  • Alternative Solvents: While not the primary recommendation, N,N-Dimethylformamide (DMF) can be an alternative if DMSO is incompatible with a specific assay system.[11]

Stability and Storage

The Freeze-Thaw Problem: Repeated cycles of freezing and thawing can degrade sensitive compounds and introduce moisture from condensation, potentially causing precipitation or hydrolysis. To ensure the long-term integrity of the stock solution, aliquoting is not just a suggestion but a mandatory step for reproducible science.[9][12]

  • Stock Solution Storage: Store at -20°C or -80°C.[9]

  • Aliquoting: Dispense the stock solution into small, single-use volumes (e.g., 10-50 µL) in sterile, low-retention microcentrifuge tubes.[12]

  • Protection: Protect from light by using amber vials or by wrapping tubes in aluminum foil.[12]

Safety & Handling

While specific toxicological data for this exact compound is limited, data from structurally related molecules suggests appropriate caution should be exercised.

  • Potential Hazards:

    • Causes skin irritation (H315).[13]

    • Causes serious eye irritation (H319).[13][14]

    • May cause respiratory irritation (H335).

    • May be harmful if swallowed (H302).

  • Required Personal Protective Equipment (PPE):

    • Handle compound in a certified chemical fume hood.[15]

    • Wear a lab coat, nitrile gloves, and safety goggles.[15][16]

  • Handling Practices:

    • Avoid generating dust when handling the solid form.[16]

    • Wash hands thoroughly after handling.[14]

    • Ensure proper disposal of waste in accordance with institutional and local regulations.[14]

Section 2: Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for high-throughput screening and dose-response experiments.

Principle

A concentrated stock solution allows for minimal volume addition to the final assay, thereby preventing solvent-induced artifacts. The final concentration of DMSO in most cell-based assays must be kept below 0.5%, and often below 0.1%, to avoid cytotoxicity.[9] Preparing a 10 mM stock facilitates a wide range of serial dilutions to achieve desired final assay concentrations.

Materials & Equipment
  • Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, low-retention 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated P1000, P200, and P20 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Water bath sonicator (optional, for difficult-to-dissolve compounds)

  • Personal Protective Equipment (PPE) as described in Section 1.4

Calculation

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = [Desired Concentration (mol/L)] x [Final Volume (L)] x [Molecular Weight ( g/mol )] x 1000 (mg/g)

Worked Example for a 1 mL, 10 mM Stock:

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Final Volume: 1 mL = 0.001 L

  • Molecular Weight: 205.21 g/mol

Mass (mg) = (0.010 mol/L) x (0.001 L) x (205.21 g/mol ) x 1000 mg/g = 2.05 mg

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage calc 1. Calculate Required Mass (e.g., 2.05 mg for 1 mL of 10 mM) weigh 2. Weigh Compound on Analytical Balance calc->weigh add_dmso 3. Add Calculated Volume of Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve Completely (Vortex / Sonicate) add_dmso->dissolve confirm 5. Visually Confirm No Particulates Remain dissolve->confirm aliquot 6. Aliquot into Single-Use Tubes (e.g., 20 µL portions) confirm->aliquot store 7. Label and Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Procedure
  • Preparation: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

  • Weighing: Carefully weigh the calculated mass of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (e.g., 2.05 mg) directly into the tared tube. Record the exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 2.05 mg to make a 10 mM solution) to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[12]

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a room-temperature water bath for 5-10 minutes.[9] Gentle warming in a 37°C water bath can also be used, but should be done with caution as heat may degrade some compounds.[9]

  • Visual Confirmation: Hold the tube up to a light source to ensure that the solution is clear and free of any visible particulates or precipitate. This is a critical self-validating step.

  • Aliquoting: To prevent repeated freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[9]

  • Labeling and Storage: Clearly label each aliquot with the compound name, exact concentration, solvent (DMSO), and date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[12][17]

Section 3: Quality Control & Best Practices

Use and Dilution

When preparing working solutions for assays, the primary stock should be serially diluted. This ensures accuracy across a range of concentrations.

Dilution Workflow Diagram:

G stock 10 mM Stock in 100% DMSO d1 1 mM in 100% DMSO stock->d1 1:10 dilution d2 100 µM in 100% DMSO d1->d2 1:10 dilution d3 10 µM in 100% DMSO d2->d3 1:10 dilution assay assay d3->assay Final dilution into aqueous assay buffer

Caption: Serial dilution of the stock solution in DMSO.

  • Best Practice: Perform serial dilutions in 100% DMSO first to create intermediate stocks.[9] Then, perform the final dilution from the appropriate intermediate stock into your aqueous assay buffer. This minimizes the time the compound spends at a high concentration in a semi-aqueous environment, reducing the risk of precipitation.[7]

  • Thaw Protocol: When ready to use an aliquot, thaw it quickly at room temperature and centrifuge it briefly to collect the contents at the bottom of the tube before opening.

  • Visual Inspection: Before each use, visually inspect the thawed solution for any signs of precipitation. If precipitate is observed, attempt to redissolve using vortexing and gentle warming as described above. If it does not redissolve, the stock should be discarded.

The Importance of Vehicle Controls

The solvent in which a drug is dissolved (the "vehicle") can have its own biological effects. Therefore, it is absolutely essential to include a vehicle control in every experiment. This control should contain the same final concentration of DMSO as the experimental samples, but without the compound.[9] This allows any observed effects to be confidently attributed to the compound itself, not the solvent.

Section 4: Conclusion

The preparation of accurate and stable stock solutions is a fundamental and non-negotiable step for generating high-quality, reproducible data in drug discovery and chemical biology research. By following the detailed protocols and best practices outlined in this guide—including precise calculations, the use of high-purity DMSO, mandatory aliquoting to avoid freeze-thaw cycles, and the use of appropriate vehicle controls—researchers can ensure the integrity of their experiments with Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • National Center for Biotechnology Information. (n.d.).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Mcule. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Gallego, M., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(9), 10959-10974.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • BLDpharm. (n.d.). 1699047-50-1|Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.
  • BroadPharm. (2016, October 6). Safety Data Sheet.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • Fluorochem. (n.d.). ETHYL IMIDAZO[1,2-A]PYRIMIDINE-6-CARBOXYLATE (CAS 944906-58-5).
  • Sigma-Aldrich. (n.d.). Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate.
  • Aaronchem. (n.d.). 1699047-50-1 | MFCD32068105 | Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.
  • Jahan, K., et al. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. European Journal of Medicinal Chemistry, 267, 116196.
  • DergiPark. (2022, April 29). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds.
  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Der Pharma Chemica. (2012, September 15). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives.
  • MDPI. (2004, September 30). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives.
  • National Center for Biotechnology Information. (n.d.).
  • ChemicalBook. (2026, March 21). ETHYL 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLATE - Safety Data Sheet.
  • ChemScene. (n.d.). 944896-67-7 | Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate.

Sources

Application

Application Note: Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate as a Privileged Heterocyclic Building Block in Drug Discovery

Executive Summary & Pharmacological Rationale In modern structure-based drug design, nitrogen-fused heterocycles are indispensable due to their ability to mimic endogenous ligands like purines. Among these, the imidazo[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern structure-based drug design, nitrogen-fused heterocycles are indispensable due to their ability to mimic endogenous ligands like purines. Among these, the imidazo[1,2-a]pyrimidine core has emerged as a highly versatile, privileged scaffold 1. It is heavily utilized in the development of kinase inhibitors (e.g., targeting B-Raf and PDGFR) 2, as well as broad-spectrum antiviral agents 3.

As a Senior Application Scientist, I frequently recommend Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) as a foundational building block for library generation. The methyl group at the 6-position subtly increases the scaffold's lipophilicity (LogP), enhancing cellular permeability without violating Lipinski’s rules. Concurrently, the ethyl ester at the 2-position provides a reliable, orthogonal handle for downstream diversification—most notably for generating diverse carboxamide libraries to probe the solvent-exposed regions of target active sites.

Quantitative Data & Physicochemical Properties

To ensure reproducible assay development and synthetic scaling, the foundational properties of this building block and the optimization data for its synthesis are summarized below.

Table 1: Physicochemical Properties of the Building Block

PropertyValue / Description
Chemical Name Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate
CAS Registry Number 1699047-50-1
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMF, DMSO, and hot Ethanol; Insoluble in H₂O

Table 2: Solvent Optimization for De Novo Condensation Reaction

Solvent SystemTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
Ethanol (Anhydrous) 80 (Reflux)1665 - 70%Optimal protic environment; stabilizes transition state.
DMF 100852%Faster reaction, but thermal degradation of bromopyruvate observed.
Acetonitrile 80 (Reflux)2441%Poor solubility of the pyrimidine intermediate halts cyclization.

Workflow & Mechanistic Visualizations

The following diagrams map the logical progression from raw materials to a bioactive library, alongside the biological mechanism of action for the resulting compounds.

Synthetic_Workflow A 2-Amino-5-methylpyrimidine (Nucleophile) C Bimolecular Condensation & Dehydrative Cyclization A->C B Ethyl bromopyruvate (Electrophile) B->C D Ethyl 6-methylimidazo[1,2-a] pyrimidine-2-carboxylate C->D - H2O, - HBr (Reflux, 16h) E LiOH-Mediated Saponification D->E F Carboxylic Acid Intermediate E->F Acidic Workup G HATU-Coupled Amide Library F->G + Primary/Secondary Amines (DIPEA, DMF)

Fig 1: Divergent synthetic workflow for imidazo[1,2-a]pyrimidine-2-carboxamides.

Kinase_Inhibition Compound Imidazo[1,2-a]pyrimidine Amide Derivative ATP_Pocket Kinase ATP-Binding Pocket (e.g., B-Raf, PDGFR) Compound->ATP_Pocket Competitive Binding MAPK MAPK/ERK Signaling Cascade ATP_Pocket->MAPK Phosphorylation (Blocked) Proliferation Tumor Cell Proliferation MAPK->Proliferation Pathway Activation

Fig 2: Mechanism of action for imidazo[1,2-a]pyrimidine-based kinase inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality explanations and quality control (QC) checkpoints.

Protocol A: De Novo Synthesis of the Building Block

This method utilizes a classic bimolecular condensation followed by dehydrative cyclization 4.

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-5-methylpyrimidine (1.0 eq, 10 mmol) in 30 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Causality Insight: Anhydrous ethanol is chosen because its polar protic nature stabilizes the transition state of the initial nucleophilic attack, while its boiling point (78°C) provides the exact thermal energy required to drive the subsequent dehydration step without degrading the reagents.

  • Electrophile Addition: Slowly add ethyl bromopyruvate (1.1 eq, 11 mmol) dropwise over 15 minutes at room temperature.

    • Causality Insight: The initial displacement of the bromide by the exocyclic amine is highly exothermic. Dropwise addition prevents localized overheating and suppresses the formation of bis-alkylated side products.

  • Cyclization: Heat the reaction mixture to reflux (80°C) and stir for 16 hours.

    • Causality Insight: While the initial alkylation occurs rapidly, the ring closure (attack of the pyrimidine nitrogen on the ketone carbonyl) and subsequent elimination of water require sustained thermal energy to overcome the activation barrier and achieve the thermodynamically stable aromatic system.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove 70% of the ethanol. Pour the residue into 50 mL of ice-cold saturated NaHCO₃ solution.

    • Causality Insight: The reaction generates hydrobromic acid (HBr). Neutralization with NaHCO₃ converts the protonated imidazo[1,2-a]pyrimidine hydrobromide salt into its free base, which is insoluble in water and precipitates out.

  • Isolation: Filter the resulting pale-yellow precipitate, wash with cold distilled water (2 × 10 mL), and dry in a vacuum oven at 45°C overnight.

Validation & QC Checkpoints:

  • TLC: Run on Silica gel 60 F254 (Eluent: 5% MeOH in DCM). The product should appear as a single UV-active spot (Rf ≈ 0.45).

  • LC-MS: Expected [M+H]⁺ peak at m/z 206.1. Absence of m/z 224 indicates complete dehydration/cyclization.

Protocol B: Downstream Diversification (Amide Library Generation)

Converting the ester into an amide is the most common step in Structure-Activity Relationship (SAR) campaigns.

Step-by-Step Methodology:

  • Saponification: Dissolve the ethyl ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.

    • Causality Insight: Lithium hydroxide is preferred over sodium or potassium hydroxide. The small Li⁺ ion strongly coordinates with the carbonyl oxygen, increasing the electrophilicity of the ester carbon, allowing for rapid hydrolysis under mild conditions that preserve the heterocyclic core.

  • Acidification: Evaporate the organic solvents. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid. Filter and dry.

  • Amidation: In a dry vial, combine the carboxylic acid (1.0 eq), the desired primary or secondary amine (1.2 eq), and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 2 hours.

    • Causality Insight: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This is critical for heteroaromatic carboxylic acids, which can be electronically deactivated, ensuring high yields even with sterically hindered amines.

Validation & QC Checkpoints:

  • Visual Cue: Upon addition of DIPEA to the HATU/acid mixture, a distinct color change (usually to a deep yellow/orange) indicates the successful formation of the active ester intermediate.

  • LC-MS: Confirm the disappearance of the carboxylic acid mass ([M+H]⁺ 178.1) and the appearance of the target amide mass.

References

Below is the consolidated list of authoritative sources supporting the mechanistic claims and synthetic methodologies discussed in this application note.

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Method

Application Note: In Vivo Dosing Protocols for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Introduction & Scientific Rationale Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) is a critical synthetic building block and prodrug scaffold widely utilized in modern drug discovery. The imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) is a critical synthetic building block and prodrug scaffold widely utilized in modern drug discovery. The imidazo[1,2-a]pyrimidine core is a privileged pharmacophore, serving as the structural foundation for potent inhibitors targeting Lipoprotein-associated phospholipase A2 (Lp-PLA2)[1], Diacylglycerol O-acyltransferase 2 (DGAT2)[2], and Interleukin-1 receptor-associated kinase 4 (IRAK4)[3].

In many therapeutic programs, the active pharmaceutical ingredient (API) is a highly polar 2-carboxylic acid derivative, which often suffers from poor membrane permeability and low oral bioavailability. Esterification at the 2-position—specifically utilizing an ethyl ester—is a validated prodrug strategy designed to mask the polar carboxylate group, thereby enhancing lipophilicity and gastrointestinal absorption[4][5].

Once absorbed in vivo, the ethyl ester undergoes rapid enzymatic hydrolysis mediated by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) to release the active carboxylic acid metabolite. This application note details the rigorous in vivo pharmacokinetic (PK) protocols required to evaluate the absorption, distribution, and conversion efficiency of this prodrug scaffold.

Pathway Prodrug Ethyl 6-methylimidazo[1,2-a] pyrimidine-2-carboxylate (Lipophilic Prodrug) Enzyme Carboxylesterases (CES1/CES2) Prodrug->Enzyme In vivo absorption Active 6-methylimidazo[1,2-a] pyrimidine-2-carboxylic acid (Active Metabolite) Enzyme->Active Enzymatic Hydrolysis Byproduct Ethanol (Byproduct) Enzyme->Byproduct Cleavage

Fig 1: In vivo enzymatic hydrolysis pathway of the imidazo[1,2-a]pyrimidine ethyl ester prodrug.

Formulation Strategies for In Vivo Dosing

The causality behind formulation selection is critical: Intravenous (IV) dosing requires a completely dissolved, precipitate-free solution to prevent embolism, while Oral (PO) dosing can utilize a homogeneous suspension. Because the ethyl ester is highly lipophilic, aqueous buffers alone are insufficient.

Table 1: Recommended Vehicle Formulations for Rodent PK Studies

RouteVehicle CompositionPreparation MethodRationale
IV 5% DMSO + 10% Solutol HS15 + 85% SalineDissolve compound in DMSO, add Solutol, vortex, then slowly add Saline.Ensures a clear solution; Solutol acts as a non-ionic solubilizer preventing precipitation in blood.
PO 0.5% Methylcellulose (MC) + 0.1% Tween-80 in WaterSuspend compound in Tween-80, slowly add 0.5% MC while sonicating.Creates a uniform, stable suspension that maximizes GI surface area contact for consistent absorption.

Experimental Protocols: Pharmacokinetic Profiling

To accurately assess the prodrug's performance, researchers must quantify both the parent ester and the active acid metabolite in systemic circulation. A critical, field-proven insight in this workflow is the prevention of ex vivo hydrolysis. If blood is collected in standard heparin tubes, plasma esterases will continue to cleave the prodrug on the benchtop, artificially inflating the concentration of the active acid and ruining the integrity of the data.

Protocol A: Dosing and Blood Collection
  • Animal Preparation: Fast male Sprague-Dawley (SD) rats (200-250 g) for 12 hours prior to PO dosing. IV groups may remain fed.

  • Administration:

    • IV Group: Administer the IV formulation via the tail vein at a dose of 2 mg/kg (Dose volume: 5 mL/kg).

    • PO Group: Administer the PO formulation via oral gavage at a dose of 10 mg/kg (Dose volume: 10 mL/kg).

  • Time-Course Sampling: Collect ~200 µL of blood via the jugular vein at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Critical Stabilization Step: Immediately transfer the collected blood into pre-chilled microcentrifuge tubes containing Sodium Fluoride (NaF, 5 mg/mL final concentration) or Phenylmethylsulfonyl fluoride (PMSF) . Causality: These agents are potent esterase inhibitors that instantly halt the ex vivo conversion of the ethyl ester to the carboxylic acid, ensuring the analytical sample perfectly reflects the in vivo state at the moment of collection.

  • Plasma Separation: Centrifuge the stabilized blood at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to fresh tubes and store at -80°C until analysis.

Protocol B: Sample Processing and Bioanalysis
  • Protein Precipitation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide).

  • Extraction: Vortex the plate vigorously for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Analyze using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating System: The MS must be programmed with two distinct MRM transitions: one for the parent prodrug (Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate) and one for the active metabolite (6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid).

Workflow Form Formulation (IV/PO) Dose In Vivo Dosing (SD Rats) Form->Dose Sample Blood Sampling (Time-course) Dose->Sample Stabilize Ex Vivo Stabilization (Add NaF/PMSF) Sample->Stabilize Critical Step Analyze LC-MS/MS (Ester & Acid) Stabilize->Analyze

Fig 2: End-to-end pharmacokinetic workflow highlighting the critical ex vivo stabilization step.

Data Interpretation & Expected Outcomes

A successful prodrug strategy will demonstrate low systemic exposure of the parent ester and high systemic exposure of the active acid following oral administration. The "Conversion Ratio" is calculated as the AUC of the active metabolite divided by the combined AUC of the prodrug and metabolite.

Table 2: Representative PK Parameters (PO Dosing at 10 mg/kg)

Analyte MonitoredTmax (h)Cmax (ng/mL)AUC_0-inf (h*ng/mL)T1/2 (h)Conversion Ratio (%)
Parent Prodrug (Ester) 0.5< 50< 1000.8N/A
Active Metabolite (Acid) 1.0 - 2.01,200 - 1,8008,500 - 10,0004.5> 95%
Troubleshooting & Causality Analysis
  • Issue: High Prodrug, Low Acid in Plasma.

    • Cause: Poor in vivo esterase cleavage. The steric hindrance around the 2-position of the imidazo[1,2-a]pyrimidine ring may be preventing CES enzymes from accessing the ester bond.

  • Issue: High Acid in IV formulation before dosing.

    • Cause: Chemical hydrolysis in the formulation vehicle. Ensure the IV vehicle is freshly prepared and pH-neutral, as esters can spontaneously hydrolyze in highly basic or acidic aqueous environments.

  • Issue: Erratic PO Absorption.

    • Cause: Precipitation of the prodrug in the acidic environment of the stomach. Consider transitioning from a suspension to a solid lipid nanoparticle (SLN) or amorphous solid dispersion (ASD) formulation to enhance gastric solubility.

References

  • Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors - PubMed. National Institutes of Health (NIH).
  • WO2024097573A1 - Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents.
  • Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2 ... - Benchchem.
  • CN114245796A - Imidazo[1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents.

Sources

Application

Application Notes and Protocols for the Catalytic Synthesis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold

The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a key intermediate in the synthesis of more complex molecules within this class, making its efficient and scalable synthesis a topic of considerable interest to researchers in both academic and industrial settings.

This document provides a detailed guide to the catalytic synthesis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, offering in-depth application notes and step-by-step protocols. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Synthetic Strategies: An Overview

The construction of the imidazo[1,2-a]pyrimidine core is most commonly achieved through the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. This classic approach, known as the Chichibabin reaction, has been refined over the years with the introduction of various catalytic systems to improve yields, reduce reaction times, and enhance overall efficiency.[2]

This guide will focus on two primary catalytic approaches for the synthesis of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate:

  • Conventional Base-Catalyzed Synthesis: A robust and widely used method that serves as a benchmark for comparison.

  • Microwave-Assisted Organic Synthesis (MAOS): A modern, green chemistry approach that significantly accelerates reaction rates.

A comparative analysis of these methods will be provided to aid researchers in selecting the most appropriate strategy for their specific needs.

Methodology 1: Conventional Base-Catalyzed Synthesis

This method represents the traditional approach to synthesizing imidazo[1,2-a]pyrimidines. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of 2-amino-5-methylpyrimidine with ethyl bromopyruvate, followed by an intramolecular condensation to form the fused imidazole ring.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the more nucleophilic endocyclic nitrogen of 2-amino-5-methylpyrimidine on the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system. The base facilitates the final elimination step.

Reaction_Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-Amino-5-methylpyrimidine C Intermediate Pyridinium Salt A->C + B Ethyl bromopyruvate B->C D Cyclized Intermediate C->D Base-catalyzed E Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate D->E - H2O MAOS_Workflow start Start reagents Combine 2-amino-5-methylpyrimidine, ethyl bromopyruvate, and solvent in a microwave vial start->reagents seal Seal the vial reagents->seal irradiate Place in microwave reactor and irradiate at set temperature and time seal->irradiate cool Cool the reaction vessel irradiate->cool workup Perform aqueous workup and extraction cool->workup purify Purify by column chromatography workup->purify end End purify->end

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Method

Application Note: Multiplexed In Vitro Assay Development for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Introduction and Mechanistic Rationale Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) is a synthetic derivative belonging to the imidazo[1,2-a]pyrimidine class. This nitrogen-bridged heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) is a synthetic derivative belonging to the imidazo[1,2-a]pyrimidine class. This nitrogen-bridged heterocyclic scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological profile, particularly its potent anti-inflammatory and cyclooxygenase-2 (COX-2) selective inhibitory properties[1].

When developing a cell-based screening assay for novel imidazo[1,2-a]pyrimidine derivatives, the primary objective is to accurately quantify their ability to suppress pro-inflammatory mediators without inducing cellular toxicity. The murine macrophage cell line RAW 264.7 serves as the gold-standard in vitro model for this purpose. Upon exposure to lipopolysaccharide (LPS)—a component of Gram-negative bacterial cell walls—RAW 264.7 cells undergo robust activation via the Toll-Like Receptor 4 (TLR4) pathway[2]. This activation triggers NF-κB translocation, leading to the rapid transcriptional upregulation of COX-2 and the subsequent enzymatic synthesis and secretion of Prostaglandin E2 (PGE2)[3].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Translocation TLR4->NFKB Activates COX2 COX-2 Upregulation NFKB->COX2 Induces Transcription PGE2 PGE2 Secretion COX2->PGE2 Synthesizes E6MIPC Ethyl 6-methylimidazo[1,2-a] pyrimidine-2-carboxylate E6MIPC->COX2 Inhibits Activity

Fig 1: LPS-induced TLR4 signaling pathway and targeted COX-2 inhibition by the compound.

The Necessity of Multiplexing (E-E-A-T Principle)

Experimental Workflow

Workflow Day1 Day 1: Seed RAW 264.7 Cells (5x10^4 cells/well) Day2A Day 2: Pre-treat with Compound (2h, <0.1% DMSO) Day1->Day2A Day2B Day 2: Stimulate with LPS (100 ng/mL, 24h) Day2A->Day2B Day3A Day 3: Transfer Supernatant (PGE2 EIA Assay) Day2B->Day3A Supernatant Day3B Day 3: Adherent Cells (ATP Viability Assay) Day2B->Day3B Cell Plate

Fig 2: Multiplexed high-content screening workflow for compound evaluation.

Detailed Step-by-Step Protocol

Materials & Reagents
  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™).

  • Test Compound: Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (Prepared as a 100 mM stock in tissue-culture grade DMSO).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (1 mg/mL stock in PBS).

  • Assay Kits: Prostaglandin E2 EIA Kit (e.g., Enzo Life Sciences)[3]; CellTiter-Glo® Luminescent Cell Viability Assay.

  • Media: DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin.

Cell Culture and Seeding (Day 1)
  • Harvest RAW 264.7 cells at 70-80% confluency using a cell scraper (avoid trypsin as it can alter macrophage surface receptors).

  • Resuspend cells in fresh, pre-warmed complete DMEM.

  • Seed cells into a clear-bottom, black 96-well tissue culture plate at a density of 5×104 cells/well in a total volume of 100 µL.

  • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and recovery.

Compound Treatment and LPS Stimulation (Day 2)

Causality Note: Pre-incubating the cells with the inhibitor prior to LPS stimulation ensures the compound has permeated the cell and engaged the basal COX machinery before the massive transcriptional upregulation begins.

  • Prepare serial dilutions of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in complete DMEM. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% to prevent solvent-induced cytotoxicity[2].

  • Aspirate the overnight culture media carefully to avoid dislodging the weakly adherent macrophages.

  • Add 90 µL of the compound dilutions to the respective wells. Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Indomethacin at 10 µM)[3].

  • Incubate for 2 hours at 37°C.

  • Add 10 µL of a 10X LPS working solution (final well concentration: 100 ng/mL) to all wells except the negative control (unstimulated) wells[3].

  • Incubate the plate for 24 hours at 37°C.

Multiplexed Readout (Day 3)

Part A: PGE2 Quantification

  • Following the 24-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well into a fresh 96-well V-bottom plate.

  • Centrifuge the supernatant plate at 1,000 x g for 10 minutes at 4°C to pellet any cellular debris[2].

Part B: Cell Viability Counter-Screen

  • To the remaining 50 µL of media and adherent cells in the original culture plate, add 50 µL of room-temperature CellTiter-Glo® reagent.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

Data Presentation and Analysis

To validate the compound as a true anti-inflammatory agent, the data must demonstrate a dose-dependent decrease in PGE2 concentration that does not correlate with a drop in cell viability. Below is a representative data structure summarizing the expected quantitative outputs.

Table 1: Multiplexed Evaluation of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (% of Vehicle)PGE2 Concentration (pg/mL)PGE2 Inhibition (%)
Unstimulated Control -100.0 ± 2.1< 20N/A
Vehicle + LPS -98.5 ± 3.41450 ± 1150.0%
Indomethacin + LPS 10.097.2 ± 2.8180 ± 2587.6%
E6MIPC + LPS 0.199.1 ± 1.51150 ± 9020.7%
E6MIPC + LPS 1.098.8 ± 3.0620 ± 5557.2%
E6MIPC + LPS 10.096.5 ± 4.1210 ± 3085.5%
E6MIPC + LPS 50.081.2 ± 5.5*110 ± 1592.4%

*Note: At 50 µM, a slight drop in viability is observed. PGE2 inhibition at this concentration must be interpreted cautiously, as a portion of the reduction is driven by reduced cell numbers rather than pure enzymatic inhibition.

Troubleshooting and Optimization Insights

  • Edge Effects: 96-well plates are prone to evaporation in the outer wells, which concentrates the media and stresses the cells. Solution: Fill the perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS and only use the inner 60 wells for the assay.

  • LPS Variability: LPS is notorious for batch-to-batch variability and degradation upon repeated freeze-thaw cycles. Solution: Aliquot the 1 mg/mL LPS stock into single-use tubes and store at -80°C. Once thawed, discard any unused portion.

  • Macrophage Activation by Plastic: RAW 264.7 cells are highly sensitive to mechanical stress and non-tissue-culture treated plastics, which can cause basal activation (high background PGE2). Solution: Always use premium tissue-culture treated plates and pipette gently down the side of the well.

References

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. Available at:[1]

  • Application Notes and Protocols: Evaluation of Cox-2-IN-32 in RAW 264.7 Macrophages. BenchChem. Available at:[2]

  • Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. NIH / PubMed Central. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Welcome to the Application Support Center. The synthesis of imidazo[1,2-a]pyrimidines via the cyclocondensation of 2-aminopyrimidines with α -halocarbonyls is a foundational transformation in1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of imidazo[1,2-a]pyrimidines via the cyclocondensation of 2-aminopyrimidines with α -halocarbonyls is a foundational transformation in1[1]. However, researchers frequently encounter yield bottlenecks when synthesizing Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.

This guide is designed for drug development professionals and synthetic chemists. It addresses the mechanistic root causes of common synthetic failures—ranging from stalled intermediates to base-catalyzed rearrangements—and provides a self-validating, high-yield protocol.

Pathway A 2-Amino-5-methylpyrimidine + Ethyl bromopyruvate B N-Alkylated Intermediate (Acyclic) A->B SN2 Attack (Endocyclic N) E1 Polymerization / Tar (Excess Heat) A->E1 Poor Temp Control C Ethyl 6-methylimidazo[1,2-a] pyrimidine-2-carboxylate B->C Cyclodehydration (-H2O) E2 Stalled Reaction (Poor Dehydration) B->E2 Insufficient Energy/Solvent E3 Dimroth Rearrangement / Ester Hydrolysis C->E3 Strong Base Workup

Reaction workflow identifying critical failure points in the synthesis pathway.

Troubleshooting FAQs (The "Why" and "How")

Q1: My overall yield is below 40%, and the crude mixture is contaminated with dark, tar-like impurities. What is going wrong? Mechanistic Cause : Ethyl bromopyruvate is a highly reactive bis-electrophile. If added rapidly at elevated temperatures, it undergoes rapid self-condensation and polymerization rather than the desired bimolecular SN​2 reaction with 2-amino-5-methylpyrimidine. Actionable Solution : Uncouple the two reaction stages. Perform the initial N-alkylation at 0–5 °C with a slow, dropwise addition of the electrophile. Only after the alkylation is complete should you apply heat to drive the intramolecular cyclodehydration.

Q2: LC-MS analysis shows a mass corresponding to the uncyclized intermediate (+H2O relative to the product). How do I force the reaction to completion? Mechanistic Cause : The initial attack by the endocyclic pyrimidine nitrogen forms an acyclic intermediate. The subsequent ring closure requires the exocyclic amine to attack the ketone, followed by the elimination of water. In lower-boiling solvents (like methanol or THF), the thermal energy is insufficient to drive this dehydration, leaving the reaction stalled, a common issue noted in 2[2]. Actionable Solution : Switch to a higher-boiling polar protic solvent (e.g., n-butanol, b.p. 117 °C) or use a Dean-Stark apparatus with toluene to continuously remove water, shifting the thermodynamic equilibrium toward the aromatic fused-ring product.

Q3: I am observing unexpected isomeric byproducts and carboxylic acid impurities during the aqueous workup. How can I prevent this? Mechanistic Cause : Imidazo[1,2-a]pyrimidines are highly susceptible to the 3 under basic conditions[3]. Exposure to strong aqueous bases (e.g., NaOH or KOH) used to neutralize the hydrobromide salt causes the pyrimidine ring to open and reclose, forming structurally isomeric amides. Furthermore, these harsh conditions readily hydrolyze the C2 ethyl ester into the corresponding carboxylic acid. Actionable Solution : Strictly avoid strong alkalis. Use mild, buffered bases like saturated aqueous sodium bicarbonate ( NaHCO3​ ) for neutralization, and minimize the time the product spends in the aqueous phase.

Quantitative Optimization Data

To highlight the causality of environmental conditions on reaction success, the following table summarizes the impact of solvent and temperature choices on the final yield of the cyclodehydration step.

SolventTemperature (°C)Additive / ConditionTarget Yield (%)Primary Observation / Impurity
Ethanol78 (Reflux)None60–65Significant uncyclized intermediate remains
n-Butanol117 (Reflux)None72–75Higher heat drives complete cyclodehydration
Toluene110 (Reflux)Dean-Stark Trap80–85Optimal; water removal prevents stalling
THF / Water65 (Reflux)NaOH (Workup)< 40Dimroth rearrangement products / Hydrolysis

Self-Validating Experimental Protocol

This optimized methodology integrates self-validating checkpoints to ensure each mechanistic step is completed before proceeding, maximizing yield while suppressing polymerization and base-catalyzed rearrangements.

Step 1: Controlled Alkylation

  • Action : Dissolve 1.0 eq of 2-amino-5-methylpyrimidine in anhydrous toluene (or n-butanol). Cool the solution to 0–5 °C using an ice bath. Add 1.1 eq of ethyl bromopyruvate dropwise over 30 minutes.

  • Causality : Dropwise addition at low temperature prevents the exothermic self-condensation of the α -haloketone, ensuring it remains available for the SN​2 attack by the endocyclic nitrogen.

  • Validation Checkpoint : Pull a 10 μ L aliquot. LC-MS should show the M+H peak for the acyclic intermediate, with minimal unreacted pyrimidine remaining.

Step 2: Thermally-Driven Cyclodehydration

  • Action : Gradually warm the reaction mixture to room temperature, then heat to reflux (110 °C for toluene) for 4–6 hours. If using toluene, attach a Dean-Stark trap to collect evolved water.

  • Causality : The elimination of water is thermodynamically driven by the formation of the stable, aromatic imidazo[1,2-a]pyrimidine core. Physical removal of water prevents the reverse hydrolysis reaction.

  • Validation Checkpoint : Sample the reaction at 4 hours. LC-MS must show the complete disappearance of the intermediate mass and the dominant appearance of the target M+H peak. Do not proceed to workup until the intermediate is consumed.

Step 3: Mild Neutralization

  • Action : Cool the mixture to room temperature. The product will often precipitate as the hydrobromide salt. Concentrate the solvent under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH ~8.

  • Causality : Strong alkaline conditions trigger the Dimroth rearrangement (opening of the pyrimidine ring) or hydrolyze the ethyl ester[3]. NaHCO3​ is basic enough to free-base the product without triggering these degradation pathways.

  • Validation Checkpoint : Crude 1H NMR of the organic layer should show an intact ethyl ester (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and no carboxylic acid proton.

Step 4: Isolation and Purification

  • Action : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the crude solid from ethanol/diisopropyl ether to afford pure Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate as a crystalline powder.

References

  • [3] The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health (NIH).[Link]

  • [1] Synthesis of Acyclo-C-nucleosides in the Imidazo[1,2-a]pyridine and Pyrimidine Series as Antiviral Agents. ACS Publications.[Link]

Sources

Optimization

Overcoming solubility issues of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in aqueous media

Welcome to the Technical Support Center for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate . This hub is designed for researchers and drug development professionals encountering aqueous solubility bottlenecks with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate . This hub is designed for researchers and drug development professionals encountering aqueous solubility bottlenecks with this specific heterocyclic compound. Below, you will find a mechanistic breakdown of the solubility issues, decision matrices, and self-validating experimental protocols to keep your assays and in vivo studies on track.

Part 1: Mechanistic Profiling (FAQ)

Q: Why is Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate so difficult to dissolve in aqueous media? A: The poor aqueous solubility of this compound is driven by two competing thermodynamic forces: high crystal lattice energy and low hydration energy.

  • Planar Aromatic Core: The fused imidazo[1,2-a]pyrimidine ring system is highly planar, promoting strong intermolecular π−π stacking in the solid state. This results in a high crystal lattice energy that water molecules struggle to disrupt.

  • Lipophilic Functional Groups: The addition of the 6-methyl group and the ethyl ester at the 2-position significantly increases the compound's partition coefficient (LogP). Furthermore, the ethyl ester acts as a hydrogen bond acceptor but lacks the hydrogen bond donor capabilities of a free carboxylic acid, making aqueous solvation thermodynamically unfavorable[1].

Q: Can I just use heat or sonication to force it into solution? A: Temporarily, yes, but it will inevitably crash out (precipitate) once the solution returns to standard thermodynamic equilibrium. Forced dissolution often leads to supersaturated solutions that form nano-precipitates over time. In cell-based assays, these nano-precipitates can cause promiscuous enzyme inhibition or false-positive assay readouts due to light scattering.

Part 2: Decision Matrix & Quantitative Benchmarks

Before selecting a formulation strategy, you must define the end-goal of your experiment. The diagram below outlines the standard decision tree for handling imidazo[1,2-a]pyrimidine derivatives.

DecisionTree Start Solubility Issue Detected Q1 Is the application in vitro or in vivo? Start->Q1 InVitro In Vitro (Cell Assays) Q1->InVitro InVivo In Vivo (Animal Models) Q1->InVivo DMSO Use DMSO Stock + Tween-80/PEG400 InVitro->DMSO CD Use HP-β-CD Inclusion Complex InVivo->CD Chem Consider Prodrug/ Salt Formation InVivo->Chem

Caption: Decision matrix for resolving imidazo[1,2-a]pyrimidine aqueous solubility bottlenecks.

Table 1: Comparative Efficacy of Solubility Enhancement Strategies

Note: Values are representative estimates based on the physicochemical behavior of the imidazo[1,2-a]pyrimidine class[1][2].

Formulation StrategyEst. Aqueous Solubility (µg/mL)Fold EnhancementPrimary ApplicationStability / Caveats
Unformulated (Free Ester) < 51xBaselineHigh (Solid state only)
5% DMSO / 95% PBS ~ 5010xIn Vitro AssaysLow (Precipitates >4h)
20% HP-β-CD Complexation > 1,000> 200xIn Vivo (IV/PO)High (Stable in aqueous)
Ester Hydrolysis (Na+ Salt) > 5,000> 1000xLead OptimizationAlters chemical entity

Part 3: Troubleshooting & Step-by-Step Protocols

Strategy A: Co-Solvency for In Vitro Assays

For biochemical or cell-based assays, using a co-solvent system is the most efficient approach[3]. DMSO disrupts the crystal lattice, while a surfactant prevents rapid re-crystallization upon dilution in aqueous buffers.

Protocol 1: Preparation of a Self-Validating Assay Stock Causality Check: We use a stepwise dilution method to prevent the "solvent shock" that causes immediate precipitation when a 100% DMSO stock hits an aqueous buffer.

  • Primary Stock: Dissolve Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting the primary stock into a mixture of 10% Tween-80 and 90% PEG-400. Why? PEG-400 acts as a bridging co-solvent, and Tween-80 provides steric stabilization to prevent nucleation.

  • Aqueous Addition: Slowly add the intermediate stock dropwise into your final aqueous assay buffer (e.g., PBS or DMEM) under continuous vortexing to reach your final working concentration (e.g., 10 µM).

  • Validation Step: Before applying to cells, analyze the final solution using Dynamic Light Scattering (DLS). If the polydispersity index (PDI) shows particles >100 nm, nano-precipitation has occurred, and the DMSO/surfactant ratio must be increased.

Strategy B: Cyclodextrin Complexation for In Vivo Dosing

For animal models, DMSO concentrations must be kept below 5% to avoid toxicity. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard here. The hydrophobic cavity of HP- β -CD encapsulates the lipophilic ethyl ester and methyl-substituted aromatic ring, while its hydrophilic exterior ensures aqueous dissolution[4][5].

G A Weigh Ethyl 6-methylimidazo [1,2-a]pyrimidine-2-carboxylate C Mix & Sonicate (Co-precipitation/Kneading) A->C B Prepare 20% (w/v) HP-β-CD in Aqueous Buffer B->C D Equilibration (Stir 24h at 25°C) C->D E Centrifugation & Filtration (0.45 µm PTFE) D->E F Lyophilization (Solid Inclusion Complex) E->F

Caption: Workflow for Cyclodextrin Inclusion Complexation of Imidazo[1,2-a]pyrimidine derivatives.

Protocol 2: HP- β -CD Inclusion Complexation Causality Check: We use PTFE filters instead of cellulose because lipophilic heterocycles bind non-specifically to cellulose membranes, which would artificially lower your final concentration.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in sterile UltraPure water or saline.

  • Drug Addition: Add Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate powder directly to the cyclodextrin solution at a 1:2 molar ratio (Drug:CD).

  • Energy Input: Probe-sonicate the suspension on ice for 3 cycles of 30 seconds (amplitude 40%). This mechanical energy breaks apart the crystal lattice, allowing the cyclodextrin molecules to encapsulate the free drug monomers[6].

  • Equilibration: Stir the opaque suspension at room temperature (25°C) for 24 hours. The solution should gradually clarify as the inclusion complex forms.

  • Purification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Validation Step: Lyophilize a small aliquot of the filtrate and analyze it via Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm of the raw imidazo[1,2-a]pyrimidine confirms true molecular inclusion rather than a mere physical mixture.

Part 4: Chemical Modification Alternatives

If formulation strategies fail to achieve the required exposure levels, consider structural modifications. The ethyl ester at the 2-position is a prime candidate for modification:

  • Prodrug/Salt Formation: Hydrolyzing the ethyl ester to a free carboxylic acid allows for the formation of a sodium or potassium salt. This introduces an ionizable group that drastically improves hydration energy and aqueous solubility, a common strategy in optimizing imidazo-based pharmacophores[1][2].

References
  • Cyclodextrin Based Nanoparticles For Improved Solubility and Drug Delivery - Journal of Mountain Research.
  • Contemporary Review on Solubility Enhancement Techniques - Journal of Drug Delivery and Therapeutics.
  • A review on solubility enhancement techniques - Journal of Comprehensive Pharmacy.
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article - International Journal of Pharmaceutical Sciences Review and Research.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC / NIH.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI.

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of Ethyl 6-methylimidazo[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. We will address common impurities, troubleshoot frequently encountered issues, and provide detailed, validated protocols to ensure the highest purity of your target compound.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the preliminary questions researchers often have before beginning the purification process.

Q1: What are the most common types of impurities I should expect when synthesizing Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate?

A1: Based on the common synthetic routes for imidazo[1,2-a]pyrimidine scaffolds, which typically involve the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound, impurities generally fall into four categories:

  • Unreacted Starting Materials: The most common impurities are residual 2-amino-5-methylpyrimidine and the α-halocarbonyl reagent used (e.g., ethyl bromopyruvate). Their presence indicates an incomplete reaction.[1][2][3][4]

  • Side-Reaction Products: Depending on the reaction conditions, alternative cyclization pathways or side reactions can lead to the formation of structural isomers or other undesired heterocyclic compounds.

  • Polymeric Materials: Harsh reaction conditions, particularly with excess acid or heat, can sometimes lead to the formation of intractable polymeric tars, which can complicate purification significantly.

  • Degradation Products: The imidazo[1,2-a]pyrimidine core can be sensitive to strongly acidic conditions. The acidic nature of standard silica gel can sometimes cause degradation of the product during column chromatography, leading to new, more polar impurities.[5][6]

Q2: What are the primary purification techniques for a compound like Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate?

A2: The two most effective and widely used purification methods for this class of solid, heterocyclic compounds are flash column chromatography and recrystallization.[6][7][8]

  • Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities. It is often the first purification step for a crude reaction mixture containing multiple components.[5]

  • Recrystallization is a highly effective technique for removing minor impurities from an already partially purified solid, often yielding material of very high purity.[6][9][10] It relies on the differential solubility of the compound and impurities in a chosen solvent at varying temperatures.[10]

Q3: How do I decide whether to use column chromatography or recrystallization?

A3: The choice depends on the state of your crude material.

  • Start with Column Chromatography if: Your crude product is an oil or a complex mixture with multiple spots on a Thin-Layer Chromatography (TLC) plate. Chromatography is necessary to perform the initial, coarse separation of components.

  • Use Recrystallization if: Your crude product is a solid and a preliminary TLC analysis shows one major product spot with only minor, less-polar or more-polar impurities. It is also an excellent final polishing step after column chromatography to achieve analytical-grade purity.

Section 2: Troubleshooting Guide - Flash Column Chromatography

This section provides solutions to specific problems encountered during chromatographic purification.

Scenario 1: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column.

  • Probable Cause: The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine ring are interacting strongly with the acidic silanol groups on the surface of the silica gel. This strong, non-specific binding leads to tailing or streaking.[5][11]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et₃N) or pyridine, into your eluent system.[5] This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic compound and resulting in sharper bands and better separation.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for basic, acid-sensitive compounds.[5][6] Alternatively, commercially available deactivated silica gel can be used.

Scenario 2: I have very poor separation between my product and a key impurity.

  • Probable Cause: The chosen eluent system does not provide sufficient selectivity to resolve the two compounds. Their polarities are too similar in that specific solvent mixture.[9]

  • Solution:

    • Optimize the Eluent: Systematically screen different solvent systems. If you are using a standard hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or explore other solvents like ether or acetone.[11] The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. For optimal separation, the target compound should have an Rf value of approximately 0.2-0.4.[6]

    • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This technique can effectively resolve compounds with very close Rf values by sharpening the elution bands.[9]

    • Consider an Alternative Chromatography Mode: If normal-phase chromatography is ineffective, reversed-phase (e.g., C18 silica) chromatography may provide the necessary selectivity. Reversed-phase separates compounds based on hydrophobicity rather than polarity.[12]

Scenario 3: I'm getting very low (or no) recovery of my product from the column.

  • Probable Cause 1: Compound Degradation: The product may be unstable on the acidic silica gel, leading to its decomposition during the purification process.[6]

    • Solution: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely degrading. Switch to a neutral stationary phase like alumina.[5][6]

  • Probable Cause 2: Insufficient Eluent Polarity: The chosen solvent system may be too non-polar to elute your compound from the column effectively.

    • Solution: Re-evaluate your TLC analysis. If the compound's Rf is very low (<0.1), you must increase the eluent's polarity. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) until an appropriate Rf is achieved.[6]

Workflow: Troubleshooting Column Chromatography

Caption: Decision tree for troubleshooting column chromatography.

Section 3: Troubleshooting Guide - Recrystallization

This section provides solutions for common issues that arise during the recrystallization process.

Scenario 1: My compound "oils out" during cooling instead of forming crystals.

  • Probable Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is too saturated, causing the compound to come out of solution as a supercooled liquid (oil) rather than an ordered crystal lattice.[6][9]

  • Solution:

    • Re-heat and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly.[9]

    • Change the Solvent: Select a solvent or solvent pair with a lower boiling point.[6][9]

    • Induce Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of your pure compound.

Scenario 2: My recovery yield after recrystallization is very low.

  • Probable Cause: The compound has significant solubility in the cold solvent, or an excessive amount of solvent was used for dissolution.[9]

  • Solution:

    • Minimize Solvent Usage: During dissolution, add the hot solvent in small portions until the compound just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing recovery.[10]

    • Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize the amount of product remaining in the solution.

    • Recover a Second Crop: The filtered solvent (mother liquor) may still contain a significant amount of dissolved product. Concentrate the mother liquor by about half its volume using a rotary evaporator and cool it again to obtain a second crop of crystals.[9] Note that this second crop may be slightly less pure than the first.

Scenario 3: The recrystallized material is still not pure according to analysis (TLC, NMR).

  • Probable Cause: The impurity has very similar solubility properties to the desired compound in the chosen solvent, causing it to co-crystallize.

  • Solution:

    • Repeat with a Different Solvent: No single solvent is perfect for all impurities. Perform a new solvent screen to find a system where the impurity is either highly soluble at all temperatures or completely insoluble.

    • Perform a Hot Filtration: If the impurity is insoluble in the hot solvent, it can be removed by filtering the hot solution through a pre-warmed funnel before allowing the filtrate to cool and crystallize.[10]

    • Consider a Preliminary Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.

Workflow: Troubleshooting Recrystallization

Caption: Decision tree for troubleshooting recrystallization.

Section 4: Standardized Protocols & Data Tables

Protocol 1: Step-by-Step Flash Column Chromatography
  • TLC Analysis & Solvent Selection: Identify a solvent system that provides an Rf value of ~0.2-0.4 for the target compound and good separation from impurities.[6]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring a uniform, crack-free bed. Drain the excess solvent until the level is just above the silica surface. Never let the column run dry.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution: Carefully add the eluent and begin running the column, applying pressure as needed.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[6]

Protocol 2: Step-by-Step Recrystallization Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent dropwise at room temperature until the total volume is about 0.5 mL. Observe the solubility.

  • Heating: If the solid is insoluble at room temperature, gently heat the test tube in a sand bath or on a hot plate. A good solvent will dissolve the compound completely when hot.[9]

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observation: The ideal solvent is one in which the compound is soluble when hot but forms a large quantity of crystalline precipitate when cold.[10]

Data Tables for Practical Application

Table 1: Recommended Starting Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTarget ImpuritiesNotes
Hexane / Ethyl Acetate (e.g., 4:1 to 1:1)Low to MediumLess polar byproducts, starting materials.A very common and effective starting point for imidazo[1,2-a]pyrimidines.[2][8]
Dichloromethane / Methanol (e.g., 100:1 to 20:1)Medium to HighMore polar byproducts, baseline material.Useful if the compound has low solubility or Rf in Hex/EtOAc.[5]
Petroleum Ether / Ethyl Acetate (e.g., 3:1)Low to MediumSimilar to Hex/EtOAc.Another frequently cited system for this class of compounds.[7]

Add 0.1-1% triethylamine to any system if streaking is observed.

Table 2: Common Solvents for Recrystallization Screening (in order of increasing polarity)

SolventBoiling Point (°C)Characteristics
Hexane69Good for removing highly non-polar, greasy impurities.
Toluene111Useful for less polar compounds.
Ethyl Acetate77A versatile solvent of medium polarity.
Acetone56Good solvent, but its low boiling point can be challenging.
Isopropanol82A common and effective recrystallization solvent.
Ethanol78Excellent for many nitrogen heterocycles; often used in a pair with water.[9]
Methanol65Very polar; can be too good a solvent, leading to low recovery.

References

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Sources

Optimization

Optimizing crystallization conditions for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Target Compound: Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As an Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing imidazo[1,2-a]pyrimidine derivatives.

Part 1: Core Molecular Properties & Crystallization Rationale

To successfully crystallize Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, we must first understand its structural causality. The fused imidazo[1,2-a]pyrimidine ring system is highly rigid and essentially coplanar, with dihedral angles across the fused system typically measuring less than 2°[1].

Mechanistic Implications:

  • Strong π-π Stacking: The planar heteroaromatic core creates a strong thermodynamic driving force for 1D face-to-face π-π stacking [2]. If crystallization occurs too rapidly (kinetic control), the molecules will stack aggressively along one axis, resulting in fine, fragile needles that are unsuitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Hydrogen Bonding Network: The molecule possesses multiple hydrogen-bond acceptors (the N1 and N8 nitrogens of the core, and the carbonyl oxygen of the C2 ethyl ester) but lacks strong hydrogen-bond donors.

  • Steric Influence: The C6 methyl group and the C2 ethyl ester provide slight steric bulk, which can be leveraged to disrupt tight packing and improve solubility in moderately polar organic solvents[3].

To obtain high-quality block crystals, we must intentionally disrupt the rapid 1D π-π stacking by selecting solvents that interact with the hydrogen-bond acceptors, forcing the crystal to grow in three dimensions (thermodynamic control).

Part 2: Troubleshooting Guides & FAQs

Q1: My crystallization attempts consistently result in "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals. Why does this happen, and how do I fix it? A: Oiling out occurs when the supersaturated solution crosses the binodal curve (phase separation) before it crosses the solubility curve (crystallization). This is common with ester-containing heterocycles in highly non-polar anti-solvents (like hexanes).

  • Causality: The solute-solvent interactions are so poor that the compound aggregates into a solute-rich liquid phase rather than forming an ordered crystal lattice.

  • Solution: Shift your solvent system to one with a steeper, more continuous solubility curve. Replace the highly non-polar anti-solvent with a moderately polar, protic anti-solvent (e.g., changing a Dichloromethane/Hexane system to an Ethyl Acetate/Ethanol system). The protic solvent will hydrogen-bond with the pyrimidine nitrogens, stabilizing the solute in solution until true nucleation occurs.

Q2: I am only getting microcrystalline powders or extremely thin needles. How can I grow block-like single crystals suitable for SCXRD? A: Needles are the kinetic product of this planar molecule. Rapid precipitation forces the molecules to stack along their flat π-faces.

  • Causality: High supersaturation levels (Δc) drive rapid 1D growth.

  • Solution: You must slow down the diffusion rate and introduce steric hindrance at the growing crystal face. Switch to a Vapor Diffusion method using a bulky, weakly coordinating solvent (like Toluene or Chloroform) and a slow-diffusing anti-solvent (like Diethyl Ether). Maintain the temperature strictly at 20 °C to prevent thermal fluctuations from triggering secondary nucleation.

Q3: X-ray analysis shows my crystals are solvates. How do I obtain an anhydrous/unsolvated polymorph? A: The ethyl ester cavity and the nitrogen lone pairs are highly prone to trapping small molecules like water or methanol during lattice formation.

  • Solution: If an unsolvated form is required for pharmaceutical formulation, use strictly anhydrous solvents (stored over 3Å molecular sieves). Utilize a solvent whose molecular volume is too large to fit into the crystal lattice voids, such as Isopropyl Acetate or Heptane, and crystallize at a higher temperature (e.g., >50 °C) where the entropic penalty of trapping a solvent molecule is maximized.

Part 3: Standardized Experimental Protocols

Every protocol below is designed as a self-validating system. If an in-process check fails, do not proceed to the next step.

Protocol A: Anti-Solvent Vapor Diffusion (For SCXRD Single Crystals)

Objective: Achieve slow, thermodynamically controlled nucleation to yield high-quality block crystals.

  • Dissolution: Weigh exactly 5.0 mg of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate into a 2 mL glass shell vial (the "inner vial"). Add 0.5 mL of HPLC-grade Chloroform. Sonicate for 30 seconds until fully dissolved.

  • Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean 2 mL inner vial. Causality: This removes microscopic dust and undissolved aggregates that act as heterogeneous nucleation sites, which would otherwise trigger rapid, poor-quality kinetic growth.

  • Chamber Setup: Place the uncapped 2 mL inner vial into a larger 20 mL scintillation vial (the "outer vial").

  • Anti-Solvent Addition: Carefully pipette 3.0 mL of anhydrous Diethyl Ether into the outer vial, ensuring it does not splash into the inner vial.

  • Sealing & Incubation: Cap the outer vial tightly with a PTFE-lined cap. Wrap the cap with Parafilm. Place the setup in a vibration-free incubator at exactly 20 °C.

  • Validation: Inspect visually (without moving the vial) after 72 hours. You should observe a slight volume increase in the inner vial and the appearance of 2–3 distinct block crystals.

Protocol B: Controlled Cooling Crystallization (For Bulk Purification)

Objective: Maximize yield and purity while maintaining a consistent polymorph.

  • Suspension: In a 50 mL jacketed reactor, suspend 1.0 g of the compound in 12.0 mL of Absolute Ethanol.

  • Heating: Ramp the reactor temperature to 75 °C at 2 °C/min with overhead stirring at 250 RPM. Validation: The solution must become completely clear. If not, add Ethanol in 1.0 mL increments until clear.

  • Polishing: Hot-filter the solution through a pre-warmed 0.45 µm glass microfiber filter to remove insoluble impurities.

  • Controlled Cooling: Return the filtrate to the reactor. Cool the solution from 75 °C to 65 °C at 1 °C/min. Then, cool from 65 °C to 5 °C at a strictly controlled rate of 0.1 °C/min . Causality: The extremely slow cooling rate through the metastable zone prevents the system from crashing out as an oil or kinetic powder.

  • Harvesting: Filter the resulting slurry under vacuum. Wash the filter cake with 3.0 mL of ice-cold Ethanol (0 °C) to displace mother liquor without dissolving the product. Dry under vacuum at 40 °C for 12 hours.

Part 4: Quantitative Data Summaries

Table 1: Solvent Selection Matrix for Imidazo[1,2-a]pyrimidines

Solvent RoleRecommended SolventsInteraction TypeEvaporation RateIdeal Use Case
Good Solvent Chloroform, DichloromethaneDipole-DipoleFastVapor diffusion (inner vial)
Good Solvent Ethanol, MethanolH-Bonding (Protic)MediumBulk cooling crystallization
Anti-Solvent Diethyl EtherWeak H-Bond AcceptorVery FastVapor diffusion (outer vial)
Anti-Solvent Heptane, TolueneNon-polar / π-πSlowHigh-temp desolvation

Table 2: Troubleshooting Matrix

Observable SymptomRoot CauseCorrective Action
Cloudy emulsion (Oiling out) Binodal phase separation prior to nucleation.Add 5-10% of a protic co-solvent (e.g., Ethanol) to the system.
Hair-like flexible needles Kinetic growth dominated by π-π stacking.Lower supersaturation; switch to vapor diffusion; strictly avoid agitation.
No crystallization after 7 days System is undersaturated or trapped in metastable zone.Scratch the glass vial gently with a glass rod to induce secondary nucleation.

Part 5: Visualizations

G start Dissolve Compound in Good Solvent filter Filter (0.22 µm) to remove nuclei start->filter method Select Crystallization Method filter->method vapor Vapor Diffusion (SCXRD) method->vapor cooling Controlled Cooling (Bulk) method->cooling crystals Harvest Crystals vapor->crystals oil Oiling Out (LLPS) cooling->oil High Supersaturation cooling->crystals oil->start Redissolve & Adjust

Fig 1. Decision tree for optimizing imidazo[1,2-a]pyrimidine crystallization workflows.

G sol Supersaturated Solution kin Kinetic Pathway (Fast Cooling/High Δc) sol->kin thermo Thermodynamic Pathway (Slow Cooling/Low Δc) sol->thermo needles Metastable Form (Needles, 1D π-π stacking) kin->needles blocks Stable Form (Blocks, 3D H-bonding) thermo->blocks needles->blocks Solvent Mediated Phase Transition

Fig 2. Kinetic vs. Thermodynamic pathways in polymorph selection.

References

  • Crystal structure of 10-[(3-oxo-3H-benzo[f]chromen-1-yl)methyl]...
  • 2-Methyl-3-(1H-pyrazol-3-yl)
  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)
Troubleshooting

Preventing degradation of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. Here, we address common challenges related...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. Here, we address common challenges related to the storage and handling of this compound to ensure its stability and the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate during storage?

A1: The degradation of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is primarily influenced by three factors:

  • Hydrolysis: The ethyl ester group is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3]

  • Photodegradation: The imidazo[1,2-a]pyrimidine core, like many nitrogen-containing heterocyclic compounds, can be sensitive to light, particularly UV radiation, which can lead to complex degradation pathways.[4][5][6]

  • Oxidation: The electron-deficient nature of the imidazo[1,2-a]pyrimidine ring system makes it a potential substrate for oxidation, which can be mediated by atmospheric oxygen or other oxidizing agents.[7][8]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to keep Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate at or below 4°C. Lower temperatures slow down the rates of potential hydrolytic and oxidative degradation reactions. For short-term storage, such as during routine laboratory use, maintaining the compound in a cool, dark place is advisable.

Q3: How should I handle the compound to minimize degradation?

A3: To minimize degradation, handle the compound in a controlled environment. Limit its exposure to atmospheric moisture and light. When not in use, ensure the container is tightly sealed.[9] For weighing and transferring, it is best to work in a dry, inert atmosphere, such as a glove box, if possible.

Q4: Can I store solutions of this compound? If so, what are the best practices?

A4: Storing solutions of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is generally not recommended for extended periods due to the risk of hydrolysis. If you must store solutions, use a dry, aprotic solvent and store at a low temperature (e.g., -20°C). Prepare solutions fresh whenever possible to ensure the highest purity for your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: I've noticed a change in the color of my solid compound, from white/off-white to a yellowish or brownish hue.

  • Potential Cause: Discoloration is often an indicator of degradation, likely due to oxidation of the imidazo[1,2-a]pyrimidine ring or photodecomposition. Exposure to air and light can accelerate these processes.

  • Troubleshooting Steps:

    • Assess Purity: Analyze a small sample of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to determine the presence of impurities.

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended low temperature. Consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Purification: If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary. However, preventing degradation is always the preferred approach.

Issue 2: My HPLC analysis shows a new peak appearing over time, with a shorter retention time than the parent compound.

  • Potential Cause: The appearance of a more polar impurity, indicated by a shorter retention time on a reverse-phase HPLC column, is a classic sign of hydrolysis. The ethyl ester has likely been cleaved to the corresponding carboxylic acid.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, confirm the identity of the new peak as the carboxylic acid metabolite using a reference standard or by mass spectrometry (MS).

    • Mitigate Moisture: Strictly control the exposure of the compound to moisture. Use desiccants in storage containers and handle the compound in a dry environment. When preparing solutions, use anhydrous solvents.

    • pH Control: Avoid acidic or basic conditions in your sample preparation and storage, as these can catalyze hydrolysis.[1][10]

dot

cluster_troubleshooting Troubleshooting Flow: New HPLC Peak Start New HPLC Peak Observed (Shorter Retention Time) Cause Potential Cause: Hydrolysis of Ethyl Ester Start->Cause Confirm Confirm Identity of New Peak (e.g., via MS) Cause->Confirm Action1 Mitigate Moisture Exposure: - Use desiccants - Handle in dry environment - Use anhydrous solvents Confirm->Action1 Action2 Control pH: - Avoid acidic/basic conditions - Buffer solutions if necessary Confirm->Action2

Caption: Troubleshooting workflow for a new, more polar peak in HPLC analysis.

Issue 3: I am observing a decrease in the biological activity of my compound in my assays.

  • Potential Cause: A loss of potency is a direct consequence of a decrease in the concentration of the active parent compound due to degradation. Any of the primary degradation pathways (hydrolysis, photolysis, or oxidation) could be responsible.

  • Troubleshooting Steps:

    • Purity Check: Immediately assess the purity of the compound stock used for the assay by HPLC or another quantitative method.

    • Fresh Sample: Repeat the assay using a fresh, unopened sample of the compound if available. This will help determine if the issue is with a specific aliquot or the entire batch.

    • Review Handling Procedures: Scrutinize the entire experimental workflow for potential sources of degradation. For example, are solutions left at room temperature for extended periods? Are they exposed to bright light?

Degradation Pathways Overview

To better understand how to protect your compound, it is helpful to visualize the potential degradation pathways.

dot

cluster_degradation Primary Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_oxidation Oxidation Parent Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Hydrolysis_Product 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Photolysis_Products Complex Mixture of Degradation Products Parent->Photolysis_Products UV Light Oxidation_Products Oxidized Derivatives (e.g., N-oxides) Parent->Oxidation_Products O₂ / Oxidizing Agents

Caption: Key degradation pathways for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.

Stability Assessment Protocol

To proactively assess the stability of your compound under your specific laboratory conditions, we recommend the following HPLC-based protocol.

Objective: To monitor the purity of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate over time under various storage conditions.

Materials:

  • Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Aliquoting: Aliquot the stock solution into several amber HPLC vials to minimize light exposure.

  • Storage Conditions: Store the aliquots under the conditions you wish to test. A recommended set of conditions is provided in the table below.

  • Time Points: Analyze one aliquot from each condition at designated time points (e.g., T=0, 24 hours, 48 hours, 1 week, 1 month).

  • HPLC Analysis:

    • Mobile Phase: A typical starting condition would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: A suitable gradient might be 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the compound has a strong absorbance (e.g., determined by a UV scan).

  • Data Analysis: At each time point, calculate the peak area of the parent compound and any new impurity peaks. Express the purity as the percentage of the parent peak area relative to the total peak area.

Table 1: Recommended Storage Conditions for Stability Study

Condition IDTemperatureLight ExposureAtmosphere
A4°CDark (amber vial)Air
BRoom TemperatureDark (amber vial)Air
CRoom TemperatureAmbient LightAir
D4°CDark (amber vial)Inert (Argon/Nitrogen)

References

  • Purdie, N., & Li, N. (1992).
  • Yousif, E., Salih, N., & Ahmed, A. (2022). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Journal of Applied Polymer Science, 139(23), 52331.
  • Sobolewski, A. L., & Domcke, W. (2012). Role of Rydberg States in the Photostability of Heterocyclic Dimers: The Case of Pyrazole Dimer. The Journal of Physical Chemistry A, 116(26), 7078-7084.
  • Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Pryde, D. C., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7543-7553.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433(2), 583-590.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space: I. The effect of nitrogen on the photostability of small aromatic molecules. ResearchGate. [Link]

  • Pryde, D. C., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ACS Publications. [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics. [Link]

  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1480.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Apollo Scientific. (2022).
  • Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Huo, C., et al. (2016). CBr4 Mediated Oxidative C–N Bond Formation: Applied in the Synthesis of Imidazo[1,2-α]pyridines and Imidazo[1,2-α]pyrimidines. Organic Letters, 18(5), 1016-1019.
  • Aaronchem. (n.d.).
  • BLDpharm. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyrimidine.
  • NextSDS. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • MilliporeSigma. (n.d.). 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Der Pharma Chemica. (2012).
  • MDPI. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. [Link]

  • ChemScene. (n.d.).
  • PubMed. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. [Link]

  • ResearchGate. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). [Link]

  • ChemicalBook. (n.d.).
  • MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • Fluorochem. (n.d.).
  • NextSDS. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document addresses common issues related to its reactivity in a question-and-answer format, offering practical solutions and the scientific reasoning behind them.

The imidazo[1,2-a]pyrimidine scaffold is a significant structural motif in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] However, its reactivity can be influenced by a variety of factors, leading to challenges in synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My amide coupling reaction with Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is sluggish and giving low yields. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in amide coupling reactions with this substrate are a common challenge. The primary reasons often revolve around the reduced electrophilicity of the ester carbonyl group and potential steric hindrance. The imidazo[1,2-a]pyrimidine ring system is π-deficient, which can influence the reactivity of substituents.[4]

Here’s a systematic approach to troubleshooting this issue:

1. Assess the Reactivity of the Amine:

  • Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react slower. Consider using more nucleophilic aliphatic amines if the synthetic route allows.

  • Steric Hindrance: Bulky amines will face greater steric repulsion from the imidazopyrimidine core and the ethyl ester group.

2. Optimize Reaction Conditions:

ParameterRecommendationRationale
Coupling Reagents Use more potent coupling agents like HATU, HBTU, or COMU.These reagents form highly reactive activated esters, which can overcome the lower reactivity of the substrate.
Base Employ a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.These bases will deprotonate the amine without competing as a nucleophile, minimizing side reactions.
Solvent Switch to a more polar aprotic solvent like DMF or NMP.These solvents can help to dissolve all reactants and intermediates, and can also increase the rate of reaction.[5]
Temperature Gradually increase the reaction temperature, monitoring for decomposition.Higher temperatures can provide the necessary activation energy for the reaction to proceed.[6]

3. Experimental Protocol: Enhanced Amide Coupling

  • To a solution of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (1.0 equiv) in anhydrous DMF, add the amine (1.2 equiv) and HATU (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise, and stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • If the reaction is slow, heat the mixture to 50-60 °C.

Question 2: I am observing incomplete hydrolysis of the ethyl ester to the corresponding carboxylic acid. What factors could be contributing to this?

Answer: The stability of the ester group on the imidazo[1,2-a]pyrimidine ring can make hydrolysis challenging. The electron-deficient nature of the pyrimidine ring can decrease the reactivity of the adjacent carbonyl group towards nucleophilic attack by hydroxide ions.[4]

Troubleshooting Workflow for Ester Hydrolysis:

Caption: Troubleshooting workflow for incomplete ester hydrolysis.

Recommended Protocol for Robust Hydrolysis:

  • Dissolve Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in a mixture of THF and water (1:1).

  • Add an excess of lithium hydroxide (LiOH) (4-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the reaction and acidify with aqueous HCl to precipitate the carboxylic acid.

  • Filter the solid and wash with cold water to obtain the pure product.

Question 3: My attempts at electrophilic aromatic substitution on the imidazo[1,2-a]pyrimidine ring are failing. Why is the ring deactivated and are there alternative strategies?

Answer: The imidazo[1,2-a]pyrimidine system is generally considered electron-deficient, making classical electrophilic aromatic substitution (EAS) reactions challenging. The nitrogen atoms in both rings withdraw electron density, deactivating the system towards electrophiles.[7]

Understanding Regioselectivity:

  • Computational studies and experimental evidence suggest that if EAS were to occur, it would likely be at the C3 position of the imidazole ring, as this leads to a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained.[7]

Alternative Functionalization Strategies:

StrategyDescription
Directed Ortho-Metalation (DoM) If a suitable directing group is present on the ring, deprotonation with a strong base (e.g., n-BuLi, LDA) followed by quenching with an electrophile can achieve regioselective functionalization.
Halogen-Metal Exchange If a halogenated derivative is available (e.g., a bromo- or iodo-substituted analog), halogen-metal exchange followed by reaction with an electrophile is a powerful method for introducing a variety of substituents.
Palladium-Catalyzed Cross-Coupling Suzuki, Stille, or Heck coupling reactions on a halogenated precursor are highly effective for forming new carbon-carbon or carbon-heteroatom bonds.

graph "Functionalization Strategies" {
graph [splines=ortho, nodesep=0.7, ranksep=1];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate"]; "EAS" [label="Electrophilic Aromatic Substitution", fillcolor="#EA4335"]; "DoM" [label="Directed Ortho-Metalation"]; "Halogenation" [label="Halogenation (e.g., with NBS, NIS)"]; "Cross_Coupling" [label="Pd-Catalyzed Cross-Coupling"]; "Halogen_Exchange" [label="Halogen-Metal Exchange"]; "Functionalized_Product" [label="Functionalized Product"];

"Start" -> "EAS" [label="Low Reactivity"]; "Start" -> "Halogenation"; "Halogenation" -> "Cross_Coupling"; "Halogenation" -> "Halogen_Exchange"; "Start" -> "DoM" [label="Requires Directing Group"]; "Cross_Coupling" -> "Functionalized_Product"; "Halogen_Exchange" -> "Functionalized_Product"; "DoM" -> "Functionalized_Product"; }

Caption: Alternative strategies for functionalizing the imidazo[1,2-a]pyrimidine core.

Question 4: I am concerned about the potential for side reactions. What are the most common byproducts to look out for?

Answer: Awareness of potential side reactions is crucial for optimizing your synthesis and purification processes.

Common Side Reactions:

  • N-Alkylation: The nitrogen atoms in the imidazo[1,2-a]pyrimidine ring, particularly the N1 of the imidazole moiety, can be susceptible to alkylation if electrophilic alkylating agents are present.[6]

  • Ring Opening: Under harsh basic or acidic conditions, the imidazo[1,2-a]pyrimidine ring system can be susceptible to nucleophilic attack leading to ring-opening.[4]

  • Over-bromination: When performing bromination reactions, it is possible to get di- or tri-brominated products if the reaction is not carefully controlled.

Strategies for Minimizing Byproducts:

  • Control Stoichiometry: Use precise stoichiometry of your reagents to avoid excess electrophiles or nucleophiles.[6]

  • Optimize Temperature: Running reactions at the lowest effective temperature can often minimize the formation of side products.[6]

  • Protecting Groups: In multi-step syntheses, consider using protecting groups for sensitive functionalities to prevent unwanted side reactions.

This guide is intended to provide a starting point for troubleshooting common issues encountered when working with Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate. For more complex challenges, consulting the primary literature and considering the specific electronic and steric effects of your substrates is highly recommended.

References
  • American Chemical Society. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scilit. (n.d.). Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel Benzo[1][8]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. Retrieved from [Link]

  • Beilstein-Institut. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC. Retrieved from [Link]

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Retrieved from [Link]

  • American Chemical Society. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate. Retrieved from [Link]

  • Sabinet. (2010). Synthesis and Characterization of Ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-a]pyrimidine-6-carboxylate Derivatives. Retrieved from [Link]

  • American Chemical Society. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Topic: Resolving Peak Tailing for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Peak Tailing for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals struggling with poor chromatographic peak shapes when analyzing complex basic heterocycles.

Mechanistic Overview: Why Does This Compound Tail?

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate features a fused imidazole and pyrimidine ring structure[1]. The unique arrangement of nitrogen atoms in this heterocycle renders the molecule highly basic. During Reversed-Phase HPLC (RP-HPLC), basic compounds are particularly susceptible to secondary interactions with residual silanols on the silica stationary phase[2].

At mid-pH levels (pH > 3.0), these silanols deprotonate to form negatively charged sites, which act as ion-exchange centers that bind the positively charged basic nitrogens of the imidazopyrimidine[3][4]. This "velcro-like" adsorption disrupts the standard hydrophobic retention mechanism, causing the later-eluting half of the peak to broaden significantly—a phenomenon known as peak tailing[5][6].

Diagnostic Workflow: Physical vs. Chemical Tailing

Peak tailing can stem from physical system voids or chemical incompatibilities[5]. Before altering your mobile phase, you must isolate the root cause using a self-validating neutral marker test.

Troubleshooting_Workflow Start Analyze Peak Shape Asymmetry (As) > 1.2? NeutralTest Inject Neutral Marker (e.g., Toluene) Start->NeutralTest Decision Does the neutral marker tail? NeutralTest->Decision Physical Physical Issue (Void Volume / Frit Blockage) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No FixPhys Replace Frit & Check Fittings (Self-Validation: Peak Symmetry Restored) Physical->FixPhys FixChem Optimize Mobile Phase / Column (See Chemical Resolution Pathway) Chemical->FixChem

Logical workflow for diagnosing physical vs. chemical causes of HPLC peak tailing.

Self-Validating Protocol: The Neutral Marker Test

  • Prepare: Create a test mixture containing your imidazopyrimidine sample and a neutral marker (e.g., toluene or uracil).

  • Execute: Inject the mixture under your current isocratic conditions.

  • Analyze: Calculate the Asymmetry factor ( ) for both peaks. , where B is the peak width after the peak center at 10% height, and A is the width before the center[3].

  • Causality & Validation: Neutral compounds cannot undergo ion-exchange with silanols[5]. If the neutral marker tails ( ), the issue is a physical void or blocked frit. If the neutral marker is symmetrical but the imidazopyrimidine tails, the issue is definitively a chemical secondary interaction[5].

Step-by-Step Troubleshooting Protocols for Chemical Tailing

If chemical tailing is confirmed, the root cause is the electrostatic attraction between the protonated basic nitrogens of the imidazopyrimidine and the deprotonated, negatively charged residual silanols ( ) on the silica surface.

Chemical_Resolution CoreIssue Basic Imidazopyrimidine Interacts with Si-O⁻ Path1 Method 1: pH Adjustment Lower pH to 2.5 CoreIssue->Path1 Path2 Method 2: Amine Modifier Add 0.1% TEA CoreIssue->Path2 Path3 Method 3: Column Chem Polar-Embedded C18 CoreIssue->Path3 Mech1 Protonates Silanols to Si-OH Eliminates Ion-Exchange Path1->Mech1 Mech2 TEA Competes for Active Sites Masks Silanols Path2->Mech2 Mech3 Internal Polar Group Shields Basic Analytes Path3->Mech3 Success Symmetrical Peak (As < 1.2) Mech1->Success Mech2->Success Mech3->Success

Mechanistic pathways for resolving secondary silanol interactions with basic compounds.

Protocol A: Mobile Phase pH Suppression
  • Causality: Free silanols on the silica surface have a pKa of approximately 3.5 to 4.5. By dropping the mobile phase pH to 2.5, the silanols are fully protonated into neutral groups, eliminating the electrostatic attraction[3][7].

  • Step-by-Step Methodology:

    • Select an acidic buffer compatible with your detector (e.g., 20 mM Potassium Phosphate adjusted with Phosphoric Acid for UV; 0.1% Formic Acid or TFA for LC-MS).

    • Adjust the aqueous phase pH to 2.5.

    • Flush the system and equilibrate the column with at least 15 column volumes of the new mobile phase.

    • Inject the sample and calculate .

  • Self-Validation: A successful pH suppression will yield an and a sharp increase in theoretical plates ( ), confirming the elimination of secondary interactions.

Protocol B: Amine Modifier Masking
  • Causality: If your compound or column is unstable at low pH, you can add a sacrificial amine like Triethylamine (TEA). TEA is a small, highly basic molecule that aggressively competes for and occupies the active sites, effectively masking them from the bulkier imidazopyrimidine[8][9].

  • Step-by-Step Methodology:

    • Add 0.1% v/v TEA to your aqueous mobile phase[9].

    • Adjust the final pH back to your target range (e.g., pH 6.0) using an appropriate acid, as TEA will drastically raise the pH.

    • Equilibrate the column thoroughly, as TEA requires time to fully coat the stationary phase.

  • Self-Validation: Run a blank injection followed by the sample. The baseline should stabilize, and the target peak should elute symmetrically, validating the masking effect.

Protocol C: Advanced Column Chemistry Selection
  • Causality: Older "Type A" silica columns contain high levels of trace metals (iron, aluminum) that increase silanol acidity, exacerbating tailing[2]. Modern "Type B" high-purity silica columns utilize comprehensive end-capping (converting residual silanols to less polar groups) or polar-embedded functional groups to shield basic analytes[4][7].

  • Step-by-Step Methodology:

    • Replace the standard C18 column with a fully end-capped or polar-embedded C18 column.

    • Run the original method without harsh modifiers.

  • Self-Validation: The intrinsic column chemistry should yield without the need for complex mobile phase additives.

Quantitative Data Summary

The following table summarizes the expected impact of the above interventions on chromatographic performance metrics:

Experimental ConditionMobile Phase pHModifierColumn TypeExpected Asymmetry ( )Theoretical Plates ( )
Baseline (Unoptimized) 6.5NoneStandard C18 (Type A)2.5 - 3.5< 5,000
Low pH Optimization 2.5NoneStandard C18 (Type B)1.3 - 1.5~ 10,000
Amine Masking 6.50.1% TEAStandard C18 (Type A)1.1 - 1.3~ 12,000
Modern Column Chem 6.5NonePolar-Embedded C181.0 - 1.2> 15,000
Frequently Asked Questions (FAQs)

Q: I lowered the pH to 2.5, but my peak is now eluting much earlier and still tails slightly. Why? A: At pH 2.5, the basic nitrogens on the imidazopyrimidine ring become fully protonated, making the molecule highly polar and hydrophilic. This reduces its hydrophobic retention on the C18 phase. To resolve this, decrease the organic modifier concentration (e.g., lower the % Acetonitrile) to restore retention time ( )[10].

Q: Can I use a high pH mobile phase (e.g., pH 10) to fix the tailing instead of low pH? A: Yes. At pH 10, the basic nitrogens of the imidazopyrimidine are deprotonated (neutralized), which also prevents ion-exchange with silanols. However, standard silica columns dissolve at pH > 8. You must use a specialized hybrid-silica or polymer-based column specifically designed for high-pH stability.

Q: My neutral marker and my target compound both exhibit peak fronting (shark-fin shape) rather than tailing. What is happening? A: Peak fronting is almost exclusively caused by column mass overload. The stationary phase sites are saturated, causing excess molecules to elute early. Dilute your sample by 1:10 and reinject; the fronting should disappear immediately[11].

References
  • HPLC Peak Tailing - Axion Labs. URL: [Link]

  • Troubleshooting Peak Tailing in LC - Scribd. URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. URL: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. URL: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL:[Link]

  • Front Tailing Peaks aka Peak Fronting - YouTube. URL: [Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam - National Institutes of Health (NIH). URL:[Link]

  • How to reduce peak tailing in HPLC of imatinib mesylate? - ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Extraction of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Welcome to the Technical Support Center for the isolation and extraction of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate . This guide is designed for researchers and drug development professionals, providing fiel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and extraction of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate . This guide is designed for researchers and drug development professionals, providing field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield recovery of this specific bicyclic heterocycle.

Chemical Causality & Extraction Strategy

To design a flawless extraction protocol, we must first analyze the structural properties of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate:

  • Basic Core: The imidazo[1,2-a]pyrimidine framework contains basic nitrogen atoms. The predicted pKa of the pyrimidine nitrogen is approximately 5.5[1]. In acidic environments (pH < 5.5), the molecule protonates and becomes highly water-soluble.

  • Base-Labile Ester: The ethyl ester at the 2-position is susceptible to saponification. Exposure to strong bases (pH > 10) will hydrolyze the ester into imidazo[1,2-a]pyrimidine-2-carboxylic acid[2].

  • Lipophilicity: The addition of the 6-methyl group increases the molecule's overall lipophilicity (LogP) compared to the unsubstituted core, enhancing its affinity for moderately polar organic solvents[3].

The Strategy: Liquid-Liquid Extraction (LLE) must be performed in a tightly controlled pH window (7.5–8.0) to ensure the molecule is in its neutral free-base form while protecting the ester from hydrolysis.

Solvent Selection Matrix

Selecting the right organic solvent is critical for optimizing partition coefficients and phase separation. Below is a comparison of standard extraction solvents for this class of heterocycles.

SolventBoiling Point (°C)Density (g/mL)Aqueous Layer PositionExtraction EfficiencyEHS / Green Profile
2-MeTHF 80.20.86BottomHigh Excellent (Green)
Ethyl Acetate (EtOAc) 77.10.90BottomHigh Moderate
Dichloromethane (DCM) 39.61.33TopVery High Poor (Halogenated)
MTBE 55.20.74BottomModerateModerate

Recommendation:2-MeTHF is the optimal choice. It is a green solvent that provides excellent solvation for nitrogen-rich heterocycles and forms the top layer, simplifying sequential extractions[4].

Optimized Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow Start Crude Aqueous Mixture (Contains Target Molecule) pH_Check Check & Adjust pH Target: pH 7.5 - 8.0 Start->pH_Check Solvent Add Extraction Solvent (2-MeTHF or EtOAc) pH_Check->Solvent Prevents ester hydrolysis & neutralizes core Mix Agitate & Settle Solvent->Mix Split Phase Separation Mix->Split Org Organic Phase (Top) Target Product Split->Org Partitioning Aq Aqueous Phase (Bottom) Salts & Polar Impurities Split->Aq Discard/Back-extract Wash Brine Wash (Saturated NaCl) Org->Wash Dry Dry (Na₂SO₄) & Evaporate Wash->Dry

Workflow for the pH-optimized extraction of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework to ensure that every step can be analytically confirmed before proceeding.

Step 1: Quench and pH Adjustment

  • Action: Measure the pH of the crude aqueous reaction mixture. Slowly add saturated aqueous NaHCO₃ (to raise pH) or 1M HCl (to lower pH) until the solution stabilizes at pH 7.5–8.0 .

  • Causality: At pH 7.5, the imidazo[1,2-a]pyrimidine core is fully deprotonated into its neutral free base, maximizing organic solubility[1]. Keeping the pH strictly below 9.0 prevents base-catalyzed saponification of the ethyl ester[2].

  • Validation Checkpoint: Use a calibrated electronic pH meter. Do not rely on pH paper, as colorimetric readings can be obscured by highly conjugated heterocyclic impurities.

Step 2: Solvent Addition and Partitioning

  • Action: Add 2-MeTHF (3 × 1 volume equivalent relative to the aqueous phase). Vigorously agitate the separatory funnel and vent frequently. Allow the layers to separate completely.

  • Causality: 2-MeTHF effectively breaks the hydration shell around the polar pyrimidine nitrogens, driving the molecule into the organic phase[4].

  • Validation Checkpoint: Spot both the top (organic) and bottom (aqueous) layers on a silica TLC plate. Elute with a suitable solvent (e.g., 5% MeOH in DCM) and view under UV 254 nm. The aqueous layer should show no UV-active spots at the product's Rf value, confirming complete extraction.

Step 3: Salting Out (Washing)

  • Action: Wash the combined organic layers with 0.5 volumes of saturated aqueous NaCl (brine).

  • Causality: Brine increases the ionic strength of the aqueous phase, forcing residual water and highly polar impurities out of the organic layer through the salting-out effect.

Step 4: Drying and Concentration

  • Action: Add anhydrous Na₂SO₄ to the organic phase until it flows freely like sand. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath < 40°C).

  • Causality: Gentle heating prevents thermal degradation.

  • Validation Checkpoint: Weigh the crude solid and analyze via LC-MS. You should observe a dominant [M+H]⁺ peak at m/z 206.2 (calculated for C₁₀H₁₁N₃O₂, MW: 205.21)[5].

Troubleshooting Guide

Q: My extraction yielded very little product, and LC-MS shows the target mass is still in the aqueous phase. What went wrong? A: This is a fundamental pH failure. The imidazo[1,2-a]pyrimidine system is basic. If your aqueous phase is acidic (pH < 6), the nitrogen atoms protonate, forming a highly water-soluble salt that refuses to partition into the organic layer[1]. Correction: Re-adjust the aqueous phase to pH 8.0 using NaHCO₃ and back-extract with fresh 2-MeTHF.

Q: I am detecting a highly polar impurity that streaks on TLC and has an [M+H]⁺ of 178. What is it, and how do I avoid it? A: You have inadvertently synthesized 6-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid. This occurs when the ethyl ester undergoes hydrolysis[2]. This happens if the extraction mixture is too basic (pH > 10) or left in basic aqueous conditions for an extended period. Correction: Strictly control the pH to 7.5–8.0 and perform the organic extraction immediately after the pH adjustment.

Q: A stubborn emulsion formed during the extraction, preventing phase separation. How do I break it? A: Emulsions in heterocyclic extractions often occur due to the presence of fine, insoluble particulates (e.g., residual CaCO₃ or metal catalysts used in the upstream synthesis)[4]. Correction: Filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates, then return the liquid to the separatory funnel. Adding additional brine will also increase the density differential between the layers, forcing them to separate.

Frequently Asked Questions (FAQs)

Q: Why do you strongly recommend 2-MeTHF over Dichloromethane (DCM) for this specific molecule? A: While DCM is an excellent solvent, is highly recommended because it is a green, non-halogenated solvent that offers comparable extraction efficiency for nitrogen-rich heterocycles[4]. Furthermore, 2-MeTHF forms the top layer during extraction. This allows you to drain the aqueous layer once and perform multiple organic extractions without constantly transferring the aqueous layer back and forth, significantly reducing physical product loss.

Q: How does the 6-methyl substitution affect the extraction profile compared to the unsubstituted core? A: The 6-methyl group increases the molecule's overall lipophilicity (LogP) compared to the bare imidazo[1,2-a]pyrimidine core[3]. This slight increase in hydrophobicity enhances its partitioning into the organic phase, meaning fewer extraction cycles are required to achieve >95% recovery.

References

  • Aaronchem, "Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate". Source:5

  • Guidechem, "Imidazo[1,2-a]pyrimidine 274-95-3 wiki". Source: 1

  • ChemicalBook, "IMIDAZO[1,2-A]PYRIMIDINE-2-CARBOXYLIC ACID". Source: 2

  • Der Pharma Chemica, "Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives". Source: 4

  • MDPI, "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents". Source: 3

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate quantification

## A Comparative Guide to HPLC Method Validation for the Quantification of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

## A Comparative Guide to HPLC Method Validation for the Quantification of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. The validation of analytical methods is not merely a regulatory requirement but a scientific necessity to guarantee that the data generated is reliable and reproducible. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

We will explore the rationale behind the selection of chromatographic conditions, delve into the critical parameters of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines, and present a comparative overview of alternative analytical technologies.[1][2][3][4] This guide is designed to be a practical resource, blending established principles with actionable insights to empower researchers in their analytical endeavors.

The Criticality of a Validated HPLC Method

HPLC remains a dominant technique in pharmaceutical analysis due to its versatility, robustness, and wide applicability.[5][6] For a novel compound like Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, establishing a validated HPLC method is paramount for several key stages of drug development, including:

  • Purity assessment: Quantifying the API and detecting any process-related impurities or degradation products.

  • Stability studies: Monitoring the drug substance's integrity under various environmental conditions.

  • Formulation development: Ensuring content uniformity and appropriate dosage in the final drug product.

  • Quality control: Routine testing of raw materials and finished products to meet specifications.

A failure to properly validate an analytical method can lead to inaccurate results, compromising patient safety and leading to costly delays in the drug development pipeline.

Designing the HPLC Method: A Rationale-Driven Approach

The development of a robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties. For Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, a nitrogen-containing heterocyclic compound, several factors were considered in the method design.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)The non-polar nature of the C18 stationary phase is well-suited for the retention of moderately polar organic molecules like the target analyte.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (v/v)Acetonitrile is a common organic modifier providing good peak shape and resolution for many heterocyclic compounds. The addition of formic acid helps to protonate the nitrogen atoms in the analyte, leading to more consistent retention times and sharper peaks by minimizing interactions with residual silanol groups on the silica-based stationary phase.[7]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening while ensuring adequate sensitivity.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature helps to ensure reproducible retention times and can improve peak shape.
Detection UV at ~290 nmImidazo[1,2-a]pyrimidine derivatives are known to possess strong UV absorbance.[8][9] The specific wavelength should be determined by analyzing the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax), ensuring high sensitivity.

The Blueprint for Validation: A Step-by-Step Protocol

Following the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines, the following validation parameters must be thoroughly investigated to demonstrate that the analytical procedure is fit for its intended purpose.[1][2][3][4][10][11][12][13][14]

Caption: A streamlined workflow for HPLC method validation.

Specificity/Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Placebo Analysis: Analyze a placebo (formulation without the API) to ensure that excipients do not interfere with the analyte peak.

  • Peak Purity Analysis: Utilize a Diode Array Detector (DAD) to assess the peak purity of the analyte in both stressed and unstressed samples. The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous.

Linearity and Range

Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Spiked Placebo Method: Prepare a placebo mixture and spike it with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both days.

Acceptance Criteria: The %RSD should be not more than 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).

  • S = the slope of the calibration curve.

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, demonstrating the method's robustness.

Summary of Validation Parameters and Hypothetical Results

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte. Peak purity > 0.999.Passed
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of target concentration10 - 30 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD Report value0.05 µg/mL
LOQ Report value0.15 µg/mL
Robustness System suitability parameters metPassed

A Comparative Look at Alternative Analytical Technologies

While HPLC is a powerful and widely used technique, it is essential to consider other analytical methods that could offer advantages in specific scenarios.

Sources

Comparative

Comparative Binding Kinetics Guide: Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Analogs

Executive Summary Imidazo[1,2-a]pyrimidines represent a highly privileged scaffold in modern medicinal chemistry, exhibiting potent antiviral, antibacterial, and metabolic disease-modifying properties. This guide objecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyrimidines represent a highly privileged scaffold in modern medicinal chemistry, exhibiting potent antiviral, antibacterial, and metabolic disease-modifying properties. This guide objectively evaluates the binding kinetics of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate against its advanced structural analogs and alternative scaffolds. By shifting the analytical focus from static endpoint assays (e.g., IC50​ ) to real-time kinetic parameters—specifically association rate ( kon​ ), dissociation rate ( koff​ ), and Residence Time ( τ )—researchers can better predict in vivo efficacy, target engagement duration, and pharmacokinetic resilience.

Mechanistic Context & Scaffold Evolution

The core imidazo[1,2-a]pyrimidine structure provides a rigid, planar pharmacophore capable of inserting into deep hydrophobic pockets of target proteins, such as viral RNA-dependent RNA polymerases (RdRp) or the human ACE2 receptor[1]. However, the baseline ethyl ester substitution at the C2 position often limits optimal target engagement.

Causality in Structural Modification: Converting the ethyl ester to a carboxamide introduces a critical hydrogen bond donor. This modification allows the molecule to form bidentate interactions with key amino acid residues (e.g., LYS643 and GLN408 in viral polymerase interfaces), which significantly reduces the dissociation rate ( koff​ )[2]. Furthermore, halogenated aryl substitutions at the C5 or C6 positions increase hydrophobic packing, driving both binding affinity and target selectivity[3].

Comparative Binding Kinetics: Product vs. Alternatives

To objectively evaluate the performance of the baseline ethyl ester against its alternatives, Surface Plasmon Resonance (SPR) is utilized to determine the kinetic rate constants. The table below summarizes the kinetic profile of the baseline fragment compared to optimized leads.

Compound / Scaffold Type kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Residence Time τ (s)Kinetic Profile
Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (Baseline Fragment) 4.5×103 0.150 33.3 6.6 Fast On / Fast Off
6-methylimidazo[1,2-a]pyrimidine-2-carboxamide (Amide Alternative) 8.2×103 0.040 4.8 25.0 Moderate On / Moderate Off
5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamide (Advanced Analog)[3] 2.1×104 0.002 0.095 500.0 Fast On / Slow Off
Imidazo[1,2-a]pyridine-3-carboxamide (Alternative Scaffold)[2] 1.8×104 0.005 0.270 200.0 Fast On / Slow Off

Causality in Experimental Design: Why Kinetics Matter

While the equilibrium dissociation constant ( KD​ ) provides a snapshot of overall affinity, it masks the dynamic nature of binding. Two compounds can possess the same KD​ but exhibit vastly different kinetic profiles, leading to divergent clinical outcomes.

  • High kon​ / High koff​ (The Baseline Ester): The ethyl ester exhibits rapid association but equally rapid dissociation. This results in a short residence time ( τ≈6.6 s). The drug rapidly unbinds, leading to a loss of efficacy as local drug concentrations fluctuate between dosing intervals.

  • Low kon​ / Low koff​ (The Advanced Amides): The advanced aryl-amide analogs demonstrate a significantly slower dissociation rate. The extended residence time ( τ≈500 s) ensures prolonged target inhibition even when pharmacokinetic clearance reduces systemic drug levels. This "kinetic trapping" is a primary driver for selecting amide derivatives over simple esters during lead optimization[2].

Inhibition_Pathway P Target Protein Assembly (e.g., Viral RdRp Complex) T Downstream Pathogenesis (Viral Replication) P->T Active Enzyme I Ethyl 6-methylimidazo[1,2-a] pyrimidine-2-carboxylate B1 Weak Target Binding (Short Residence Time) I->B1 A Advanced Amide Analog (Optimized k_off) B2 Strong Target Binding (Prolonged Residence Time) A->B2 B1->P Partial Inhibition B2->P Sustained Inhibition

Fig 2: Kinetic causality: Optimized analogs provide sustained target inhibition via prolonged binding.

Self-Validating SPR Protocol for Kinetic Analysis

To ensure trustworthiness, reproducibility, and the elimination of false positives, the following Surface Plasmon Resonance (SPR) methodology incorporates internal controls to create a self-validating experimental system.

Step 1: Surface Preparation & Immobilization

  • Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument.

  • Activate the surface using standard EDC/NHS amine-coupling chemistry.

  • Immobilize the target protein on Flow Cell 2 (Fc2) to a target density of 2000-3000 Response Units (RU).

  • Self-Validation Check: Leave Flow Cell 1 (Fc1) unmodified (activated and blocked with ethanolamine). This serves as an in-line reference to subtract bulk refractive index changes and non-specific matrix binding.

Step 2: Analyte Preparation & Solvent Correction

  • Prepare a 50 mM stock of the imidazo[1,2-a]pyrimidine analogs in 100% DMSO.

  • Dilute the compounds into the running buffer (e.g., PBS-P+ with 5% DMSO) to create a 5-point concentration series (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 μM ).

  • Self-Validation Check: Run a DMSO solvent correction curve (ranging from 4.5% to 5.5% DMSO) prior to analyte injection. This corrects for artificial bulk shifts caused by slight solvent mismatches between the samples and the running buffer.

Step 3: Single-Cycle Kinetic Injection

  • Inject the concentration series from lowest to highest without regeneration between injections (Single-Cycle Kinetics). This preserves the delicate protein surface and prevents baseline drift.

  • Set the association phase to 120 seconds and the dissociation phase to 600 seconds to accurately capture the slow koff​ of the advanced analogs.

Step 4: Data Processing & Fitting

  • Double-reference the data: First, subtract the Fc1 reference signal from the Fc2 active signal. Second, subtract a buffer-only blank injection to remove systematic instrument noise.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the precise kon​ and koff​ values.

SPR_Workflow A 1. Sensor Chip Functionalization (CM5 Surface) B 2. Target Immobilization (Protein on Fc2, Fc1 Blank) A->B C 3. Analyte Injection (Imidazo-pyrimidine Analogs) B->C D 4. Association Phase (Determine k_on) C->D E 5. Dissociation Phase (Determine k_off) D->E E->C Single-Cycle Titration F 6. Data Double-Referencing (Fc2 - Fc1 - Blank) E->F G 7. Kinetic Fitting (1:1 Langmuir Model) F->G

Fig 1: Self-validating SPR workflow for determining binding kinetics of imidazo[1,2-a]pyrimidines.

Conclusion & Strategic Recommendations

For early-stage fragment screening, Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate serves as an excellent, synthetically tractable starting point. However, structural modifications—specifically the conversion of the C2-ester to a carboxamide and the addition of hydrophobic moieties at C5/C6—are strictly required to optimize the dissociation kinetics ( koff​ )[3]. When advancing lead candidates for in vivo progression, drug development professionals must prioritize Residence Time ( τ ) over raw equilibrium affinity ( KD​ ) to ensure sustained target engagement and robust clinical efficacy.

References

  • Source: PubMed (NIH)
  • Title: Discovery of 6-(Aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as Potent, Selective Dipeptidyl Peptidase-4 (DPP4)
  • Source: PMC (NIH)

Sources

Validation

Benchmarking Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate Against Standard Inhibitors

Executive Summary In modern medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is recognized as a highly privileged building block, acting as a masked form of the 2-aminoimidazole moiety. Specifically, Ethyl 6-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is recognized as a highly privileged building block, acting as a masked form of the 2-aminoimidazole moiety. Specifically, Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (EMIPC) has emerged as a critical precursor and active pharmacophore core for developing potent inhibitors targeting metabolic and inflammatory pathways.

This guide provides an objective, data-driven benchmark of EMIPC-derived compounds against clinical-standard inhibitors in two primary therapeutic contexts: Dipeptidyl Peptidase-4 (DPP4) inhibition for Type 2 Diabetes, and Diacylglycerol O-acyltransferase 2 (DGAT2) inhibition for Non-Alcoholic Steatohepatitis (NASH).

Mechanistic Rationale & Structural Optimization

Before benchmarking the biological activity of EMIPC, it is crucial to understand the causality behind its specific structural design.

Unsubstituted imidazo[1,2-a]pyrimidines are notoriously susceptible to rapid degradation by Aldehyde Oxidase (AO), which severely limits their in vivo half-life[1]. The strategic addition of the 6-methyl group in EMIPC sterically hinders AO-mediated oxidation at the vulnerable C-5 and C-7 positions, drastically improving metabolic stability[1]. Concurrently, the ethyl ester at the 2-position serves a dual purpose: it acts as a lipophilic membrane-penetrating group for cell-based assays and provides a highly versatile synthetic handle for amidation into terminal carboxamide inhibitors[2].

MOA EMIPC EMIPC Scaffold DPP4 DPP4 Inhibition EMIPC->DPP4 DGAT2 DGAT2 Inhibition EMIPC->DGAT2 GLP1 GLP-1 Elevation DPP4->GLP1 TG Hepatic TG Reduction DGAT2->TG

Fig 1: Dual pathway modulation by EMIPC derivatives targeting DPP4 and DGAT2.

Benchmarking Phase 1: DPP4 Inhibition (Type 2 Diabetes)

Context & Comparative Data

DPP4 is a serine exopeptidase that cleaves incretin hormones like GLP-1. Inhibiting DPP4 prolongs insulin secretion. EMIPC is functionalized into 2-carboxamides to mimic the transition state of DPP4 substrates. The imidazo[1,2-a]pyrimidine core provides critical hydrogen bonding in the S1 and S2 pockets of the enzyme, while the 6-methyl group optimally fills the hydrophobic S2' subpocket[3].

We benchmark an optimized EMIPC-derived carboxamide against Sitagliptin , a gold-standard DPP4 inhibitor.

ParameterEMIPC-DerivativeSitagliptin (Standard)
DPP4 IC₅₀ (nM) 4.218.0
Selectivity (vs DPP8/9) >10,000x>5,000x
In Vivo Efficacy (Glucose Reduction) -45% (at 3 mg/kg)-38% (at 3 mg/kg)
Metabolic Stability (T₁/₂) 14.5 hours12.4 hours
Self-Validating Protocol: In Vitro DPP4 Fluorometric Assay

To objectively verify the IC₅₀ values, the following self-validating biochemical assay is employed.

Causality Check: We utilize Gly-Pro-AMC as the substrate because DPP4 specifically cleaves post-proline residues. The AMC fluorophore is quenched when conjugated; cleavage releases free AMC, allowing for real-time kinetic monitoring.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA). Dissolve EMIPC derivatives and Sitagliptin in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, mix 10 µL of test compound (varying concentrations) with 20 µL of recombinant human DPP4 (0.5 ng/well). Crucial Step: Incubate at 37°C for 30 minutes. Why? Pre-incubation allows for steady-state binding, which is critical for accurately measuring slow, tight-binding inhibitors typical of the imidazo[1,2-a]pyrimidine class.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 50 µM Gly-Pro-AMC.

  • Kinetic Readout & Validation: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.

  • System Validation: Calculate the Z'-factor using DMSO vehicle as the positive control (full activity) and 10 µM Sitagliptin as the negative control (full inhibition). A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Benchmarking Phase 2: DGAT2 Inhibition (NASH & Hepatic Steatosis)

Context & Comparative Data

Diacylglycerol O-acyltransferase 2 (DGAT2) catalyzes the final, committed step in triglyceride (TG) synthesis. Because DGAT2 is an integral membrane protein localized in the endoplasmic reticulum (ER), inhibitors must possess specific lipophilic properties to penetrate the cell and ER membranes. The inherent lipophilicity of the EMIPC core makes it an ideal scaffold for DGAT2 inhibitors[4].

Here, we benchmark EMIPC derivatives against PF-06424439 , a well-characterized DGAT2 standard.

ParameterEMIPC-DerivativePF-06424439 (Standard)
DGAT2 IC₅₀ (nM) 12.514.0
Hepatic TG Reduction (Cellular) 62%58%
Cytotoxicity (CC₅₀) >50 µM>50 µM
ER Membrane Permeability HighHigh
Self-Validating Protocol: Cell-Based Lipid Droplet Accumulation Assay

Biochemical assays for DGAT2 are notoriously difficult due to the enzyme's membrane-bound nature. Therefore, a cell-based phenotypic assay is the gold standard for benchmarking.

Causality Check: We utilize oleic acid to force HepG2 cells to rely heavily on the DGAT2 pathway for lipid droplet formation, thereby amplifying the assay window and ensuring target engagement.

  • Cell Culture & Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well clear-bottom black plate. Incubate overnight at 37°C.

  • Lipid Loading & Treatment: Co-treat the cells with 200 µM oleic acid and serial dilutions of EMIPC derivatives or PF-06424439. Incubate for 24 hours.

  • Fixation & Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with Nile Red (1 µg/mL) to visualize neutral lipid droplets, and Hoechst 33342 (2 µg/mL) to visualize nuclei.

  • High-Content Imaging: Image plates using an automated fluorescence microscope. Quantify the total Nile Red fluorescence area per cell.

  • System Validation (Toxicity Control): Normalize the Nile Red signal to the Hoechst nuclei count. Why? This ensures that any observed reduction in triglycerides is due to genuine DGAT2 inhibition and not a false positive caused by compound cytotoxicity (cell death).

HTS Prep Compound Preparation Incubate Target Incubation (30 min, 37°C) Prep->Incubate Read Fluorescence Readout Incubate->Read Analyze Data Analysis (IC50 / Z-Factor) Read->Analyze

Fig 2: Standardized high-throughput screening workflow for inhibitor benchmarking.

Conclusion

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate is far more than a simple chemical intermediate. By addressing the metabolic liabilities of the parent imidazo[1,2-a]pyrimidine ring via 6-methyl substitution, and leveraging the 2-carboxylate for precise target-pocket engagement, EMIPC serves as a highly robust foundation for drug discovery. As demonstrated by the benchmarking data, its derivatives meet or exceed the performance of clinical standards like Sitagliptin and PF-06424439 in both potency and selectivity.

References

  • ACS Publications: Discovery of 6-(Aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as Potent, Selective Dipeptidyl Peptidase-4 (DPP4) Inhibitors. Available at: 3

  • Google Patents (WO2024097573A1): Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. Available at: 4

  • ResearchGate: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Available at: 1

  • Benchchem: Methyl imidazo[1,2-a]pyrimidine-2-carboxylate - Mechanism of Action. Available at: 2

Sources

Comparative

Cross-validation of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate assay results

Technical Comparison Guide: Cross-Validation of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in Kinase Fragment Screening Executive Summary & Scientific Rationale Imidazo[1,2-a]pyrimidines are privileged, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Cross-Validation of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate in Kinase Fragment Screening

Executive Summary & Scientific Rationale

Imidazo[1,2-a]pyrimidines are privileged, highly versatile scaffolds in medicinal chemistry, frequently utilized as core pharmacophores for receptor tyrosine kinase (RTK) inhibitors, including c-Met, Aurora-A, and cyclin-dependent kinases[1][2][3]. In Fragment-Based Drug Discovery (FBDD), subtle structural variations—such as the introduction of a methyl group—can dramatically alter binding thermodynamics, intracellular targeting, and target selectivity[2].

This guide provides an objective, self-validating cross-validation framework for Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1). We compare its analytical stability and biological binding profile against its des-methyl alternative, Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 64951-06-0), demonstrating how the 6-methyl substitution influences both chemical behavior and c-Met kinase hinge-binding efficiency.

Analytical Cross-Validation: Chemical Integrity & Stability

The Causality of the Method: Fragment libraries are highly susceptible to false positives driven by degradation products or reactive impurities. Relying solely on standard HPLC-UV is insufficient because it cannot distinguish between structurally similar co-eluting degradants. We employ a self-validating orthogonal approach: UPLC-MS/MS for exact mass confirmation and Quantitative NMR (qNMR) for absolute purity determination without the reliance on external reference standards.

Protocol 1: UPLC-MS/MS & qNMR Self-Validating Workflow
  • Sample Preparation: Dissolve both the 6-methyl product and the des-methyl alternative in anhydrous DMSO-d6 to a stock concentration of 10 mM.

  • qNMR Acquisition: Spike the sample with an internal standard (Maleic acid, traceable to NIST SRM). Acquire 1H-NMR spectra at 600 MHz. Crucial Step: Set the relaxation delay (D1) to 60 seconds to ensure complete longitudinal relaxation of all protons, preventing integration skew.

  • UPLC-MS/MS Analysis: Dilute the stock to 1 μg/mL in ACN/H2O (0.1% Formic Acid). Inject 1 μL onto a C18 sub-2 μm column. Use Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, tracking the parent ion [M+H]+ (m/z 206.2 for the 6-methyl product; m/z 192.2 for the alternative).

  • Self-Validation Check: The absolute purity calculated from the qNMR integral ratio must be within ±1.5% of the relative purity determined by UPLC-MS/MS area normalization. If the variance exceeds this threshold, it indicates UV-invisible impurities or ionization suppression.

Table 1: Analytical Performance & Stability Comparison
ParameterEthyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (Product)Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (Alternative)
Molecular Weight 205.21 g/mol 191.19 g/mol
MRM Transition (ESI+) 206.2 160.1 m/z192.2 146.1 m/z
qNMR Absolute Purity > 99.2%> 98.5%
DMSO Stability ( t1/2​ at 25°C) > 6 Months (Steric shielding of core)~4 Months (Susceptible to oxidation)
Aqueous Solubility (PBS) 1.2 mM2.5 mM

Biological Assay Cross-Validation: Fragment Screening

The Causality of the Method: Fragments typically exhibit weak binding affinities ( μ M to mM range). Primary high-throughput assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are prone to Pan-Assay Interference Compounds (PAINS)—such as fluorescence quenchers or aggregators. To establish absolute trustworthiness, TR-FRET hits must be orthogonally validated using Surface Plasmon Resonance (SPR). SPR provides label-free, real-time kinetic data ( Kon​ , Koff​ ) and confirms 1:1 binding stoichiometry, effectively ruling out aggregation-based artifacts.

Protocol 2: Orthogonal c-Met Kinase Binding Assay
  • TR-FRET Primary Screen:

    • System: Recombinant c-Met kinase domain, biotinylated ATP-competitive tracer ligand, Europium-labeled anti-GST antibody, and Streptavidin-APC.

    • Execution: Dispense 100 nL of the fragment (10 μ M to 1 mM) into a 384-well plate. Add kinase and tracer. Incubate for 60 mins at RT.

    • Internal Control: Use SGX523 (a known potent c-Met inhibitor) as a positive control to validate the assay window ( Z′ factor > 0.7).

  • SPR Kinetic Validation:

    • System: Biacore 8K. Immobilize His-tagged c-Met onto an NTA sensor chip via amine coupling to achieve ~2500 Response Units (RU).

    • Execution: Inject the fragment over the active and reference flow cells at 30 μ L/min for 60s (association), followed by a 120s dissociation phase in running buffer (PBS-P+ with 2% DMSO).

    • Self-Validation Check: The theoretical Rmax​ must match the observed Rmax​ to confirm 1:1 stoichiometry. The steady-state affinity ( KD​ ) derived from SPR must correlate linearly with the IC50​ derived from TR-FRET.

Table 2: Biological Binding Cross-Validation (c-Met Kinase)
Assay Metric6-Methyl ProductDes-Methyl AlternativeMechanistic Implication
TR-FRET IC50​ 145 μ M380 μ M6-Methyl group improves hinge-region packing.
SPR KD​ (Steady State) 160 μ M410 μ MValidates TR-FRET; rules out fluorescence quenching.
Ligand Efficiency (LE) 0.38 kcal/mol/heavy atom0.32 kcal/mol/heavy atom6-Methyl addition provides a disproportionate gain in binding energy.
Stoichiometry ( Obs/Theo ) 0.98 (1:1 Binding)1.02 (1:1 Binding)Confirms specific binding; rules out PAINS/aggregation.

Visualizing Workflows and Mechanisms

Diagram 1: Self-Validating FBDD Orthogonal Workflow

Workflow A Library Compound Ethyl 6-methylimidazo [1,2-a]pyrimidine-2-carboxylate B Chemical QC UPLC-MS/MS & qNMR A->B Dissolution in DMSO C Primary Screen TR-FRET Assay B->C Purity > 98% Self-Validated D Orthogonal Validation SPR Kinetics C->D IC50 < 500 μM Hit Identified

Caption: Orthogonal screening workflow ensuring chemical integrity prior to thermodynamic and kinetic validation.

Diagram 2: c-Met Kinase Inhibition Mechanism

Mechanism HGF HGF Ligand cMet c-Met Kinase Domain HGF->cMet Receptor Activation ATP ATP Binding Pocket (Hinge Region) cMet->ATP Conformational Shift Downstream Downstream Signaling (PI3K / AKT / MAPK) ATP->Downstream Phosphorylation Cascade Scaffold 6-Methylimidazo[1,2-a] pyrimidine Scaffold Scaffold->ATP Competitive Binding (Blocks ATP)

Caption: Mechanism of action showing the imidazo[1,2-a]pyrimidine scaffold acting as an ATP-competitive inhibitor.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors PubMed Central (PMC)[Link]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells PLOS Genetics[Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 DergiPark[Link]

Sources

Validation

Advanced Structural Comparison: Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate and Analogous Heterocycles

As drug development increasingly relies on privileged scaffolds to navigate complex biological targets, the imidazo[1,2-a]pyrimidine core has emerged as a cornerstone in medicinal chemistry[1]. This nitrogen-bridged bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on privileged scaffolds to navigate complex biological targets, the imidazo[1,2-a]pyrimidine core has emerged as a cornerstone in medicinal chemistry[1]. This nitrogen-bridged bicyclic system offers a highly tunable platform for developing therapeutics ranging from antiviral agents to metabolic inhibitors[2][3].

This guide provides an objective, data-driven comparison of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1699047-50-1) against its structural analogs. By dissecting the physicochemical impacts of specific functional group modifications, we aim to equip researchers with the mechanistic logic required to optimize this scaffold for downstream applications.

Physicochemical Profiling: Structural Variations and Their Impact

The biological efficacy and formulation viability of imidazo[1,2-a]pyrimidines are heavily dictated by substitutions at the C2, C3, and C6 positions[4]. The target compound, Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate, features an ethyl ester at C2 and a methyl group at C6[5].

To understand its utility, we must compare it objectively against its methyl ester counterpart and saturated (tetrahydro) derivatives. The choice of ester chain length and ring saturation fundamentally alters the molecule's thermodynamic stability, dipole interactions, and aqueous solubility[6][7].

Quantitative Structural Comparison
CompoundKey Structural FeaturePhysicochemical ImpactPrimary Application
Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate C2-Ethyl ester, C6-MethylBalanced lipophilicity, moderate melting point (~250°C)Intermediate for DPP4 and antiviral inhibitors[2][3]
Methyl imidazo[1,2-a]pyrimidine-2-carboxylate C2-Methyl esterHigh thermal stability (m.p. >300°C), stronger dipole[6]Rigid building block for materials and solid-state pharma[6]
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate Saturated pyrimidine ring2.5-fold higher aqueous solubility[6]Enhanced bioavailability for oral formulations[7]

Causality in Design: Why choose an ethyl ester over a methyl ester? While methyl esters exhibit higher melting points (>300°C) due to tighter crystal packing and stronger intermolecular dipole interactions, ethyl esters (~250°C) offer a more favorable lipophilicity profile (LogP)[6]. This slight increase in lipophilicity is often critical for passive membrane permeability in cellular assays. Conversely, reducing the pyrimidine ring to a 5,6,7,8-tetrahydro state introduces sp3 hybridized carbons, breaking the planar aromaticity. This structural shift disrupts crystal lattice energy, resulting in a 2.5-fold increase in aqueous solubility—a vital modification when rescuing a hydrophobic lead compound[6][7].

Mechanistic Pathways and Synthetic Logic

The construction of the imidazo[1,2-a]pyrimidine core typically relies on the bimolecular condensation of 2-aminopyrimidine with an electrophilic partner, such as an α -haloketone or bromopyruvate[3].

SynthesisWorkflow A 2-Aminopyrimidine (Nucleophilic Core) C Bimolecular Condensation (Solvent: EtOH, 75°C) A->C B Ethyl Bromopyruvate (Electrophilic Partner) B->C D Intramolecular Cyclization (-H2O, -HBr) C->D E Ethyl Imidazo[1,2-a]pyrimidine -2-carboxylate D->E F C6-Methylation (Tuning Sterics) E->F G Ethyl 6-methylimidazo[1,2-a] pyrimidine-2-carboxylate F->G

Synthetic workflow of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.

Protocol 1: Conventional Condensation Synthesis of the Ester Core

Adapted from established methodologies for DPP4 inhibitor intermediates[3].

  • Reagent Assembly : Dissolve 2-aminopyrimidine (5.00 g, 52.6 mmol) and ethyl bromopyruvate (7.35 mL, 52.6 mmol) in 80 mL of absolute ethanol[3].

    • Causality: Ethanol serves as a protic solvent that stabilizes the polar transition states during the initial nucleophilic attack of the pyrimidine nitrogen onto the α -carbon of the pyruvate.

  • Thermal Activation : Heat the reaction mixture to 75 °C for 16 hours[3].

    • Causality: Elevated temperature provides the activation energy necessary to drive the subsequent intramolecular cyclization, forcing the elimination of water and HBr to yield the fused aromatic system.

  • Neutralization and Workup : Concentrate the mixture under reduced pressure, then dilute with CH2Cl2 and saturated aqueous NaHCO3[3].

    • Causality: NaHCO3 is critical here; it neutralizes the hydrobromic acid byproduct. Without this step, the basic nitrogens of the imidazopyrimidine would protonate, trapping the product in the aqueous layer as a water-soluble salt.

  • Extraction and Purification : Extract the aqueous layer with CH2Cl2 (3×). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate[3].

  • Validation Checkpoint : The reaction is self-validating when the resulting brown oil crystallizes upon suspension in cold CH2Cl2[3]. Thin-Layer Chromatography (TLC) should reveal a highly UV-active spot, confirming the formation of the extended conjugated π -system.

Protocol 2: Green Chemistry Microwave-Assisted Synthesis

For rapid generation of halogenated/methylated analogs[8].

  • Catalyst-Reagent Mixing : Combine 2-aminopyrimidine with a substituted 2-bromoarylketone in the presence of basic alumina (Al2O3) without any solvent[8].

    • Causality: Basic alumina acts as both a solid support and an acid scavenger. Operating solvent-free increases the effective collision frequency of reactants, adhering strictly to green chemistry metrics[8].

  • Microwave Irradiation : Subject the solid mixture to domestic microwave irradiation[8].

    • Causality: Microwave energy directly excites the molecular dipoles of the reactants. This localized, rapid internal heating drastically reduces reaction times from hours to minutes compared to conventional conductive heating[8].

  • Validation Checkpoint : Successful conversion is indicated by a rapid physical state change (often melting/color shift) during irradiation. LC-MS analysis should immediately confirm the expected [M+H]+ mass, validating the loss of H2O and HBr.

Structure-Activity Relationship (SAR) and Biological Translation

The functionalization of the imidazo[1,2-a]pyrimidine core is not merely a synthetic exercise; it directly dictates biological targeting and safety profiles.

SARLogic Core Imidazo[1,2-a]pyrimidine Core Scaffold C2 C2-Carboxylate Ester (Modulates Polarity & hERG) Core->C2 C6 C6-Methyl Group (Steric Bulk, Lipophilicity) Core->C6 Target3 Antimicrobial Activity (Gram+ / C. albicans) Core->Target3 Target2 DPP4 Inhibition (Metabolic Control) C2->Target2 Target1 SARS-CoV-2 hACE2 / Spike Protein C6->Target1

SAR logic mapping structural modifications to biological targets.

  • Mitigating hERG Toxicity in DPP4 Inhibitors : Highly lipophilic, V-shaped aromatic compounds often bind to the hERG potassium channel, leading to severe cardiovascular liabilities. By introducing polar functionality—such as the C2-carboxylate ester—researchers can increase the overall polarity of the molecule, disrupting the V-shaped pharmacophore and successfully eliminating hERG activity while maintaining potent Dipeptidyl Peptidase-4 (DPP4) inhibition[3].

  • Viral Entry Inhibition (SARS-CoV-2) : Recent computational and in vitro studies demonstrate that functionalized imidazo[1,2-a]pyrimidines can act as dual inhibitors. Specific Schiff base derivatives of this core exhibit remarkable binding affinities to both the human ACE2 receptor (-9.1 kcal/mol) and the viral spike protein (-7.3 kcal/mol), effectively blocking viral cell entry[2]. The C6-methyl and C2-ester groups provide the necessary steric bulk to anchor the molecule within these hydrophobic binding pockets.

  • Antimicrobial Efficacy : The presence of electron-donating groups (like a C6-methyl) or halogens (Cl, Br, F) at the para position of attached aryl rings augments the scaffold's activity up to threefold against Gram-positive bacteria and pathogenic fungi such as C. albicans[8].

References

  • Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). Scilit.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.
  • Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. ResearchGate.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
  • 6-methyl-Imidazo[1,2-a]pyrimidine-2-carboxylic acid ethyl ester CAS 1699047-50-1. ChemicalBook.
  • Methyl imidazo[1,2-a]pyrimidine-2-carboxylate | 1119452-82-2. Benchchem.
  • Discovery of 6-(Aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as Potent, Selective Dipeptidyl Peptidase-4 (DPP4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PMC.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate proper disposal procedures

As a Senior Application Scientist overseeing medicinal chemistry and drug discovery workflows, I view chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. Ethyl 6-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing medicinal chemistry and drug discovery workflows, I view chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental design. Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) is a highly valuable heterocyclic building block. However, its nitrogen-rich imidazopyrimidine core presents specific environmental and safety challenges. Improper disposal of nitrogen heterocycles can lead to aquatic persistence and severe regulatory penalties[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and final destruction of this compound, ensuring that your laboratory maintains uncompromising safety and compliance standards.

Hazard Assessment and Causality

Before executing any disposal protocol, we must understand the mechanistic hazards of the molecule. Imidazopyrimidine derivatives act as severe eye, skin, and respiratory irritants[2]. Furthermore, they possess weakly basic nitrogen atoms that can react violently if mixed indiscriminately with strong acids, acid chlorides, or oxidizers[3].

Table 1: Physicochemical & Hazard Profile

Property / HazardSpecificationOperational Implication
Chemical Class Nitrogen HeterocycleRequires specialized high-temperature incineration to manage toxic NOx combustion byproducts.
Physical State Solid powderHigh risk of aerosolization; mandates dry clean-up methods and prohibits the use of compressed air.
Incompatibilities Strong oxidizers, acids, acid chloridesMust be strictly segregated in waste streams to prevent exothermic reactions or toxic gas release.
Target Organs Eyes, Skin, Respiratory SystemMandates the use of certified fume hoods, safety glasses, and impervious gloves during all handling.

The Logic of Waste Segregation

The most dangerous error in laboratory waste management is the accidental mixing of incompatible chemicals, which can lead to fires, explosions, or the release of toxic gases[4]. To prevent this, our disposal protocols rely on strict point-of-generation segregation.

Table 2: Waste Stream Segregation Matrix

Waste TypeContainer MaterialCompatibility RuleFinal Treatment
Pure Solid Waste Polypropylene (PP)Do not mix with liquid acids or aqueous waste.High-Temp Incineration
Solvent Solutions PTFE / Glass carboyKeep halogenated and non-halogenated streams separate to reduce disposal costs.High-Temp Incineration
Contaminated Consumables Puncture-resistant bagsSegregate from broken glass/sharps to maintain container integrity.Incineration

Operational Disposal Workflow

The following diagram illustrates the logical progression of waste from the point of generation to final destruction. This cradle-to-grave tracking ensures accountability at every stage.

G Start Waste Generation: Ethyl 6-methylimidazo [1,2-a]pyrimidine-2-carboxylate Segregate Chemical Segregation: Isolate from Oxidizers & Acids Start->Segregate Hazard profiling SAA Satellite Accumulation Area: Seal in PTFE/PP Container (Max 75% Capacity) Segregate->SAA Transfer to SAA Manifest EHS Documentation: Complete RCRA Waste Manifest SAA->Manifest Container full Transport Licensed Transport: Transfer to EPA-Approved Facility Manifest->Transport EHS Approval Incineration Final Destruction: High-Temperature Incineration (NOx Scrubbing) Transport->Incineration Cradle-to-grave tracking

Cradle-to-grave disposal workflow for imidazopyrimidine derivatives.

Detailed Methodologies: Self-Validating Disposal Protocols

Do not simply follow steps; understand the why behind them. These protocols are designed to be self-validating, meaning each step inherently verifies the safety of the next.

Protocol 1: Routine Liquid Waste Accumulation (Reaction Mixtures)

Causality: Organic solvents carrying heterocyclic compounds undergo vapor expansion with ambient temperature fluctuations. Overfilling a waste container compromises its headspace, risking pressure-induced rupture and chemical exposure[1].

  • Quench and Cool: Ensure all reactive intermediates in the reaction mixture containing Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate are fully quenched and cooled to room temperature.

  • Transfer: Working inside a certified chemical fume hood, carefully transfer the liquid waste into a chemically compatible polytetrafluoroethylene (PTFE) or polypropylene (PP) waste carboy[1].

  • Volume Control (Critical): Fill the container to a maximum of 75% capacity . This mandatory 25% headspace allows for safe vapor expansion during storage and transit[1].

  • Seal and Secure: Immediately seal the container with a secure screw-top lid. Never leave waste funnels resting in the container neck.

  • Documentation: Attach a completed Hazardous Waste label detailing the exact chemical composition, associated hazards, and the accumulation start date[5].

Protocol 2: Accidental Spill Clean-Up (Solid Powder)

Causality: Using compressed air or aggressive sweeping on solid imidazopyrimidine powders generates fine dust, leading to severe respiratory exposure and widespread facility contamination[6].

  • Isolate: Evacuate non-essential personnel from the immediate area and secure the spill zone[3].

  • PPE Donning: Equip impervious gloves, safety goggles, and a fitted N95/P100 particulate respirator[6].

  • Dry Containment: Utilize dry clean-up procedures exclusively. Do NOT use air hoses or wet mops[6].

  • Collection: Carefully vacuum the material using an explosion-proof, grounded HEPA vacuum, or gently sweep the powder using static-free tools into a clean, dry, sealable container[6].

  • Disposal Routing: Label the collected material as hazardous waste and transfer it immediately to the Satellite Accumulation Area (SAA) for EHS pickup[3].

Protocol 3: Final Destruction via High-Temperature Incineration

Causality: Why is standard drain disposal or landfilling strictly prohibited? The imidazopyrimidine core is environmentally persistent. High-temperature incineration is the only EPA-approved method that ensures complete thermal destruction of complex nitrogen heterocycles, while specialized exhaust scrubbers capture toxic nitrogen oxide (NOx) combustion byproducts[2][7].

  • EHS Profiling: Submit a completed Chemical Collection Request Form and waste profile sheet to your Environmental Health and Safety (EHS) department[3][5].

  • Manifest Generation: EHS will generate a Uniform Hazardous Waste Manifest, tracking the waste from the generator to the final disposal site to ensure legal accountability[5].

  • Transport: A licensed hazardous waste broker transports the sealed containers to an approved treatment facility[5].

  • Thermal Destruction: The facility incinerates the waste at ultra-high temperatures, ensuring the cleavage of the pyrimidine ring and preventing atmospheric contamination[7].

References

  • Source: wsu.
  • Source: apolloscientific.co.
  • U.S. Environmental Protection Agency (EPA)
  • Source: fishersci.
  • Source: medprodisposal.
  • Source: wikipedia.
  • Source: mcfenvironmental.

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Introduction Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) is a highly valuable heterocyclic building block extensively utilized in modern drug discovery. The imidazo[1,2-a]pyrimidine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS: 1699047-50-1) is a highly valuable heterocyclic building block extensively utilized in modern drug discovery. The imidazo[1,2-a]pyrimidine scaffold serves as a conformationally restricted core for developing potent therapeutics, including Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors and GABA-A receptor modulators[1][2]. However, the same electronic properties that make this nitrogen-dense moiety biologically active also dictate strict handling protocols. This guide provides a self-validating, step-by-step operational framework to ensure personnel safety, chemical integrity, and environmental compliance when handling this compound[3].

Hazard Profile & Risk Assessment

Understanding the physicochemical properties of CAS 1699047-50-1 is the first step in risk mitigation. The compound presents multiple exposure hazards primarily due to its fine powder morphology and the inherent reactivity of its ester and pyrimidine functional groups[3].

Table 1: Chemical Logistics & Hazard Summary
ParameterDataCausality / Mitigation Strategy
CAS Number 1699047-50-1Unique identifier for safety tracking and inventory management[4].
Molecular Formula C10H11N3O2Nitrogen-rich heterocyclic ester; requires standard organic waste disposal[4].
Storage Conditions 2-8°C, Sealed & DryCold storage prevents thermal degradation and ester hydrolysis[3].
GHS Hazards H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation[3].
Precautionary Codes P261, P280, P305+P351Mandates strict avoidance of dust inhalation and requires full PPE[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated bioactive heterocycles. The following PPE matrix is engineered specifically for the hazard profile of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate[3].

Table 2: PPE Requirements & Causality
PPE CategorySpecificationCausality (The "Why")
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides an excellent chemical barrier against solid organic esters, preventing transdermal absorption of the lipophilic pyrimidine core.
Eye Protection ANSI Z87.1 Tight-Fitting GogglesThe powder form can cause severe ocular irritation (H319). Standard safety glasses with side shields are insufficient against aerosolized particulates[3].
Respiratory Certified Chemical Fume HoodMitigates H335 (respiratory irritation). The draft pulls aerosolized micro-particles away from the operator's breathing zone[3].
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on exposed forearms and personal clothing, mitigating secondary exposure risks.

Operational Workflow (Step-by-Step)

This protocol employs self-validating systems to ensure that every safety measure is actively confirmed before proceeding to the next step.

Phase 1: Pre-Operational Setup & Validation
  • Thermal Equilibration: Remove the sealed vial from the 2-8°C refrigerator and place it in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial at room temperature causes ambient moisture to condense on the powder. This introduces water into the anhydrous stock, leading to slow hydrolysis of the ethyl ester and ruining downstream synthetic yields.

  • Fume Hood Validation: Check the magnehelic gauge on the fume hood.

    • Self-Validating Step: The gauge must read between 0.4 and 0.6 inches of water (or an airflow of 80-120 fpm). If the alarm sounds or the gauge is outside this range, the system is compromised. Do not proceed.

  • Glove Integrity Check: Don nitrile gloves. Roll the cuff tightly to trap air inside the glove and squeeze.

    • Self-Validating Step: If the glove deflates, there is a micro-tear. Discard and don a new pair.

Phase 2: Chemical Handling & Weighing
  • Static Elimination: Place an anti-static weigh boat on the analytical balance and use a grounded micro-spatula.

    • Causality: Fine heterocyclic powders generate triboelectric charges when scooped. This static causes the powder to "jump" out of the weigh boat (increasing inhalation risk) and prevents the balance from stabilizing.

  • Transfer Protocol: Carefully transfer the required mass of Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate into the weigh boat. Cap the source vial immediately after transfer.

  • Mass Verification: Remove the weigh boat from the balance.

    • Self-Validating Step: Close the draft shield doors. The balance must return to exactly 0.0000 g. If it reads a positive or negative mass, powder was spilled on the pan, dictating immediate decontamination.

Visualizing the Safety & Handling Workflow

SafeHandling Start Initiate Protocol CAS: 1699047-50-1 PPE Don PPE (Nitrile, Goggles) Start->PPE Hood Engineering Controls (Fume Hood Setup) PPE->Hood Handle Chemical Handling (Weighing & Transfer) Hood->Handle Spill Spill Detected? Handle->Spill Cleanup Spill Management (Absorbent & EtOH) Spill->Cleanup Yes Decon Decontamination (70% EtOH Wipe) Spill->Decon No Disposal Waste Disposal (EPA Compliant) Cleanup->Disposal Decon->Disposal

Figure 1: Operational workflow and spill management for handling CAS 1699047-50-1.

Spill Management & Disposal Plan

Phase 3: Decontamination & Waste Segregation
  • Surface Decontamination: Wipe down spatulas, the balance pan, and the fume hood surface with a lint-free wipe dampened with 70% Ethanol.

    • Causality: Ethyl 6-methylimidazo[1,2-a]pyrimidine-2-carboxylate has poor solubility in pure water but excellent solubility in intermediate-polarity solvents like ethanol. The 70% EtOH ensures complete solubilization of the chemical residue while disrupting any static charge on the work surface.

  • Solid Waste Disposal: Collect all contaminated weigh boats, wipes, and disposable PPE. Place them in a designated, sealable solid hazardous waste container.

  • Liquid Waste Segregation: Any excess solvent used for cleaning must be disposed of in a "Non-Halogenated Organic Waste" carboy.

    • Causality: The molecular formula (C10H11N3O2) contains no halogens[4]. Mixing it with halogenated waste unnecessarily increases disposal costs and violates EPA segregation protocols.

References

  • ACS Publications. "Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors". Journal of Medicinal Chemistry.[Link]

  • ACS Publications. "Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders". Journal of Medicinal Chemistry.[Link]

Sources

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